molecular formula C16H28O2 B107828 Hydnocarpic acid CAS No. 459-67-6

Hydnocarpic acid

Cat. No.: B107828
CAS No.: 459-67-6
M. Wt: 252.39 g/mol
InChI Key: SRELFLQJDOTNLJ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydnocarpic acid is a cyclopentenyl fatty acid and a principal constituent of chaulmoogra oil, with significant historical and modern research interest in antimicrobial and immunomodulatory applications. Its primary research value lies in its unique mechanism of action against mycobacteria. Studies indicate that its antimicrobial activity may function by blocking the coenzymatic activity of microbial biotin or by inhibiting microbial biotin synthesis, a mechanism not shared by several straight-chain fatty acids . This makes it a valuable compound for investigating novel antibacterial pathways. Beyond its direct antimicrobial effects, contemporary research explores its role in immunology and wound healing. Fractions rich in this compound have been shown to activate macrophages, increasing the production of key cytokines like TNF-α, and enhancing the secretion of growth factors such as TGF-β and VEGF, which are critical for fibroblast activation and angiogenesis in wound repair models . Furthermore, recent investigations have identified the presence of this compound in plant extracts evaluated for anti-parasitic activity, highlighting its potential broad-spectrum utility in infectious disease research . Researchers value this compound as a chemical tool for studying biotin antagonism, developing models of macrophage activation, and exploring new therapeutic strategies for persistent bacterial infections and inflammatory skin conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-[(1R)-cyclopent-2-en-1-yl]undecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c17-16(18)14-8-6-4-2-1-3-5-7-11-15-12-9-10-13-15/h9,12,15H,1-8,10-11,13-14H2,(H,17,18)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRELFLQJDOTNLJ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C=C1)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5587-76-8 (hydrochloride salt), 681141-33-3 (sodium salt/solvate)
Record name Hydnocarpic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30196647
Record name Hydnocarpic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459-67-6
Record name Hydnocarpic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydnocarpic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydnocarpic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDNOCARPIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84492ZS09R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

history of hydnocarpic acid in leprosy treatment

Author: BenchChem Technical Support Team. Date: December 2025

The Chemical and Formulation Breakthroughs

The turn of the 20th century marked a pivotal period in the scientific understanding of chaulmoogra oil. A systematic investigation was required to isolate the active principles and develop a formulation that was both tolerable and effective.

Isolation of Hydnocarpic and Chaulmoogric Acids

In the early 1900s, American chemist Frederick B. Power, working at the Wellcome Chemical Research Laboratories in London, conducted the first comprehensive chemical analysis of chaulmoogra oil. In 1905, Power and his colleague Marmaduke Barrowcliff successfully isolated and identified two key constituents: chaulmoogric acid (C₁₈H₃₂O₂) and a lower homologue, hydnocarpic acid (C₁₆H₂₈O₂).[1] These compounds were unique in that they were fatty acids containing a cyclopentenyl ring, a structure uncommon in nature. It was hypothesized, and later confirmed, that these cyclic fatty acids were responsible for the oil's bactericidal properties against M. leprae.[2]

The "Ball Method": A Revolution in Treatment

Despite the identification of the active acids, the fundamental problem of administration remained. The breakthrough came from Alice Ball , a 23-year-old African-American chemist and the first woman to earn a master's degree from the College of Hawaii. In 1915, she was recruited to solve the delivery problem of chaulmoogra oil.[3]

Within a year, Ball developed a novel and elegant process to render the active compounds injectable. She devised a method to saponify the chaulmoogra oil and isolate the constituent fatty acids. She then converted these fatty acids into their ethyl esters .[4][5] This chemical modification dramatically lowered the viscosity and, crucially, made the compounds water-soluble enough to be injected and absorbed by the body without causing the severe pain and blistering associated with injecting the raw oil.[3][6]

Tragically, Alice Ball died at the age of 24 before she could formally publish her findings. The president of the College of Hawaii, Arthur Dean, continued her work, mass-produced the injectable extract, and published the findings without crediting her, calling it the "Dean Method." It was not until years later that Ball's supervisor, Dr. Harry T. Hollmann, publicly corrected the record, insisting the process be named the "Ball Method."[6] This method became the gold standard for leprosy treatment throughout the 1920s and 1930s, allowing thousands of patients to be discharged from isolation colonies.[6]

Quantitative Data: Composition and Efficacy

The effectiveness of chaulmoogra treatment was directly related to the concentration of its active cyclopentenyl fatty acids.

Table 1: Fatty Acid Composition of Chaulmoogra Oil (Hydnocarpus species)
Fatty AcidChemical FormulaTypical Percentage (%)Role in Leprosy Treatment
This compound C₁₆H₂₈O₂~48%Primary Bactericidal Agent
Chaulmoogric Acid C₁₈H₃₂O₂~27%Active Bactericidal Agent
Gorlic AcidC₁₈H₃₀O₂VariableContributes to activity
Oleic AcidC₁₈H₃₄O₂~12%Inactive against M. leprae
Palmitic AcidC₁₆H₃₂O₂~6%Inactive against M. leprae
Source: Data compiled from multiple pharmacognosy sources.[2][7][8]
Table 2: Summary of Preclinical Efficacy Data
Study TypeModel Organism / SystemCompound(s) TestedKey FindingReference
In Vitro SusceptibilityMycobacterium intracellulareThis compound (HA)Growth inhibition observed at a concentration of 2 µg/mL.[9][10]
In Vivo EfficacyMouse Footpad Model (M. leprae)Sodium salts of chaulmoogra fatty acidsMultiplication of M. leprae was inhibited by intraperitoneal and subcutaneous administration 3 times per week.
In Vivo EfficacyMouse Footpad Model (M. leprae)Chaulmoogric AcidMultiplication of M. leprae was inhibited by intraperitoneal administration 5 times per week.
In Vivo EfficacyMouse Footpad Model (M. leprae)Dihydrochaulmoogric AcidShowed activity against M. leprae, indicating the cyclopentenyl ring did not need to be unsaturated.
In Vivo InactivityMouse Footpad Model (M. leprae)Palmitic AcidThe straight-chain fatty acid showed no activity against M. leprae.

Experimental Protocols

The following sections detail the methodologies for the preparation and evaluation of chaulmoogra-based treatments as inferred from historical and scientific records.

Protocol 1: Extraction and Preparation of Chaulmoogra Oil

This protocol describes the cold-press extraction method used to obtain the fixed oil from Hydnocarpus seeds.

  • Seed Preparation:

    • Collect fresh, ripe seeds from Hydnocarpus species (e.g., H. wightiana).

    • Clean, wash, and thoroughly dry the seeds.

    • De-husk the seeds using a mechanical decorticator to separate the testa (outer shell) from the kernels. The kernels contain 40-45% fixed oil.[8]

  • Oil Expression:

    • Grade the kernels and reduce them to a fine paste using a grinder or mill.

    • Place the kernel paste into a hydraulic press.

    • Apply pressure (cold expression) to extract the crude fixed oil.

  • Filtration and Storage:

    • Filter the expressed oil to remove any remaining solid kernel fragments.

    • The resulting product is a yellow to brownish-yellow oil with a characteristic odor and acrid taste.

    • Store the filtered oil in well-closed, airtight containers, protected from light in a cool place to prevent rancidity.[8]

Protocol 2: Preparation of Injectable Ethyl Esters (The "Ball Method")

This protocol outlines the chemical process developed by Alice Ball to convert the water-insoluble fatty acids of chaulmoogra oil into a water-soluble, injectable form.[3][4][5]

  • Saponification (Hydrolysis of Triglycerides):

    • Heat the crude chaulmoogra oil with an alcoholic solution of a strong base (e.g., potassium hydroxide, KOH). This process, known as saponification, hydrolyzes the glyceride esters, yielding glycerol and the potassium salts of the fatty acids (soaps).

  • Isolation of Fatty Acids:

    • Distill off the bulk of the alcohol solvent.

    • Acidify the remaining mixture with a strong mineral acid (e.g., HCl). This protonates the fatty acid salts, converting them back into their free fatty acid forms, which are insoluble in the aqueous solution.

    • Separate the mixture of free fatty acids (hydnocarpic, chaulmoogric, etc.) from the aqueous layer.

  • Esterification:

    • React the isolated fatty acid mixture with ethanol (C₂H₅OH) in the presence of a strong acid catalyst (e.g., concentrated H₂SO₄).

    • Heat the reaction mixture to drive the Fischer esterification reaction, which converts the carboxylic acids into their corresponding ethyl esters. Water is produced as a byproduct.

  • Purification and Formulation:

    • Neutralize the excess acid catalyst.

    • Wash the resulting ester mixture to remove impurities.

    • Purify the ethyl esters, likely through distillation, to obtain a product of suitable quality for injection. The final product is a less viscous, water-soluble formulation that can be readily absorbed by the body.

Protocol 3: In Vivo Efficacy Testing (Mouse Footpad Model)

This model, developed later but essential for evaluating anti-leprosy agents, was used to confirm the activity of chaulmoogra acids against live M. leprae.

  • Inoculation:

    • A standardized number of viable M. leprae bacilli, obtained from an infected animal source, are injected into the hind footpad of immunologically normal mice (e.g., BALB/c strain).

  • Treatment Administration:

    • Test compounds (e.g., sodium salts of chaulmoogra fatty acids) are administered to the mice via a defined route (e.g., intraperitoneal or subcutaneous injection) and schedule (e.g., three times per week). A control group receives a placebo.

  • Evaluation of Bacterial Multiplication:

    • After a period of several months (typically 6-8), the mice are sacrificed.

    • The footpad tissue is harvested and homogenized.

    • Acid-fast bacilli are stained and counted using microscopy.

  • Endpoint Determination:

    • The number of bacilli in the footpads of treated mice is compared to the number in the control group. A statistically significant reduction in the number of bacilli in the treated group indicates that the compound has inhibited the multiplication of M. leprae.

Visualizations: Workflows and Mechanisms

Diagram 1: Historical Development Timeline

G node_trad Traditional Use (Centuries) Chaulmoogra oil used in Ayurvedic & Chinese medicine node_west Introduction to West (1854) Dr. F.J. Mouat introduces oil to Western medicine node_trad->node_west Introduction node_power Chemical Isolation (c. 1905) F. Power isolates Hydnocarpic & Chaulmoogric acids node_west->node_power Scientific Investigation node_ball Formulation Breakthrough (1915-1916) Alice Ball develops injectable ethyl esters ('Ball Method') node_power->node_ball Addressing Formulation node_peak Peak Therapeutic Use (1920s-1930s) 'Ball Method' becomes the standard of care for leprosy node_ball->node_peak Clinical Application node_sulfone Advent of Sulfones (1940s) Promin and Dapsone are developed, proving more effective node_peak->node_sulfone New Discovery node_decline Decline in Use (Post-1940s) Chaulmoogra treatment is replaced by sulfone drugs node_sulfone->node_decline Therapeutic Shift

Caption: Historical timeline of this compound's role in leprosy treatment.

Diagram 2: Experimental Workflow for Injectable Formulation

G node_seeds Hydnocarpus Seeds node_press Cold Press Extraction node_seeds->node_press node_oil Crude Chaulmoogra Oil node_press->node_oil node_sapon Saponification (Hydrolysis) node_oil->node_sapon node_acids Free Fatty Acids (Hydnocarpic, etc.) node_sapon->node_acids node_ester Esterification (with Ethanol) node_acids->node_ester node_final Injectable Ethyl Esters node_ester->node_final

Caption: Workflow from Hydnocarpus seeds to the final injectable ethyl esters.

Diagram 3: Proposed Mechanism of Action

G node_ha This compound (Cyclopentenyl Fatty Acid) node_biotin_syn Biotin Synthesis Pathway in M. leprae node_ha->node_biotin_syn Antagonism/ Inhibition node_biotin Biotin (Vitamin H) node_biotin_syn->node_biotin node_enzymes Biotin-Dependent Carboxylase Enzymes node_biotin->node_enzymes node_lipid Fatty Acid Synthesis & Bacterial Metabolism node_enzymes->node_lipid node_growth Bacterial Growth & Multiplication node_lipid->node_growth

Caption: Proposed mechanism of this compound as a biotin synthesis antagonist.

Mechanism of Action: Biotin Antagonism

The specific bactericidal action of this compound against mycobacteria is attributed to its structural similarity to biotin (Vitamin H). Research has shown that this compound likely acts as a biotin antagonist .[9][10] Biotin is an essential coenzyme for several carboxylase enzymes that are critical for fatty acid synthesis and other metabolic processes in bacteria. It is hypothesized that the cyclopentenyl fatty acid structure of this compound interferes with either the synthesis of biotin or its function as a coenzyme.[9][10] This inhibition disrupts essential metabolic pathways in M. leprae, leading to a bacteriostatic or bactericidal effect. This targeted mechanism helps explain why straight-chain fatty acids like palmitic acid are ineffective against leprosy.

The Decline of Chaulmoogra and its Lasting Legacy

The era of chaulmoogra oil as the primary treatment for leprosy came to an end in the 1940s with the discovery and clinical application of sulfone drugs, starting with promin and followed by its parent compound, dapsone. These synthetic drugs were significantly more effective, more consistent in their action, and easier to administer orally. Subsequently, the development of multidrug therapy (MDT) in the 1980s, combining drugs like dapsone, rifampicin, and clofazimine, became the definitive standard of care, leading to the near-elimination of leprosy as a public health problem in many parts of the world.

Despite its obsolescence, the story of this compound remains a cornerstone in the history of chemotherapy. It represents one of the first successful examples of a natural product being scientifically investigated, its active components isolated, its formulation optimized through medicinal chemistry to improve therapeutic index, and its efficacy demonstrated in patients. The journey from a traditional folk remedy to the "Ball Method" laid crucial groundwork for the principles of modern drug discovery and development, serving as a vital bridge to the antibiotic era.

References

The Discovery of Hydnocarpic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaulmoogra oil, derived from the seeds of Hydnocarpus species, has been used for centuries in traditional medicine, particularly for the treatment of leprosy. The pioneering work of chemists in the early 20th century led to the identification of its active constituents, a unique class of cyclic fatty acids. This technical guide provides an in-depth overview of the discovery of hydnocarpic acid, a key component of Chaulmoogra oil, detailing the historical context, the scientists involved, and the experimental methodologies that paved the way for its isolation and characterization.

Historical Context and Key Figures

The journey to understand the therapeutic properties of Chaulmoogra oil began with a systematic investigation into its chemical composition. The seminal work in this area was conducted by Frederick B. Power and his collaborators. In 1904, Power and Frank H. Gornall first isolated chaulmoogric acid from Chaulmoogra oil.[1] This was followed by the landmark discovery of this compound in 1905 by Power and Marmaduke Barrowcliff from the seeds of Hydnocarpus wightiana and Hydnocarpus anthelmintica.[2] Their research established the presence of a homologous series of optically active fatty acids with a unique cyclopentenyl ring structure, a novel finding in the field of natural product chemistry at the time.

A significant advancement in the therapeutic application of Chaulmoogra oil was made by Alice Ball, an African American chemist at the College of Hawaii.[3][4] Around 1916, she developed a method to create water-soluble ethyl esters of the fatty acids, which could be safely and effectively injected.[2][3][4] This "Ball Method" was a crucial breakthrough in the treatment of leprosy, making the active compounds bioavailable and reducing the severe side effects associated with oral administration of the oil.[3][4][5]

Physicochemical Properties of this compound

This compound is a cyclopentenyl fatty acid that distinguishes it from common straight-chain fatty acids. Its unique structure is central to its biological activity.

PropertyValueSource
Molecular Formula C₁₆H₂₈O₂[6][7][8]
Molecular Weight 252.39 g/mol [6][7]
Melting Point 59-60 °C[7][9]
Boiling Point 187-189 °C at 1 Torr[9]
Optical Rotation [α]D +68.3° (in chloroform)[7]
Appearance Colorless, glistening leaflets[7]
Solubility Sparingly soluble in usual organic solvents; soluble in chloroform[7]
CAS Number 459-67-6 (for the (1R)-isomer)[6][8]

Fatty Acid Composition of Chaulmoogra Oil (Hydnocarpus wightiana)

The relative abundance of different fatty acids in Chaulmoogra oil can vary depending on the specific species and extraction methods. The following table provides a typical composition for oil derived from Hydnocarpus wightiana.

Fatty AcidPercentage Composition
This compound ~48%
Chaulmoogric Acid ~27%
Gorlic Acid Variable
Palmitic Acid ~6%
Oleic Acid ~12%

Experimental Protocols

The following sections detail the key experimental methodologies for the extraction of Chaulmoogra oil and the subsequent isolation and modification of this compound, based on historical accounts and modern interpretations.

Extraction of Chaulmoogra Oil from Hydnocarpus Seeds

The initial step in obtaining this compound is the extraction of the fixed oil from the seeds of Hydnocarpus species.

  • Method: Cold expression.

  • Procedure:

    • The ripe seeds of Hydnocarpus wightiana or other related species are collected and dried.

    • The seeds are then subjected to high pressure in a mechanical press to expel the oil. This method avoids the use of heat, which can degrade the fatty acids.

    • The expressed oil is collected and filtered to remove any solid debris.

Isolation of this compound (Based on Power and Barrowcliff's Method)

The isolation of individual fatty acids from the complex mixture of glycerides in the oil requires several chemical steps.

  • Saponification:

    • The Chaulmoogra oil is heated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

    • This process, known as saponification, hydrolyzes the triglyceride esters, yielding glycerol and the sodium or potassium salts of the fatty acids (soaps).

  • Acidification and Liberation of Free Fatty Acids:

    • The soap solution is treated with a mineral acid, such as hydrochloric acid, to protonate the fatty acid salts.

    • This results in the precipitation of the free fatty acids, which are then separated from the aqueous layer.

    • The mixture of free fatty acids is washed with water to remove any remaining mineral acid and glycerol.

  • Fractional Crystallization:

    • The mixture of fatty acids is dissolved in a suitable solvent, such as ethanol.

    • The solution is then cooled to a low temperature. The different fatty acids will crystallize out of the solution at different rates and temperatures due to their varying solubilities.

    • Through a series of successive crystallizations and filtrations, fractions enriched in specific fatty acids can be obtained. This compound, being a solid at room temperature, can be separated from the more unsaturated and lower-melting point fatty acids.

Preparation of Ethyl Esters (The Ball Method)

Alice Ball's method for producing injectable ethyl esters was a critical advancement. The general principle involves the esterification of the free fatty acids.

  • Esterification:

    • The isolated mixture of fatty acids from Chaulmoogra oil is refluxed with an excess of ethanol.

    • An acid catalyst, such as sulfuric acid, is added to facilitate the reaction.

    • The reaction produces fatty acid ethyl esters and water.

  • Purification:

    • After the reaction is complete, the excess ethanol is removed by distillation.

    • The resulting crude esters are washed with a dilute basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst and remove any unreacted fatty acids.

    • The ester layer is then washed with water and dried over a suitable drying agent.

    • Further purification can be achieved by fractional distillation under reduced pressure to separate the individual ethyl esters based on their boiling points.

Visualizations

Logical Workflow of this compound Discovery

Discovery_Workflow A Chaulmoogra Oil (from Hydnocarpus seeds) B Saponification (Hydrolysis of Triglycerides) A->B C Mixture of Fatty Acid Salts (Soaps) B->C D Acidification C->D E Mixture of Free Fatty Acids D->E F Fractional Crystallization E->F H Esterification with Ethanol (The Ball Method) E->H G Isolated this compound F->G I Injectable Ethyl Esters H->I

Caption: Workflow of the discovery and modification of this compound.

Relationship between Key Components

Components_Relationship Chaulmoogra Chaulmoogra Oil Triglycerides Triglycerides Chaulmoogra->Triglycerides Glycerol Glycerol Triglycerides->Glycerol FattyAcids Cyclic Fatty Acids Triglycerides->FattyAcids Hydnocarpic This compound FattyAcids->Hydnocarpic Chaulmoogric Chaulmoogric Acid FattyAcids->Chaulmoogric Gorlic Gorlic Acid FattyAcids->Gorlic

Caption: Chemical relationship of components in Chaulmoogra oil.

Conclusion

The discovery of this compound and its congeners from Chaulmoogra oil represents a significant chapter in the history of natural products chemistry and medicine. The meticulous experimental work of scientists like Power and Barrowcliff, coupled with the innovative therapeutic advancements by Alice Ball, transformed a traditional remedy into a more refined and effective treatment for leprosy in the pre-antibiotic era. This guide provides a foundational understanding of the core scientific principles and methodologies that were instrumental in this discovery, offering valuable insights for today's researchers in the fields of drug discovery and natural product chemistry.

References

hydnocarpic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydnocarpic acid, a major active component of chaulmoogra oil, has a long history in traditional medicine, particularly in the treatment of leprosy. This document provides a detailed overview of the chemical structure, physicochemical properties, biological activities, and known mechanisms of action of this compound. It is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this unique fatty acid.

Chemical Structure and Identification

This compound is a cyclopentenyl fatty acid, a class of carboxylic acids characterized by a five-membered ring at the terminus of the aliphatic chain.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 11-(Cyclopent-2-en-1-yl)undecanoic acid
CAS Registry Number 459-67-6
Molecular Formula C₁₆H₂₈O₂
SMILES O=C(O)CCCCCCCCCCC1C=CCC1
InChI InChI=1S/C16H28O2/c17-16(18)14-8-6-4-2-1-3-5-7-11-15-12-9-10-13-15/h9,12,15H,1-8,10-11,13-14H2,(H,17,18)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molar Mass 252.40 g/mol N/A
Melting Point 59-60 °C
Boiling Point 187-189 °C at 1 Torr
Optical Rotation [α]D +68.3° (c=unknown, in chloroform)
Solubility Sparingly soluble in usual organic solvents; soluble in chloroform.

Biological Activity and Mechanism of Action

This compound is renowned for its antibacterial properties, particularly against Mycobacterium leprae, the causative agent of leprosy. While the precise mechanisms are still under investigation, several hypotheses have been proposed.

Antagonism of Biotin Synthesis and/or Utilization

Early research suggested that the cyclopentenyl ring of this compound might act as an antagonist to biotin, a vital coenzyme for fatty acid biosynthesis in bacteria. This is a plausible mechanism given the structural similarities between the cyclopentane ring and the ureido ring of biotin.

biotin_antagonism cluster_bacterial_cell Mycobacterium HydnocarpicAcid This compound BiotinSynthesis Biotin Synthesis Pathway HydnocarpicAcid->BiotinSynthesis Antagonizes Inhibition Inhibition Biotin Biotin BiotinSynthesis->Biotin FattyAcidSynthase Fatty Acid Synthase (FAS) CellWall Bacterial Cell Wall Synthesis FattyAcidSynthase->CellWall Biotin->FattyAcidSynthase Coenzyme for GrowthInhibition Bacterial Growth Inhibition

Caption: Proposed mechanism of biotin antagonism by this compound.

Disruption of Bacterial Cell Membranes

Like other fatty acids, this compound may exert its antimicrobial effect by inserting into the lipid bilayer of bacterial cell membranes. This can disrupt membrane integrity, leading to leakage of cellular contents and ultimately, cell death. The unique cyclic structure of this compound may influence its interaction with the specific mycolic acid-rich cell wall of mycobacteria.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are generalized methodologies for key experiments related to this compound.

Extraction of this compound from Chaulmoogra Oil

A common method for isolating this compound from its natural source, chaulmoogra oil, involves saponification followed by fractional crystallization.

extraction_workflow Start Chaulmoogra Oil Saponification Saponification (e.g., with ethanolic KOH) Start->Saponification Acidification Acidification (e.g., with HCl) Saponification->Acidification FattyAcidMixture Precipitated Fatty Acid Mixture Acidification->FattyAcidMixture FractionalCrystallization Fractional Crystallization (from a suitable solvent like acetone) FattyAcidMixture->FractionalCrystallization HydnocarpicAcidCrystals This compound Crystals FractionalCrystallization->HydnocarpicAcidCrystals Purification Further Purification (e.g., recrystallization) HydnocarpicAcidCrystals->Purification PureHydnocarpicAcid Pure this compound Purification->PureHydnocarpicAcid

Caption: Generalized workflow for the extraction of this compound.

Methodology:

  • Saponification: Chaulmoogra oil is refluxed with an excess of alcoholic potassium hydroxide solution to hydrolyze the triglycerides into glycerol and potassium salts of the fatty acids.

  • Acidification: The resulting soap solution is cooled and acidified with a mineral acid, such as hydrochloric acid, to precipitate the free fatty acids.

  • Extraction: The precipitated fatty acids are then extracted with an organic solvent like ether.

  • Fractional Crystallization: The mixture of fatty acids is separated by fractional crystallization from a suitable solvent. Due to differences in their melting points and solubilities, this compound can be selectively crystallized.

  • Purification: The obtained crystals of this compound can be further purified by recrystallization.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.

Methodology:

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

  • Serial Dilutions: Serial twofold dilutions of the stock solution are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for bacterial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.

Future Directions

While this compound has a rich history, modern scientific investigation is still needed to fully elucidate its therapeutic potential. Key areas for future research include:

  • Elucidation of Signaling Pathways: Investigating the specific molecular targets and signaling pathways affected by this compound in both bacterial and mammalian cells.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features responsible for its biological activity and to potentially develop more potent and selective derivatives.

  • Drug Delivery Systems: Developing novel drug delivery systems to improve the bioavailability and reduce potential side effects of this compound.

Conclusion

This compound remains a fascinating natural product with significant, yet not fully understood, biological activity. This technical guide provides a foundational overview of its chemical and physical properties, along with its historical and potential therapeutic applications. It is hoped that this compilation of information will stimulate further research into this promising molecule and its derivatives for the development of new therapeutic agents.

Unveiling Hydnocarpic Acid: A Technical Guide to its Natural Sources, Analysis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydnocarpic acid, a cyclopentenyl fatty acid, has long been recognized for its therapeutic properties, historically in the treatment of leprosy. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction, isolation, and quantification, and an exploration of its biosynthetic pathway and proposed mechanism of action. The information is tailored for researchers, scientists, and drug development professionals engaged in the study and application of this unique biomolecule.

Natural Sources and Quantitative Data

This compound is primarily found in the seed oils of various plants belonging to the Achariaceae family (formerly Flacourtiaceae).[1][2] Species within the Hydnocarpus and Carpotroche genera are the most prominent sources.[3][4] Chaulmoogra oil, derived from the seeds of several Hydnocarpus species, is a well-known traditional source of this fatty acid.[5][6]

The concentration of this compound can vary significantly depending on the plant species and geographical origin. Below is a summary of the quantitative data available for key natural sources.

Plant SpeciesFamilyCommon Name of OilThis compound Content (% w/w)Other Major Fatty AcidsReference
Hydnocarpus wightianaAchariaceaeChaulmoogra Oil15.00 - 48.7Chaulmoogric acid, Gorlic acid, Palmitic acid, Oleic acid[6][7]
Hydnocarpus laurifolia (syn. H. pentandra)AchariaceaeChaulmoogra Oil6.76Chaulmoogric acid (80.59%), Lignoceric acid, Palmitic acid[8]
Hydnocarpus anthelminthicusAchariaceaeChaulmoogra Oil34.9Chaulmoogric acid (22.5%)[9]
Carpotroche brasiliensisAchariaceaeSapucainha Oil40.5 - 48.7Chaulmoogric acid (14.0 - 27%), Gorlic acid (12 - 16.1%)[1]
Taraktogenos kurziiAchariaceaeChaulmoogra Oil~48% (in total fatty acids)Chaulmoogric acid, Gorlic acid, Palmitic acid, Oleic acid[5]

Experimental Protocols

Extraction of this compound-Rich Oil from Plant Seeds

A standard and efficient method for extracting the oil from the seeds of Hydnocarpus or Carpotroche species is through Soxhlet extraction.

Methodology: Soxhlet Extraction

  • Sample Preparation: The seeds are first de-shelled and the kernels are dried in an oven at a controlled temperature (e.g., 60°C) to reduce moisture content. The dried kernels are then ground into a fine powder to increase the surface area for solvent penetration.

  • Apparatus Setup: A Soxhlet extractor is set up with a round-bottom flask, the extractor body containing a cellulose thimble, and a condenser.

  • Extraction Process:

    • An accurately weighed amount of the ground seed powder is placed into the cellulose thimble.

    • The thimble is placed inside the main chamber of the Soxhlet extractor.

    • The round-bottom flask is filled with a suitable non-polar solvent, such as petroleum ether or n-hexane, to about two-thirds of its volume.

    • The apparatus is heated using a heating mantle. The solvent evaporates, its vapor travels up the distillation arm, and condenses in the condenser.

    • The condensed solvent drips into the thimble, immersing the seed powder and dissolving the oil.

    • When the solvent level in the thimble chamber reaches the top of the siphon tube, the entire volume of the solvent and dissolved oil is siphoned back into the round-bottom flask.

    • This cycle is repeated for several hours (typically 6-8 hours) to ensure complete extraction of the oil.

  • Solvent Recovery: After extraction, the solvent is recovered from the oil-solvent mixture using a rotary evaporator. The remaining crude oil is then collected.

G cluster_extraction Soxhlet Extraction Workflow Start Start: Ground Seeds Thimble Place in Thimble Start->Thimble Soxhlet Soxhlet Apparatus (with n-hexane) Thimble->Soxhlet Heat Heat & Reflux Soxhlet->Heat Siphon Siphoning Cycles Heat->Siphon Continuous Extraction Siphon->Heat Evaporation Solvent Evaporation (Rotary Evaporator) Siphon->Evaporation After 6-8 hours End End: Crude Oil Evaporation->End

Workflow for Oil Extraction using Soxhlet Apparatus.
Isolation of this compound

This compound can be isolated from the extracted oil, which is a mixture of fatty acids, primarily through saponification followed by chromatographic techniques.

Methodology: Saponification and Column Chromatography

  • Saponification: The crude oil is saponified by refluxing with an alcoholic solution of a strong base (e.g., potassium hydroxide or sodium hydroxide). This process hydrolyzes the triglycerides into glycerol and the potassium/sodium salts of the fatty acids.

  • Liberation of Free Fatty Acids: The saponified mixture is then acidified with a mineral acid (e.g., hydrochloric acid) to protonate the fatty acid salts, yielding a mixture of free fatty acids.

  • Extraction of Free Fatty Acids: The free fatty acids are extracted from the aqueous mixture using an organic solvent like diethyl ether or hexane.

  • Column Chromatography:

    • A glass column is packed with a suitable stationary phase, such as silica gel.

    • The extracted fatty acid mixture is dissolved in a minimal amount of a non-polar solvent and loaded onto the column.

    • The fatty acids are then separated by eluting the column with a gradient of solvents with increasing polarity. For instance, starting with a non-polar solvent like hexane and gradually introducing a more polar solvent like ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

    • Fractions containing pure this compound are combined, and the solvent is evaporated to yield the isolated compound.

Quantification of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantification of this compound in the extracted oil. This typically involves the conversion of the fatty acids to their more volatile methyl esters (FAMEs).

Methodology: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

  • Derivatization to FAMEs: The fatty acid mixture obtained from saponification is converted to FAMEs. A common method is to react the fatty acids with a methanol/acid catalyst mixture (e.g., methanol with a small amount of sulfuric acid or boron trifluoride) under heating.

  • Extraction of FAMEs: The FAMEs are then extracted into a non-polar solvent like heptane.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A capillary column suitable for FAME analysis (e.g., a wax-type or biscyanopropyl-type column).

      • Injector Temperature: Typically set around 250°C.

      • Oven Temperature Program: A temperature gradient is used to separate the FAMEs. For example, an initial temperature of 100°C held for a few minutes, followed by a ramp up to around 240°C.

      • Carrier Gas: Helium or hydrogen.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Scan Range: A mass range suitable for detecting the molecular ions and characteristic fragments of the FAMEs (e.g., 50-500 amu).

  • Quantification: The concentration of this compound methyl ester is determined by comparing its peak area in the chromatogram to a calibration curve generated using a pure standard of this compound methyl ester.

High-Performance Thin-Layer Chromatography (HPTLC) can also be employed for quantification.

Methodology: HPTLC Analysis

  • Sample and Standard Preparation: The fatty acid mixture and a pure this compound standard are dissolved in a suitable solvent.

  • Plate Preparation: A pre-coated silica gel HPTLC plate is used as the stationary phase.

  • Application: The samples and standards are applied to the plate as bands using an automated applicator.

  • Development: The plate is developed in a twin-trough chamber containing a suitable mobile phase (e.g., a mixture of toluene, ethyl acetate, and formic acid).

  • Densitometric Scanning: After development, the plate is dried, and the bands are visualized (e.g., under UV light after derivatization with a suitable reagent). The plate is then scanned using a densitometer at the wavelength of maximum absorbance for this compound.

  • Quantification: The concentration of this compound in the sample is calculated by comparing the peak area of its band to the calibration curve of the standard.

Biosynthetic Pathway of this compound

This compound belongs to the class of cyclopentenyl fatty acids. Its biosynthesis in plants is a unique pathway that diverges from the typical fatty acid synthesis. The proposed pathway involves the non-proteinogenic amino acid, cyclopentenylglycine, as a key precursor.[10]

The biosynthesis is thought to proceed as follows:

  • Cyclopentenylglycine undergoes transamination and oxidative decarboxylation to form aleprolic acid ((2-cyclopentenyl)carboxylic acid).[10]

  • Aleprolic acid then serves as a starter molecule for the fatty acid synthesis machinery.[4]

  • The cyclopentenyl ring of aleprolic acid is then elongated by the addition of two-carbon units from malonyl-CoA, in a process analogous to conventional fatty acid synthesis, to form longer-chain cyclopentenyl fatty acids, including this compound.[4][10]

G cluster_biosynthesis Biosynthesis of this compound Cyclopentenylglycine Cyclopentenylglycine Aleprolic_Acid Aleprolic Acid Cyclopentenylglycine->Aleprolic_Acid Transamination & Oxidative Decarboxylation Chain_Elongation Chain Elongation (Fatty Acid Synthase) Aleprolic_Acid->Chain_Elongation Starter Molecule Hydnocarpic_Acid This compound Chain_Elongation->Hydnocarpic_Acid + Malonyl-CoA units

Proposed Biosynthetic Pathway of this compound.

Proposed Mechanism of Action

The antimicrobial activity of this compound, particularly against Mycobacterium species, is attributed to its ability to interfere with biotin metabolism.[11][12] Due to a structural analogy between this compound and biotin, it is hypothesized that this compound acts as an antagonist to biotin.[11]

The proposed mechanism involves:

  • Inhibition of Biotin Synthesis: this compound may inhibit one of the enzymes involved in the microbial synthesis of biotin.[12]

  • Interference with Biotin's Coenzymatic Activity: Alternatively, it may block the function of biotin as a coenzyme in essential metabolic reactions, such as carboxylation reactions, which are vital for fatty acid synthesis and other cellular processes in the bacterium.[12]

This disruption of biotin-dependent pathways ultimately leads to the inhibition of bacterial growth and multiplication.[11]

G cluster_moa Proposed Mechanism of Action of this compound Hydnocarpic_Acid This compound Biotin_Synthesis Biotin Synthesis Pathway Hydnocarpic_Acid->Biotin_Synthesis Inhibits Biotin_Coenzyme Biotin-Dependent Enzymatic Reactions Hydnocarpic_Acid->Biotin_Coenzyme Inhibits Bacterial_Growth Mycobacterial Growth & Multiplication Biotin_Synthesis->Bacterial_Growth Biotin_Coenzyme->Bacterial_Growth

Logical Diagram of the Proposed Mechanism of Action.

References

The Biosynthesis of Cyclopentenyl Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclopentenyl fatty acids (CPFAs) are a unique class of lipids characterized by a terminal cyclopentene ring. Historically significant for their use in the treatment of leprosy, these compounds are primarily found in the seeds of plants belonging to the Flacourtiaceae family, such as Hydnocarpus species. This technical guide provides a comprehensive overview of the biosynthesis of CPFAs, detailing the metabolic pathway, key intermediates, and the experimental evidence that has elucidated this process. It includes quantitative data on fatty acid composition, detailed experimental protocols for key analytical techniques, and visualizations of the biosynthetic pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers interested in the natural product chemistry, biosynthesis, and potential therapeutic applications of these unique fatty acids.

The Core Biosynthetic Pathway

The biosynthesis of cyclopentenyl fatty acids in plants of the Flacourtiaceae family follows a distinct pathway that diverges from the de novo synthesis of conventional fatty acids. The foundational work by Cramer and Spener in the 1970s established that the pathway initiates with a non-proteinogenic amino acid, cyclopentenylglycine.[1] This precursor undergoes a series of transformations to yield aleprolic acid, which then serves as a primer for chain elongation by the fatty acid synthase (FAS) complex.

The key steps in the biosynthesis of CPFAs are:

  • Precursor Molecule: The pathway begins with cyclopentenylglycine .

  • Formation of Aleprolic Acid: Cyclopentenylglycine is converted to aleprolic acid ((2-cyclopentenyl)carboxylic acid). This conversion is proposed to occur via a two-step process involving transamination to form the corresponding α-keto acid, followed by oxidative decarboxylation .[1]

  • Chain Elongation: Aleprolic acid, once activated (likely as an acyl-CoA or acyl-ACP derivative), serves as a starter molecule for the fatty acid synthase complex. The cyclopentenyl ring is sequentially elongated by the addition of two-carbon units derived from acetate (in the form of malonyl-CoA/ACP) to produce the characteristic long-chain CPFAs.[1][2] The primary products of this elongation are hydnocarpic acid (a C16 CPFA) and chaulmoogric acid (a C18 CPFA).[3]

The overall biosynthetic pathway is depicted in the diagram below.

Cyclopentenyl Fatty Acid Biosynthesis Cyclopentenylglycine Cyclopentenylglycine AlphaKetoAcid α-Keto-cyclopentenyl- propionic acid Cyclopentenylglycine->AlphaKetoAcid Transamination AleprolicAcid Aleprolic Acid ((2-cyclopentenyl)carboxylic acid) AlphaKetoAcid->AleprolicAcid Oxidative Decarboxylation ActivatedAleprolicAcid Activated Aleprolic Acid (e.g., Aleprolyl-CoA) AleprolicAcid->ActivatedAleprolicAcid Activation FAS Fatty Acid Synthase (Chain Elongation) ActivatedAleprolicAcid->FAS HydnocarpicAcid This compound (C16) FAS->HydnocarpicAcid + 5 C2 units ChaulmoogricAcid Chaulmoogric Acid (C18) HydnocarpicAcid->ChaulmoogricAcid + 1 C2 unit Malonyl_ACP Malonyl-ACP (from Acetate) Malonyl_ACP->FAS

Biosynthesis of cyclopentenyl fatty acids.

Quantitative Data

The composition of cyclopentenyl fatty acids can vary between different species of the Flacourtiaceae family. The table below summarizes the typical fatty acid composition of chaulmoogra oil from Hydnocarpus species.

Fatty AcidChemical FormulaTypical Abundance (%)
This compoundC16H28O248
Chaulmoogric AcidC18H32O227
Gorlic AcidC18H30O2Not specified
Palmitic AcidC16H32O26
Oleic AcidC18H34O212
Data compiled from Chaulmoogra Oil Pharmacognosy.[3]

Experimental Protocols

The elucidation of the cyclopentenyl fatty acid biosynthetic pathway has relied on a combination of radiotracer studies and advanced chromatographic techniques. The following sections detail the methodologies for key experiments.

Radiolabeling Studies to Determine Biosynthetic Precursors

This experimental approach was pivotal in identifying cyclopentenylglycine and aleprolic acid as precursors to the long-chain CPFAs.[1]

Objective: To identify the biosynthetic precursors of cyclopentenyl fatty acids in Hydnocarpus anthelminthica seeds.

Methodology:

  • Synthesis of Radiolabeled Precursors:

    • [1-14C]Acetate is commercially available.

    • [1-14C]Aleprolic acid and cyclopentenyl-[2-14C]glycine are synthesized for the experiments.

  • Incubation with Plant Material:

    • Developing seeds of Hydnocarpus anthelminthica are sliced and incubated in a buffered medium.

    • The radiolabeled precursors are added to the incubation medium.

  • Lipid Extraction:

    • After the incubation period, the total lipids are extracted from the seed tissue using a chloroform:methanol solvent system.

  • Separation of Fatty Acids:

    • The extracted lipids are saponified to release the free fatty acids.

    • The fatty acids are then converted to their methyl esters (FAMEs) for analysis.

    • The FAMEs are separated into straight-chain and cyclopentenyl fatty acid fractions using argentation thin-layer chromatography (Ag-TLC).

  • Radiometric Analysis:

    • The radioactivity of the separated fatty acid fractions is measured using a liquid scintillation counter.

  • Identification of Labeled Products:

    • The radioactive FAMEs are identified by gas-liquid chromatography (GLC) coupled with a radioactivity detector.

The general workflow for these radiolabeling experiments is illustrated below.

Radiolabeling Experimental Workflow cluster_0 Preparation cluster_1 Incubation & Extraction cluster_2 Analysis radiolabeled_precursors Synthesize Radiolabeled Precursors ([14C]Acetate, [14C]Aleprolic Acid, [14C]Cyclopentenylglycine) incubation Incubate Plant Material with Radiolabeled Precursors radiolabeled_precursors->incubation plant_material Prepare Plant Material (Sliced Hydnocarpus seeds) plant_material->incubation lipid_extraction Extract Total Lipids (Chloroform:Methanol) incubation->lipid_extraction saponification Saponify Lipids to Free Fatty Acids lipid_extraction->saponification fame_derivatization Derivatize to Fatty Acid Methyl Esters (FAMEs) saponification->fame_derivatization ag_tlc Separate FAMEs by Argentation TLC fame_derivatization->ag_tlc radiometric_analysis Measure Radioactivity (Liquid Scintillation) ag_tlc->radiometric_analysis glc_analysis Identify Labeled Products (Radio-GLC) ag_tlc->glc_analysis

Workflow for radiolabeling experiments.
Argentation Thin-Layer Chromatography (TLC) for Separation of Fatty Acid Methyl Esters (FAMEs)

Argentation TLC is a powerful technique for separating FAMEs based on the degree of unsaturation. The silver ions impregnated in the silica gel interact with the double bonds of the fatty acids, retarding their movement up the plate. This allows for the separation of saturated, monounsaturated, and polyunsaturated FAMEs. It is particularly useful for separating the cyclopentenyl FAMEs from the straight-chain saturated and unsaturated fatty acids.

Protocol:

  • Plate Preparation:

    • Prepare TLC plates with silica gel G impregnated with silver nitrate.

  • Sample Application:

    • Dissolve the FAMEs mixture in a non-polar solvent (e.g., hexane).

    • Apply the sample as a narrow band onto the TLC plate.

  • Development:

    • Develop the plate in a chromatography tank containing a suitable solvent system (e.g., hexane:diethyl ether, 90:10 v/v).

  • Visualization:

    • After development, visualize the separated bands using a suitable stain (e.g., iodine vapor or a charring reagent like phosphomolybdic acid).

  • Elution:

    • Scrape the desired bands from the plate and elute the FAMEs with a polar solvent.

Gas-Liquid Chromatography (GLC) for Identification and Quantification of FAMEs

GLC is the standard method for the qualitative and quantitative analysis of fatty acid methyl esters.

Protocol:

  • Sample Preparation:

    • The FAMEs obtained from the lipid extraction and derivatization steps are dissolved in a suitable solvent (e.g., hexane).

  • Injection:

    • Inject a small volume of the sample into the gas chromatograph.

  • Separation:

    • The FAMEs are separated based on their volatility and interaction with the stationary phase of the GC column. A polar capillary column is typically used for FAME analysis.

  • Detection:

    • A flame ionization detector (FID) is commonly used for the detection of FAMEs. For structural elucidation, a mass spectrometer (MS) can be coupled to the GC.

  • Quantification:

    • The relative amounts of each fatty acid are determined by integrating the peak areas in the chromatogram.

Enzymology (Inferred)

While the specific enzymes responsible for the biosynthesis of cyclopentenyl fatty acids have not been isolated and characterized from Flacourtiaceae, their probable identities can be inferred from the known biochemical transformations.

  • Transaminase: The initial step, the conversion of cyclopentenylglycine to its corresponding α-keto acid, is a classic transamination reaction. Plant aminotransferases are a well-characterized family of enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid, typically α-ketoglutarate. These enzymes are pyridoxal 5'-phosphate (PLP)-dependent.

  • Oxidative Decarboxylase: The subsequent conversion of the α-keto acid to aleprolic acid involves the removal of a carboxyl group. This is likely catalyzed by an oxidative decarboxylase.

  • Fatty Acid Synthase (FAS) Complex: The chain elongation of aleprolic acid is carried out by a fatty acid synthase complex. In plants, de novo fatty acid synthesis occurs in the plastids and utilizes a type II FAS system, which consists of dissociable enzymes. It is plausible that a similar enzymatic machinery is responsible for the elongation of the cyclopentenyl primer.

Regulation of the Biosynthetic Pathway (Hypothesized)

The regulation of cyclopentenyl fatty acid biosynthesis has not been specifically studied. However, based on the regulation of other specialized metabolite pathways in plants, several potential control points can be hypothesized:

  • Transcriptional Regulation: The expression of the genes encoding the biosynthetic enzymes (transaminase, decarboxylase, and the specific FAS components) is likely to be under tight transcriptional control. This regulation would likely be tissue-specific (predominantly in developing seeds) and developmentally timed. Transcription factors known to regulate other secondary metabolite pathways, such as MYB, bHLH, and WRKY families, could be involved.[4][5][6][7]

  • Substrate Availability: The biosynthesis of the precursor, cyclopentenylglycine, is a critical control point. The regulation of the pathway leading to this non-proteinogenic amino acid would directly impact the production of CPFAs.

  • Feedback Inhibition: It is possible that the end-products of the pathway, such as hydnocarpic and chaulmoogric acids, or their acyl-CoA esters, could exert feedback inhibition on the early enzymes of the pathway, thus regulating the overall flux.

  • Phytohormonal Control: The synthesis of many plant secondary metabolites is influenced by phytohormones such as jasmonates, salicylic acid, and abscisic acid, which are often involved in plant defense and stress responses. It is conceivable that these signaling molecules also play a role in regulating CPFA biosynthesis.[6]

Conclusion and Future Directions

The biosynthesis of cyclopentenyl fatty acids represents a fascinating example of specialized lipid metabolism in plants. While the core pathway has been elucidated, significant opportunities for further research remain. The isolation and characterization of the specific enzymes involved, including the transaminase, decarboxylase, and the fatty acid synthase complex that utilizes aleprolic acid, are crucial next steps. A deeper understanding of the regulatory mechanisms controlling this pathway could enable metabolic engineering approaches for the production of these valuable fatty acids in heterologous systems. Further investigation into the biological activities of individual CPFAs and their derivatives may also open new avenues for drug development.

References

physical and chemical properties of hydnocarpic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties of hydnocarpic acid, a cyclopentenyl fatty acid with historical significance in the treatment of leprosy and growing interest for its broader biological activities. This document collates quantitative data, outlines detailed experimental protocols for its isolation and characterization, and visualizes its proposed mechanism of action.

Physicochemical Properties of this compound

This compound, systematically named 11-(cyclopent-2-en-1-yl)undecanoic acid, is a chiral unsaturated fatty acid. The naturally occurring enantiomer is typically the dextrorotatory form. Its core physical and chemical properties are summarized in the table below for ease of reference and comparison.

PropertyValueReferences
Molecular Formula C₁₆H₂₈O₂[1][2][3]
Molecular Weight 252.39 g/mol [1][2][3]
CAS Number 459-67-6 ((1R)-isomer)[2][3]
Appearance Colorless, glistening leaflets or pearly plates[2]
Melting Point 59-60 °C[2][3][4]
Boiling Point 187-189 °C at 1 Torr[3]
Optical Rotation ([α]D) +68.3° (in chloroform)[2][4]
Solubility Sparingly soluble in usual organic solvents; soluble in chloroform, ether, and ethyl acetate. The sodium salt is soluble in water and alcohol.[2][5]
pKa 4.78 ± 0.10 (Predicted)[4][6]

Experimental Protocols

The following sections detail methodologies for the isolation and characterization of this compound, synthesized from published literature to provide actionable guidance for laboratory work.

Isolation of this compound from Natural Sources

This compound is a principal constituent of chaulmoogra oil, which is extracted from the seeds of trees in the Hydnocarpus genus, such as Hydnocarpus wightiana, and the Carpotroche brasiliensis tree.[2] The following protocol describes a general method for its isolation.

Workflow for the Isolation of this compound

G start Hydnocarpus or Carpotroche Seeds oil_extraction Cold Pressing or Soxhlet Extraction (with petroleum ether) start->oil_extraction crude_oil Crude Chaulmoogra Oil oil_extraction->crude_oil saponification Saponification (e.g., with ethanolic KOH) crude_oil->saponification fatty_acids Free Fatty Acid Mixture saponification->fatty_acids chromatography Silver Ion Column Chromatography fatty_acids->chromatography purified_ha Purified this compound chromatography->purified_ha

Caption: Workflow for isolating this compound from seeds.

Detailed Methodology:

  • Oil Extraction:

    • The seeds are shelled, crushed, and subjected to cold pressing to express the oil.

    • Alternatively, the powdered seeds can be extracted using a Soxhlet apparatus with petroleum ether (60-80°C) for several hours to obtain the crude oil.[7]

  • Liberation of Free Fatty Acids (Saponification):

    • The crude oil is saponified by refluxing with an excess of alcoholic potassium hydroxide (KOH) solution to convert the triglycerides into their corresponding potassium salts.

    • After saponification, the reaction mixture is diluted with water, and the unsaponifiable matter is removed by extraction with diethyl ether.

    • The aqueous soap solution is then acidified with a mineral acid (e.g., HCl) to precipitate the free fatty acids.

    • The fatty acids are then extracted with an organic solvent like diethyl ether or hexane, washed with water to remove excess acid, and dried over anhydrous sodium sulfate. The solvent is evaporated to yield a mixture of fatty acids.

  • Chromatographic Purification (Silver Ion Chromatography):

    • Silver ion (Ag⁺) chromatography is an effective technique for separating fatty acids based on the number, geometry, and position of their double bonds.

    • Stationary Phase Preparation: Silica gel (e.g., 35-70 mesh) is impregnated with a 10-20% (w/w) solution of silver nitrate (AgNO₃) in distilled water. The slurry is then activated by heating in an oven at 105-110°C for approximately 3 hours.

    • Column Packing and Elution: The activated AgNO₃-silica gel is packed into a chromatography column. The mixture of fatty acids (e.g., 500 mg) is loaded onto the column.

    • Elution is performed using a non-polar mobile phase, such as a mixture of hexane and ethyl acetate, often with a small amount of acetic acid (e.g., 95:5:0.5 v/v/v). The saturated fatty acids elute first, followed by the unsaturated fatty acids, with this compound being effectively separated from other components like chaulmoogric and gorlic acids.

    • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing pure this compound.

Characterization of this compound

The identity and purity of the isolated this compound are confirmed using a combination of chromatographic and spectroscopic techniques.

General Characterization Workflow

G start Isolated this compound gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ftir FTIR Spectroscopy start->ftir data_analysis Structural Confirmation and Purity Assessment gcms->data_analysis nmr->data_analysis ftir->data_analysis

Caption: General workflow for the characterization of this compound.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of this compound and to confirm its molecular weight and fragmentation pattern. Fatty acids are often derivatized to their more volatile methyl esters (FAMEs) prior to analysis.

  • Derivatization (Esterification): The isolated this compound is converted to its methyl ester by heating with a reagent such as boron trifluoride in methanol (BF₃-MeOH) or by using an acidic catalyst.

  • GC Conditions (Representative):

    • Column: A non-polar capillary column (e.g., PE-5MS, 30m x 0.250mm x 0.250µm).[8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]

    • Oven Temperature Program: An initial temperature of ~75°C, held for a few minutes, followed by a ramp up to ~280°C at 10°C/min, and held for a final period.[8]

    • Injector Temperature: ~250°C.[8]

  • MS Conditions (Representative):

    • Ionization Mode: Electron Impact (EI).

    • Source Temperature: ~220°C.[8]

    • Mass Range: Scan from m/z 22 to 620 amu.[8]

  • Expected Results: The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 252. A characteristic base peak appears at m/z 67, corresponding to the cyclopentenyl cation, and another significant fragment at m/z 235, resulting from the loss of a hydroxyl group.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound, confirming the presence of the cyclopentenyl ring and the long aliphatic chain.

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in 0.6-0.8 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • The spectrum will show a characteristic multiplet around δ 5.68 ppm, which corresponds to the two olefinic protons of the cyclopentene ring.

    • A multiplet at approximately δ 2.60 ppm is attributed to the allylic and methine protons of the cyclopentene ring.

    • A large, complex signal centered around δ 1.26 ppm corresponds to the numerous methylene (-CH₂-) protons of the long aliphatic chain.

  • ¹³C NMR Spectroscopy:

    • The spectrum will display a signal for the carboxylic acid carbon at the downfield end (typically > 170 ppm).

    • Signals for the olefinic carbons of the cyclopentene ring will appear in the range of δ 125-135 ppm.

    • The aliphatic carbons of the chain and the ring will resonate in the upfield region of the spectrum.

Biological Activity and Mechanism of Action

This compound is best known for its antimicrobial activity, particularly against Mycobacterium leprae, the causative agent of leprosy.[9] More recent studies have also explored its potential as an anticancer agent.

Antimycobacterial Mechanism of Action

The mechanism by which this compound inhibits mycobacterial growth is believed to be through the disruption of biotin synthesis or function.[10] This is based on the structural similarity between this compound and biotin. It is proposed that this compound may act as an antagonist, either by blocking the coenzymatic activity of biotin or by inhibiting its synthesis, thereby depriving the bacteria of an essential cofactor for various metabolic processes.[10]

Proposed Antimycobacterial Mechanism of this compound

G cluster_bacterium Mycobacterium Cell biotin_synthesis Biotin Synthesis Pathway biotin_cofactor Biotin as a Co-factor (e.g., in carboxylation reactions) biotin_synthesis->biotin_cofactor metabolism Essential Metabolic Processes biotin_cofactor->metabolism growth Bacterial Growth and Multiplication metabolism->growth hydnocarpic_acid This compound hydnocarpic_acid->inhibition_synthesis Inhibits hydnocarpic_acid->inhibition_cofactor Antagonizes inhibition_synthesis->biotin_synthesis inhibition_cofactor->biotin_cofactor

References

Solubility of Hydnocarpic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hydnocarpic acid in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information, factors influencing solubility, and a detailed experimental protocol for its determination. This guide is intended to be a valuable resource for researchers working with this compound in drug development and other scientific applications.

Introduction to this compound

This compound is a cyclic fatty acid and a major component of chaulmoogra oil, which has been historically used in the treatment of leprosy.[1][2] It is an unsaturated fatty acid characterized by a cyclopentene ring at its terminus.[2] Understanding its solubility in various organic solvents is crucial for its extraction, purification, formulation, and in vitro/in vivo studies.

Solubility Profile of this compound

Table 1: Qualitative Solubility of Hydnocarpic and Chaulmoogric Acids in Organic Solvents

CompoundSolventSolubility Description
This compound "Usual organic solvents"Sparingly soluble
ChloroformSoluble
Alcohol (e.g., Ethanol)Used for crystallization (dl-form)
Ethyl AcetateUsed for crystallization (dl-form)
Petroleum Ether + Ethyl AcetateUsed for crystallization
Chaulmoogric Acid EtherSoluble
ChloroformSoluble
Ethyl AcetateSoluble
Other organic fat solventsSoluble

Note: The term "sparingly soluble" indicates that a low concentration of the solute can be dissolved in the solvent. "Soluble" suggests a higher concentration can be achieved. These are qualitative terms and the actual solubility can be influenced by factors such as temperature and the specific isomeric form of the acid.

Factors Influencing Solubility

The solubility of fatty acids like this compound in organic solvents is governed by the principle of "like dissolves like." Several factors influence this property:

  • Polarity of the Solvent: The long hydrocarbon chain of this compound makes it predominantly nonpolar. Therefore, it is expected to have better solubility in nonpolar to moderately polar organic solvents. Its carboxylic acid group provides some polarity, allowing for limited solubility in more polar solvents.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. This principle is utilized in recrystallization processes for purification.

  • Crystalline Structure: The melting point of this compound is 59-60°C. The stability of its crystal lattice will affect the energy required to dissolve it, thus influencing its solubility.

  • Presence of a Cyclopentene Ring: The cyclic structure at the end of the fatty acid chain may influence its packing in a crystal lattice and its interaction with solvent molecules compared to straight-chain fatty acids.

Experimental Protocol for Determining Solubility

The following is a detailed, generalized methodology for the experimental determination of this compound solubility in an organic solvent, based on the shake-flask method, which is a common and reliable technique.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Vials for sample collection

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a validated titration method)

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

  • Equilibration:

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. For solid solutes, this can take several hours to days. It is recommended to run preliminary experiments to determine the necessary equilibration time. A common practice is to agitate for 24 to 72 hours.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for at least one hour to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the sample using a syringe filter, also pre-warmed to the experimental temperature, into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Quantification:

    • Determine the mass of the collected filtrate.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

    • Once the solvent is completely removed, weigh the vial containing the dried this compound residue. The difference in weight will give the mass of dissolved this compound.

    • Alternatively, the concentration of this compound in the filtered solution can be determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography with Flame Ionization Detection (GC-FID) after derivatization to its methyl ester.

  • Calculation of Solubility:

    • Express the solubility in desired units, for example:

      • g/100 mL = (mass of dissolved this compound in g / volume of solvent in mL) * 100

      • mol/L = (mass of dissolved this compound in g / molecular weight of this compound) / volume of solvent in L

Diagram 1: Experimental Workflow for Solubility Determination

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_quantification Quantification cluster_result Result prep1 Add excess this compound to solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-72h) prep2->equil1 samp1 Allow excess solid to sediment equil1->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter with pre-warmed syringe filter samp2->samp3 quant_grav Gravimetric Analysis: Evaporate solvent and weigh residue samp3->quant_grav Method 1 quant_chrom Chromatographic Analysis: (e.g., HPLC, GC) samp3->quant_chrom Method 2 result Calculate Solubility (g/100mL, mol/L) quant_grav->result quant_chrom->result

Caption: Workflow for determining this compound solubility.

Conclusion

This technical guide consolidates the available knowledge on the solubility of this compound in organic solvents. While quantitative data remains elusive in the public domain, the qualitative information and the detailed experimental protocol provided herein offer a solid foundation for researchers. For drug development professionals, understanding the solubility characteristics is a critical first step in formulation design, and the provided methodology allows for the systematic generation of the necessary quantitative data in the laboratory. Future research should focus on systematically determining and publishing the quantitative solubility of this compound in a range of pharmaceutically and industrially relevant organic solvents at various temperatures.

References

Early Research on the Chemical Components of Chaulmoogra Oil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research conducted in the early 20th century on the chemical constituents of chaulmoogra oil. For centuries, this oil was the primary treatment for leprosy (Hansen's disease), and the pioneering work to elucidate its active components laid the groundwork for future therapeutic developments. This document details the key chemical discoveries, experimental methodologies of the era, and quantitative data on the isolated compounds.

Introduction: The Quest for the Active Principles

Chaulmoogra oil, derived from the seeds of trees belonging to the Hydnocarpus genus, has a long history in traditional medicine for treating skin afflictions.[1] By the late 19th and early 20th centuries, it had been adopted by Western medicine as the most effective treatment for leprosy, despite challenges with administration and side effects.[2][3] This therapeutic potential spurred intensive investigation into its chemical composition to identify the active agents responsible for its bactericidal properties against Mycobacterium leprae.

The most significant early research was conducted by Frederick B. Power and his colleagues at the Wellcome Chemical Research Laboratories in London.[4] Their work, beginning in 1904, systematically unraveled the unique chemical nature of chaulmoogra oil, leading to the isolation and characterization of its primary fatty acid components.[5]

Key Chemical Components of Chaulmoogra Oil

The groundbreaking work of Power and his collaborators, Frank H. Gornall and Marmaduke Barrowcliff, identified a new class of fatty acids characterized by a cyclopentene ring structure, a feature previously unknown in natural fats.[5] The primary active components they isolated were:

  • Chaulmoogric Acid: A C18 fatty acid with a terminal cyclopentene ring.

  • Hydnocarpic Acid: A C16 homolog of chaulmoogric acid, also containing a cyclopentene ring.

Later research by Cole and Cardoso in the 1930s identified additional, less abundant, homologous cyclopentenyl fatty acids, including gorlic acid and other lower homologs.[6] These compounds are believed to be responsible for the oil's therapeutic effects against leprosy.[7]

Quantitative Data on Chaulmoogra Oil and its Components

The following tables summarize the quantitative data from early 20th-century research on the physical and chemical properties of chaulmoogra oil and its principal fatty acid constituents.

Table 1: Physical and Chemical Properties of Chaulmoogra Oil (Hydnocarpus wightiana)

PropertyValueReference
Specific Gravity (25°C/25°C)0.9549[4]
Saponification Number201[4]
Iodine Number (Hanus)98.4[4]
Specific Rotation+55.0°[4]
Refractive Index (25°C)1.4799[4]
Unsaponifiable Matter0.25%[4]
Free Fatty Acids (as % oleic)2.7%[4]

Table 2: Properties of Chaulmoogric and Hydnocarpic Acids

PropertyChaulmoogric AcidThis compoundReference
Molecular FormulaC₁₈H₃₂O₂C₁₆H₂₈O₂[8][9]
Molecular Weight280.45 g/mol 252.40 g/mol [8][9]
Melting Point68.5 °C59-60 °C[8][9]
Specific Rotation (in chloroform)+62.1°+68.0°[2]

Table 3: Fatty Acid Composition of Hydnocarpus Oils (Early Analyses)

Fatty AcidH. wightiana (%)H. anthelmintica (%)T. kurzii (%)Reference
Chaulmoogric Acid~27~23~35[6][10]
This compound~23~25~27[6][10]
Gorlic Acid~1.5--[6]
Oleic Acid~1.6~12~6[6]
Palmitic Acid~8.4~5.5~5.5[6]

Experimental Protocols of the Early 20th Century

The methodologies employed by early researchers to isolate and characterize the components of chaulmoogra oil were foundational in the field of natural product chemistry. The following protocols are reconstructed based on descriptions from the period.

Extraction of Chaulmoogra Oil

The initial step involved the extraction of the oil from the seeds of Hydnocarpus species.

  • Seed Preparation: The seeds were shelled, and the kernels were collected.

  • Oil Expression: The kernels were subjected to high pressure using a hydraulic press to express the crude oil.

  • Filtration: The expressed oil was then filtered to remove any solid impurities.

Isolation of Fatty Acids

The isolation of the constituent fatty acids from the crude oil was a multi-step process involving saponification, acidification, and fractional crystallization.

  • Saponification:

    • A known quantity of chaulmoogra oil was heated under reflux with an excess of alcoholic potassium hydroxide (KOH) solution. This process, known as saponification, hydrolyzes the triglycerides into glycerol and the potassium salts of the fatty acids (soaps).[9]

    • The reaction was considered complete when the solution became clear, indicating all the oil had reacted.

  • Liberation of Free Fatty Acids:

    • The excess alcohol was distilled off from the reaction mixture.

    • The remaining soap solution was diluted with water and then acidified with a mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This protonates the fatty acid salts, causing the free fatty acids to precipitate out of the aqueous solution.[8]

    • The liberated fatty acids were then washed thoroughly with water to remove any remaining mineral acid and glycerol.

  • Separation of Solid and Liquid Acids:

    • The mixture of free fatty acids was dissolved in 80% ethyl alcohol.[4]

    • The solution was cooled, causing the solid, saturated fatty acids (like palmitic acid) and the higher-melting cyclopentenyl fatty acids to crystallize out of the solution.

    • The solid acids were separated from the liquid acids (like oleic acid) by filtration.

  • Fractional Crystallization of Cyclopentenyl Fatty Acids:

    • The solid acid fraction was further purified by repeated fractional crystallization from solvents such as ethyl alcohol or petroleum ether.[8]

    • This process exploits the slight differences in solubility of chaulmoogric and hydnocarpic acids to achieve their separation.

Characterization and Analysis

Once isolated, the fatty acids were characterized using the analytical techniques available at the time.

  • Determination of Physical Constants:

    • Melting Point: The melting point of the purified crystalline acids was determined as a key indicator of purity.

    • Specific Rotation: The optical activity of the cyclopentenyl fatty acids was measured using a polarimeter, providing a characteristic physical constant.[2]

  • Chemical Analysis:

    • Saponification Number: This was determined by titrating the excess KOH after saponification with a standard acid solution. It gives an indication of the average molecular weight of the fatty acids in the oil.[9]

    • Iodine Number: This was measured to determine the degree of unsaturation in the fatty acids. The Hanus method, using an iodine monobromide solution, was a common technique.

  • Esterification and Fractional Distillation for Further Separation:

    • For more refined separation and analysis, the mixed fatty acids were often converted to their ethyl or methyl esters by refluxing with the corresponding alcohol and a catalytic amount of sulfuric acid.[4]

    • The resulting mixture of esters was then subjected to fractional distillation under reduced pressure. The different boiling points of the esters allowed for their separation into fractions with a higher concentration of each component.

    • Specialized apparatus, such as the Podbielniak high-temperature fractionating column, was used for more efficient separation in later studies.[4]

Visualizations of Experimental Workflows

The following diagrams illustrate the key experimental workflows described in the early research on chaulmoogra oil components.

experimental_workflow_extraction_isolation cluster_extraction Oil Extraction cluster_isolation Fatty Acid Isolation cluster_separation Separation and Purification seeds Hydnocarpus Seeds kernels Seed Kernels seeds->kernels Shelling crude_oil Crude Chaulmoogra Oil kernels->crude_oil Hydraulic Pressing saponification Saponification with Alcoholic KOH crude_oil->saponification soaps Potassium Salts of Fatty Acids (Soaps) saponification->soaps free_acids Free Fatty Acid Mixture soaps->free_acids Acidification (HCl) dissolution Dissolution in 80% Ethyl Alcohol free_acids->dissolution crystallization Cooling and Crystallization dissolution->crystallization filtration Filtration crystallization->filtration solid_acids Solid Acids (Chaulmoogric, Hydnocarpic, Palmitic) filtration->solid_acids Crystals liquid_acids Liquid Acids (Oleic) filtration->liquid_acids Filtrate fractional_crystallization Repeated Fractional Crystallization solid_acids->fractional_crystallization pure_chaulmoogric Pure Chaulmoogric Acid fractional_crystallization->pure_chaulmoogric pure_hydnocarpic Pure this compound fractional_crystallization->pure_hydnocarpic experimental_workflow_analysis cluster_esterification_distillation Esterification and Fractional Distillation cluster_characterization Characterization mixed_acids Mixed Fatty Acids esterification Esterification (e.g., with Ethanol + H₂SO₄) mixed_acids->esterification ethyl_esters Mixture of Ethyl Esters esterification->ethyl_esters fractional_distillation Fractional Distillation (e.g., Podbielniak Apparatus) ethyl_esters->fractional_distillation ester_fractions Separated Ester Fractions fractional_distillation->ester_fractions pure_compounds Purified Acids or Esters melting_point Melting Point Determination pure_compounds->melting_point specific_rotation Polarimetry (Specific Rotation) pure_compounds->specific_rotation iodine_number Iodine Number (Hanus Method) pure_compounds->iodine_number saponification_number Saponification Number pure_compounds->saponification_number

References

An In-depth Technical Guide to Hydnocarpic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of hydnocarpic acid, focusing on its chemical properties, experimental protocols for its isolation and modification, and its proposed mechanism of action against mycobacteria. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Information

This compound is a cyclopentenyl fatty acid, a class of compounds historically recognized for their therapeutic properties, particularly in the treatment of leprosy.[1][2] It is a principal constituent of chaulmoogra oil, derived from the seeds of plants in the Hydnocarpus genus.[3][4]

Table 1: Molecular Formula and Weight of this compound

ParameterValueReferences
Molecular FormulaC₁₆H₂₈O₂[1][5][6][7][8][9]
Molecular Weight252.40 g/mol [1][5][6]
Percent CompositionC 76.14%, H 11.18%, O 12.68%[5]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and analysis.

Table 2: Physicochemical Data for this compound

PropertyValueReferences
Melting Point59-60 °C[6][10][11]
Boiling Point187-189 °C at 1 Torr; 355.57 °C (rough estimate)[10][11]
Density0.9615 (rough estimate)[6][11]
Refractive Index1.6000 (estimate)[6][11]
pKa4.78 ± 0.10 (Predicted)[6][11]
Optical Rotation [α]D+68.3° (in chloroform)[8]
AppearanceColorless, glistening leaflets[8]
SolubilitySparingly soluble in usual organic solvents; soluble in chloroform.[8]

Experimental Protocols

Detailed methodologies for the isolation, characterization, and chemical modification of this compound are essential for reproducible research.

The following protocol is a modified silver ion column chromatography method for isolating this compound from a mixture of fatty acids.[12]

  • Preparation of Stationary Phase : Impregnate silica gel (35-70 mesh) with a 20% (m/m) solution of silver nitrate (AgNO₃). This is achieved by adding a 10% (m/v) aqueous solution of AgNO₃ to the silica gel.

  • Activation : Activate the AgNO₃-impregnated silica gel by heating in an oven at 105-110 °C for 3 hours.

  • Column Packing : Pack a chromatography column with the activated stationary phase.

  • Sample Loading : Dissolve 500 mg of the fatty acid mixture in a minimal amount of the mobile phase and load it onto the column.

  • Elution : Use a mobile phase consisting of a hexane:ethyl acetate:acetic acid mixture (95:5:0.5, v/v/v). Protect the column from light during elution.

  • Monitoring and Collection : Monitor the elution process using Gas Chromatography-Mass Spectrometry (GC-MS). Combine fractions containing pure this compound.

The identity and purity of the isolated this compound can be confirmed using several spectroscopic techniques.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : The mass spectrum should show a molecular ion peak at m/z 252 [M]⁺. A base peak at m/z 67, characteristic of the cyclopentenyl cation, and a fragment at m/z 235, corresponding to the loss of a hydroxyl group from the molecular ion, are indicative of this compound's structure.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : A multiplet around δ 5.68 corresponds to the olefinic hydrogens of the cyclopentene ring. A multiplet near δ 2.60 is attributed to the hydrogen on the diastereotopic carbon, and a signal around δ 1.26 corresponds to the methylene hydrogens of the carbon chain.[12]

    • ¹³C NMR : The chemical shifts in the ¹³C NMR spectrum should be consistent with the carbon framework of this compound.[12]

  • High-Resolution Mass Spectrometry (HRMS) : Used to confirm the elemental composition and exact mass of the molecular formula.[12]

This protocol describes a "click chemistry" approach to synthesize triazole derivatives of this compound for further biological evaluation.[12]

  • Propargylation of this compound : React this compound (1) to produce the corresponding propargyl ester (alkyne 2).

  • Synthesis of Azides : Prepare various organic azides (3a-3f) from their corresponding benzyl bromides or alcohols.

  • Click Reaction : React the alkyne (2) with the synthesized azides (3a-3f) to yield the 1,2,3-triazole derivatives (4-9).

  • Purification and Characterization : Purify the final products and characterize them using IR, ¹H NMR, ¹³C NMR, and HRMS to confirm their structures. The ¹H NMR spectrum of the products typically shows a characteristic singlet for the triazole ring proton near δ 7.50.[12]

Visualized Workflows and Pathways

The following diagrams, rendered using the DOT language, illustrate a key experimental workflow and a proposed biological pathway involving this compound.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_products Intermediates & Products This compound This compound Propargylation Propargylation This compound->Propargylation Organic Halides/Alcohols Organic Halides/Alcohols Azide Synthesis Azide Synthesis Organic Halides/Alcohols->Azide Synthesis Propargyl Ester (Alkyne) Propargyl Ester (Alkyne) Propargylation->Propargyl Ester (Alkyne) Organic Azides Organic Azides Azide Synthesis->Organic Azides Click Reaction Click Reaction Triazole Derivatives Triazole Derivatives Click Reaction->Triazole Derivatives Propargyl Ester (Alkyne)->Click Reaction Organic Azides->Click Reaction

Caption: Synthesis workflow for 1,2,3-triazole derivatives of this compound.

G This compound This compound Biotin Synthesis Pathway Biotin Synthesis Pathway This compound->Biotin Synthesis Pathway Inhibits Biotin Coenzymatic Activity Biotin Coenzymatic Activity This compound->Biotin Coenzymatic Activity Inhibits Mycobacterial Multiplication Mycobacterial Multiplication Biotin Synthesis Pathway->Mycobacterial Multiplication Required for Biotin Coenzymatic Activity->Mycobacterial Multiplication Required for

Caption: Proposed mechanism of this compound's antimycobacterial activity.

Biological Activity and Mechanism of Action

This compound has demonstrated inhibitory effects on the multiplication of various mycobacterial species in vitro.[4] Research suggests that its mechanism of action may be related to its structural analogy to biotin.[4] It is hypothesized that this compound may act as an antagonist to biotin by either inhibiting its synthesis or blocking its coenzymatic functions, which are vital for bacterial growth.[4] This inhibitory effect can be counteracted by the addition of biotin to the culture medium.[4] Furthermore, computational studies have suggested that this compound could be a potential inhibitor of protein kinase B (AKT1), a target in cancer research, indicating a broader therapeutic potential that warrants further investigation.

References

An In-depth Technical Guide to the Optical Rotation and Stereochemistry of Hydnocarpic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydnocarpic acid, a key constituent of chaulmoogra oil, has a long history in traditional medicine, particularly for the treatment of leprosy.[1] This unique fatty acid is distinguished by a terminal cyclopentenyl ring, a feature that imparts chirality and specific biological activity.[2] An understanding of its stereochemistry and optical properties is fundamental to elucidating its mechanism of action and for the development of new therapeutic agents. This guide provides a comprehensive overview of the optical rotation and stereochemical properties of this compound, detailed experimental methodologies, and an exploration of its biological significance.

Physicochemical and Stereochemical Data

The stereochemical and physical properties of the naturally occurring dextrorotatory enantiomer of this compound are summarized below.

PropertyValueReferences
IUPAC Name 11-[(1R)-cyclopent-2-en-1-yl]undecanoic acid[2]
Common Names (+)-Hydnocarpic acid, d-Hydnocarpic acid[2]
Absolute Configuration (1R) or (R)[2]
Molecular Formula C₁₆H₂₈O₂[2]
Molecular Weight 252.39 g/mol [2]
Specific Rotation [α]D +68.3° (in chloroform)[2]
Melting Point 59-60 °C[2]
CAS Registry Number 459-67-6[2]

Experimental Protocols

Isolation of this compound from Chaulmoogra Oil

This compound is typically isolated from the fixed oil of seeds from plants of the family Flacourtiaceae, such as Hydnocarpus wightiana.[1] The general procedure involves saponification of the oil, followed by acidification to liberate the free fatty acids, and subsequent purification.

Methodology:

  • Saponification: The chaulmoogra oil is saponified by refluxing with an alcoholic solution of potassium hydroxide. This process hydrolyzes the triglycerides into glycerol and the potassium salts of the fatty acids.

  • Acidification: After saponification, the cooled soap solution is acidified with a mineral acid, such as sulfuric acid, to precipitate the free fatty acids.

  • Separation and Washing: The liberated fatty acids are then separated from the aqueous layer. They are washed repeatedly with hot water to remove any remaining mineral acid and other water-soluble impurities.

  • Fractional Crystallization: The mixture of fatty acids can be separated based on their differential solubility. This compound can be purified by fractional crystallization from solvents like 80% ethyl alcohol.[3]

  • Drying: The purified this compound crystals are dried under vacuum to remove any residual solvent.

Determination of Optical Rotation

The optical rotation of this compound is a key parameter for its identification and for confirming its enantiomeric purity. The measurement is performed using a polarimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of purified this compound is dissolved in a specific volume of a suitable solvent, typically chloroform, to a known concentration.

  • Instrument Calibration: The polarimeter is calibrated using a blank (the pure solvent) to set the zero point.

  • Measurement: The sample solution is placed in a polarimeter cell of a known path length (e.g., 1 decimeter). The angle of rotation of plane-polarized light (at the sodium D-line, 589 nm) is measured at a controlled temperature (typically 20 or 25 °C).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length in decimeters (dm).

    • c is the concentration in g/mL.

Elucidation of Absolute Stereochemistry

The determination of the (1R) absolute configuration of this compound has been historically established through chemical degradation and correlation with compounds of known stereochemistry. Modern methods would typically involve single-crystal X-ray diffraction of a suitable derivative.

Methodology (Hypothetical, based on modern techniques):

  • Derivative Synthesis: To facilitate crystallization and introduce a heavy atom for more reliable crystallographic analysis, this compound would be converted into a suitable derivative, for example, a p-bromophenacyl ester.

  • Crystallization: Single crystals of the derivative suitable for X-ray diffraction are grown from an appropriate solvent system.

  • X-ray Diffraction Analysis: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to determine the three-dimensional arrangement of atoms in the crystal lattice.

  • Determination of Absolute Configuration: By analyzing the anomalous dispersion of the X-rays by the heavy atom (in this case, bromine), the absolute configuration of the chiral center can be unambiguously determined.

Visualizations

Caption: Stereochemistry and Optical Properties of this compound.

experimental_workflow cluster_analysis Stereochemical Analysis start Chaulmoogra Oil saponification Saponification (e.g., KOH/EtOH) start->saponification acidification Acidification (e.g., H₂SO₄) saponification->acidification separation Separation of Free Fatty Acids acidification->separation purification Purification (Fractional Crystallization) separation->purification isolated_ha Isolated this compound purification->isolated_ha polarimetry Polarimetry isolated_ha->polarimetry derivatization Derivatization (e.g., p-bromophenacyl ester) isolated_ha->derivatization xray Single-Crystal X-ray Diffraction derivatization->xray

Caption: Experimental Workflow for Isolation and Stereochemical Analysis.

Biological Significance and Mechanism of Action

The biological activity of this compound is intrinsically linked to its unique structure, particularly the cyclopentenyl ring. Its primary therapeutic application has been as an antimycobacterial agent.

Mechanism of Action: Biotin Antagonism

Research suggests that this compound exerts its antimycobacterial effect by acting as an antagonist to biotin, an essential coenzyme in fatty acid biosynthesis.[4][5] The structural similarity between the cyclopentenyl ring of this compound and the bicyclic ring system of biotin is thought to be the basis for this antagonism.[2] It is hypothesized that this compound may either block the coenzymatic activity of biotin or inhibit its synthesis, thereby disrupting essential metabolic pathways in mycobacteria.[4][5]

mechanism_of_action ha This compound (Cyclopentenyl Ring) inhibition Inhibition / Antagonism ha->inhibition Structural Analogy biotin Biotin (Essential Coenzyme) biotin_synthesis Biotin Synthesis Pathway biotin->biotin_synthesis biotin_dependent_enzymes Biotin-Dependent Enzymes (e.g., Acetyl-CoA Carboxylase) biotin->biotin_dependent_enzymes inhibition->biotin_synthesis inhibition->biotin_dependent_enzymes fatty_acid_synthesis Fatty Acid Biosynthesis biotin_dependent_enzymes->fatty_acid_synthesis cell_growth_inhibition Inhibition of Mycobacterial Cell Growth fatty_acid_synthesis->cell_growth_inhibition Disruption leads to

Caption: Proposed Mechanism of Action of this compound.

Conclusion

The dextrorotatory, (1R)-enantiomer of this compound is the naturally occurring form with significant antimycobacterial properties. Its unique stereochemistry, defined by the chiral center at the C1 position of the cyclopentenyl ring, is crucial for its biological activity. The methodologies outlined in this guide provide a framework for the isolation, characterization, and stereochemical determination of this important natural product. Further research into the specific interactions of this compound with its biological targets could pave the way for the development of novel anti-infective agents.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Hydnocarpic Acid from Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various methods for the extraction of hydnocarpic acid from seeds, primarily focusing on species from the Hydnocarpus and Carpotroche genera. The included protocols are designed to guide researchers in selecting and implementing the most suitable extraction strategy for their specific needs, considering factors such as yield, purity, cost, and environmental impact.

This compound, a cyclopentenyl fatty acid, is a major constituent of chaulmoogra oil, which has been historically used in the treatment of leprosy.[1][2] Modern research continues to explore its therapeutic potential, including its antibacterial and anticancer activities.[1][3] The effective extraction and isolation of this compound are crucial preliminary steps for any research or drug development endeavor.

I. Overview of Extraction Methods

Several methods can be employed for the extraction of this compound from powdered seeds. These range from conventional solvent-based techniques to more modern, intensified processes. The choice of method will depend on the desired scale of extraction, purity requirements, and available resources.

Conventional Methods:

  • Maceration: A simple and straightforward method involving the soaking of the plant material in a suitable solvent for an extended period.[1] It is a cost-effective technique but can be time-consuming and may result in lower extraction yields compared to other methods.

  • Soxhlet Extraction: A classical and efficient method for continuous solid-liquid extraction.[4][5] It offers higher extraction efficiency than maceration due to the repeated washing of the solid matrix with fresh, hot solvent. However, the prolonged exposure to heat can potentially degrade thermolabile compounds.

Modern Intensified Methods:

  • Ultrasound-Assisted Extraction (UAE): Utilizes high-frequency sound waves to create acoustic cavitation, which disrupts the plant cell walls and enhances solvent penetration, leading to faster extraction times and increased yields.[6][7]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and the plant material directly and rapidly, accelerating the extraction process.[8][9] This method can significantly reduce extraction time and solvent consumption.

  • Supercritical Fluid Extraction (SFE): A green and highly selective extraction technique that uses a supercritical fluid, typically carbon dioxide (CO2), as the solvent.[10][11] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds, yielding high-purity extracts without the use of organic solvents.

II. Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data gathered from various studies on the extraction of fatty acids, including this compound, from seeds. Direct comparative studies for all methods on the same seed source are limited; therefore, the data presented is a synthesis from multiple sources to provide a general comparison.

Table 1: Comparison of Crude Extract Yield and this compound Content

Extraction MethodSeed SourceSolventYield of Crude Extract (%)This compound Content in Oil/Extract (% w/w)Reference(s)
MacerationCarpotroche brasiliensisHexane2248.7 (in total fatty acids)[1]
Solvent ExtractionHydnocarpus wightianaMethanolNot specifiedSimilar to whole oil[12]
Solvent ExtractionHydnocarpus laurifoliaEthyl AcetateNot specified6.76[13]
HPTLC QuantificationNot specifiedNot specifiedNot specified54.84[12][14]
Supercritical CO2 ExtractionElaeagnus mollisCO225-38Higher unsaturated fatty acids than hexane extraction[15]

Table 2: General Comparison of Extraction Method Parameters

ParameterMacerationSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)Supercritical Fluid Extraction (SFE)
Principle Soaking in solventContinuous percolation with hot solventAcoustic cavitationMicrowave heatingSolvation with supercritical fluid
Extraction Time Long (hours to days)Moderate (hours)Short (minutes)Very Short (minutes)Moderate (minutes to hours)
Solvent Consumption HighModerateLow to ModerateLowNone (CO2 is recycled)
Temperature Ambient or slightly elevatedBoiling point of solventAmbient or controlledControlledNear-critical temperature of fluid
Yield Generally lowerHighHighHighHigh and selective
Selectivity LowLowModerateModerateHigh
Cost (Equipment) LowLowModerateModerateHigh
Environmental Impact High (solvent use)High (solvent use)ModerateLowVery Low

III. Experimental Protocols

Protocol 1: Maceration for Crude Oil Extraction

This protocol is based on the method described for the extraction of oil from Carpotroche brasiliensis seeds.[1]

1. Materials and Equipment:

  • Dried seeds of Hydnocarpus or related species

  • Blender or grinder

  • n-Hexane (analytical grade)

  • Erlenmeyer flask or beaker

  • Stirrer/shaker (optional)

  • Vacuum filtration apparatus (Buchner funnel, filter paper, vacuum flask)

  • Rotary evaporator

2. Procedure:

  • Seed Preparation: Grind the dried seeds into a fine powder using a blender or grinder.

  • Extraction: Place the powdered seeds in a large Erlenmeyer flask. Add n-hexane in a solid-to-solvent ratio of approximately 1:1.5 (w/v) (e.g., 400 g of seed powder to 600 mL of hexane).

  • Maceration: Seal the flask and allow the mixture to stand for 48 hours at room temperature. Agitate the mixture periodically using a stirrer or shaker to enhance extraction efficiency.

  • Filtration: After 48 hours, filter the mixture under vacuum using a Buchner funnel to separate the extract from the solid seed residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature of 45°C to remove the hexane.

  • Yield Determination: Weigh the resulting crude oil to determine the extraction yield. The obtained oil contains a mixture of fatty acids, including this compound.

Protocol 2: Soxhlet Extraction

This is a general protocol for Soxhlet extraction, which can be adapted for this compound extraction.[4][5]

1. Materials and Equipment:

  • Dried and powdered seeds

  • Soxhlet extraction apparatus (including Soxhlet extractor, condenser, and round-bottom flask)

  • Cellulose extraction thimble

  • Heating mantle

  • n-Hexane or petroleum ether (analytical grade)

  • Rotary evaporator

2. Procedure:

  • Sample Preparation: Place a known amount of powdered seed material into a cellulose extraction thimble.

  • Apparatus Setup: Assemble the Soxhlet apparatus with the thimble in the extraction chamber, the round-bottom flask filled with the extraction solvent (approximately 2-3 times the volume of the extraction chamber), and the condenser on top.

  • Extraction: Heat the solvent in the round-bottom flask using a heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip into the thimble containing the sample. Once the solvent level in the extraction chamber reaches the top of the siphon tube, the solvent and extracted compounds will be siphoned back into the round-bottom flask. This cycle is repeated for several hours (typically 6-8 hours).

  • Solvent Recovery: After the extraction is complete, turn off the heat and allow the apparatus to cool. Remove the round-bottom flask containing the solvent and the extracted oil.

  • Concentration: Remove the solvent from the extract using a rotary evaporator to obtain the crude oil.

  • Yield Determination: Weigh the crude oil to calculate the extraction yield.

Protocol 3: Ultrasound-Assisted Extraction (UAE) - Conceptual Protocol

This protocol is a conceptual guide based on the principles of UAE.[6][7] Optimal parameters (time, temperature, solvent ratio) should be determined empirically.

1. Materials and Equipment:

  • Dried and powdered seeds

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Ethanol or methanol (analytical grade)

  • Centrifuge

  • Rotary evaporator

2. Procedure:

  • Sample Preparation: Suspend a known amount of powdered seed material in a suitable solvent (e.g., ethanol) in a beaker. A solid-to-solvent ratio of 1:10 to 1:20 (w/v) is a common starting point.

  • Sonication: Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the suspension. Apply ultrasound at a specific frequency (e.g., 20-40 kHz) for a defined period (e.g., 15-60 minutes). Monitor and control the temperature of the mixture, as sonication can generate heat.

  • Separation: After sonication, separate the extract from the solid residue by centrifugation followed by decantation or by vacuum filtration.

  • Concentration: Remove the solvent from the supernatant using a rotary evaporator to obtain the crude extract.

  • Optimization: Vary parameters such as extraction time, temperature, and solid-to-solvent ratio to optimize the yield of this compound.

Protocol 4: Purification of this compound by Column Chromatography

This protocol is based on the method described for the purification of this compound from a crude extract.[1]

1. Materials and Equipment:

  • Crude seed oil extract

  • Silica gel (70-230 mesh)

  • Silver nitrate (AgNO3)

  • Glass chromatography column

  • Mobile phase: Hexane:Ethyl acetate:Acetic acid (95:5:0.5 v/v/v)

  • Test tubes or fraction collector

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • GC-MS for analysis

2. Procedure:

  • Preparation of AgNO3-impregnated Silica Gel:

    • Dissolve silver nitrate in distilled water to make a 10% (m/v) solution.

    • Add the AgNO3 solution to silica gel to achieve a 20% (m/m) impregnation.

    • Activate the impregnated silica gel by heating in an oven at 105-110°C for 3 hours.

  • Column Packing: Pack a glass chromatography column with the prepared AgNO3-impregnated silica gel as the stationary phase, using the mobile phase to create a slurry.

  • Sample Loading: Dissolve a known amount of the crude extract in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase (hexane:ethyl acetate:acetic acid, 95:5:0.5).

  • Fraction Collection: Collect fractions of a specific volume (e.g., 25 mL) in test tubes.

  • Analysis by TLC: Monitor the separation by spotting the collected fractions on a TLC plate and developing it with the same mobile phase. Visualize the spots under UV light or by using an appropriate staining reagent.

  • Pooling and Characterization: Combine the fractions containing the purified this compound based on the TLC analysis. The composition of the pooled fractions can be confirmed by GC-MS analysis.

IV. Mandatory Visualizations

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing cluster_purification Purification Start Dried Seeds Grinding Grinding/Powdering Start->Grinding Maceration Maceration Grinding->Maceration Soxhlet Soxhlet Extraction Grinding->Soxhlet UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE MAE Microwave-Assisted Extraction (MAE) Grinding->MAE SFE Supercritical Fluid Extraction (SFE) Grinding->SFE Filtration Filtration/Centrifugation Maceration->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Soxhlet->Concentration UAE->Filtration MAE->Filtration Crude_Extract Crude Oil/Extract SFE->Crude_Extract Directly yields extract Filtration->Concentration Concentration->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Purified_HA Purified this compound Column_Chromatography->Purified_HA

Caption: General workflow for the extraction and purification of this compound.

Extraction_Methods_Comparison cluster_conventional Conventional Methods cluster_modern Modern Methods Maceration Maceration (Long time, Low cost) Extract This compound Extract Maceration->Extract Soxhlet Soxhlet (Efficient, Heat required) Soxhlet->Extract UAE UAE (Fast, Moderate cost) UAE->Extract MAE MAE (Very fast, Moderate cost) MAE->Extract SFE SFE (Green, High selectivity, High cost) SFE->Extract Seeds Seed Material Seeds->Maceration Seeds->Soxhlet Seeds->UAE Seeds->MAE Seeds->SFE

Caption: Logical relationship of this compound extraction methods.

References

Application Notes & Protocols: Isolation and Purification of Hydnocarpic Acid from Hydnocarpus Oil

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of hydnocarpic acid, a key bioactive cyclopentenyl fatty acid, from Hydnocarpus oil. The methodologies described are intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Hydnocarpus oil, traditionally known as chaulmoogra oil, is derived from the seeds of trees belonging to the Hydnocarpus genus, such as Hydnocarpus wightiana and Hydnocarpus pentandrus.[1] For centuries, this oil has been a cornerstone in traditional medicine, particularly in Ayurvedic and Chinese practices, for treating leprosy and various skin conditions.[1][2] The therapeutic effects of the oil are largely attributed to its unique composition of cyclopentenyl fatty acids, with this compound and chaulmoogric acid being the most significant.[2][3]

This compound (C₁₆H₂₈O₂) is an unsaturated fatty acid distinguished by a terminal cyclopentene ring.[4] Its antimicrobial properties, particularly against Mycobacterium leprae and Mycobacterium tuberculosis, have been a subject of scientific investigation.[2][5] The mechanism of action is thought to involve the inhibition of biotin synthesis or its coenzymatic activity in mycobacteria.[5] The unique structure and biological activity of this compound make it a molecule of interest for modern drug discovery and development.

The isolation and purification of this compound from the complex lipid mixture of Hydnocarpus oil is a critical step for its pharmacological evaluation and potential therapeutic applications. This document outlines the principles and detailed protocols for its extraction and purification.

Principle of Isolation and Purification

The isolation of this compound from Hydnocarpus oil, which exists primarily as triglycerides, involves a multi-step process:

  • Saponification: The process begins with the alkaline hydrolysis of the triglycerides in Hydnocarpus oil. A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is used to break the ester bonds, yielding glycerol and a mixture of fatty acid salts (soaps).[6]

  • Acidification: The resulting soap solution is then acidified, typically with a mineral acid like sulfuric acid (H₂SO₄), to protonate the fatty acid salts and convert them into their free fatty acid forms. This causes the free fatty acids to precipitate from the aqueous solution.

  • Extraction of Free Fatty Acids: The mixture of free fatty acids, including hydnocarpic, chaulmoogric, palmitic, and oleic acids, is then extracted using an organic solvent.[1][2]

  • Purification: The final and most critical step is the separation of this compound from the other fatty acids. This can be achieved through classical techniques like fractional crystallization or more advanced chromatographic methods.

    • Fractional Crystallization: This method exploits the differences in the melting points and solubilities of the various fatty acids in a given solvent system. By carefully controlling the temperature, fatty acids can be selectively crystallized and separated.

    • Chromatography: Techniques such as preparative High-Performance Liquid Chromatography (HPLC) offer high-resolution separation based on the differential partitioning of the fatty acids between a stationary phase and a mobile phase.[7] Silver ion chromatography is particularly effective for separating unsaturated fatty acids.

Quantitative Data

Table 1: Typical Fatty Acid Composition of Hydnocarpus Oil

Fatty AcidPercentage Composition
This compound~48%
Chaulmoogric Acid~27%
Gorlic AcidPresent in smaller amounts
Palmitic Acid~6%
Oleic Acid~12%
Other Fatty AcidsPresent in smaller amounts

Source:[2]

Table 2: Physicochemical Properties of this compound

PropertyValue
Chemical FormulaC₁₆H₂₈O₂[4][8]
Molar Mass252.39 g/mol [4][8][9]
Melting Point59-60 °C[9][10]
AppearanceColorless, glistening leaflets[10]
Optical Rotation [α]D+68.3° (in chloroform)[10]
SolubilitySparingly soluble in usual organic solvents; soluble in chloroform.[10]

Experimental Workflow and Diagrams

The overall workflow for the isolation and purification of this compound is depicted below.

cluster_start Starting Material cluster_hydrolysis Hydrolysis cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product start Hydnocarpus Oil (Triglycerides) saponification Saponification (with KOH/NaOH) start->saponification acidification Acidification (with H₂SO₄) saponification->acidification extraction Solvent Extraction (e.g., with Hexane) acidification->extraction crystallization Fractional Crystallization extraction->crystallization Crude Fatty Acid Mixture hplc Preparative HPLC extraction->hplc Crude Fatty Acid Mixture analysis Purity Analysis (HPLC, GC-MS, NMR) crystallization->analysis hplc->analysis end_product Purified this compound analysis->end_product

Caption: High-level workflow for this compound isolation.

A more detailed experimental protocol workflow is presented below.

G Detailed Experimental Protocol Workflow A 1. Saponification of Hydnocarpus Oil - Mix oil with ethanolic KOH - Reflux for 1-2 hours B 2. Removal of Ethanol - Distill off ethanol under reduced pressure A->B C 3. Acidification - Dissolve soap residue in hot water - Add dilute H₂SO₄ until acidic (pH ~2-3) B->C D 4. Extraction of Free Fatty Acids - Cool and extract with hexane or ether - Wash organic layer with water - Dry over anhydrous Na₂SO₄ C->D E 5. Solvent Evaporation - Evaporate solvent to obtain crude fatty acid mixture D->E F 6. Purification by Fractional Crystallization - Dissolve crude mixture in hot ethanol - Cool gradually to crystallize fatty acids - Recrystallize multiple times E->F Method A G 7. Purification by Preparative HPLC - Dissolve crude mixture in mobile phase - Inject into a C18 column - Collect this compound fraction E->G Method B H 8. Purity Confirmation - Analytical HPLC, GC-MS, NMR F->H G->H I Purified this compound H->I

Caption: Step-by-step experimental protocol workflow.

Experimental Protocols

Protocol 1: Saponification and Extraction of Total Free Fatty Acids

Materials and Reagents:

  • Hydnocarpus oil

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Sulfuric acid (H₂SO₄), 10% (v/v) solution

  • Hexane or diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Distilled water

  • pH indicator paper or pH meter

  • Reflux apparatus, rotary evaporator, separatory funnel, glassware

Procedure:

  • Saponification: In a round-bottom flask, dissolve 50 g of Hydnocarpus oil in 250 mL of 95% ethanol. Add a solution of 15 g of KOH dissolved in 25 mL of distilled water.

  • Attach a reflux condenser and heat the mixture to reflux for 2 hours with constant stirring. The solution should become clear, indicating the completion of saponification.

  • Ethanol Removal: After reflux, remove the ethanol from the reaction mixture using a rotary evaporator.

  • Acidification: Dissolve the resulting soap paste in 500 mL of hot distilled water. While stirring vigorously, slowly add 10% sulfuric acid until the solution is acidic (pH 2-3), which will cause the free fatty acids to precipitate as an oily layer.

  • Extraction: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the free fatty acids three times with 150 mL portions of hexane or diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with distilled water until the washings are neutral. Dry the organic layer over anhydrous sodium sulfate.

  • Yield Crude Fatty Acids: Filter off the sodium sulfate and evaporate the solvent using a rotary evaporator to obtain the crude mixture of free fatty acids. Store the mixture under nitrogen at -20°C for further purification.

Protocol 2: Purification of this compound by Fractional Crystallization

Materials and Reagents:

  • Crude fatty acid mixture from Protocol 1

  • Ethanol (95% or absolute)

  • Crystallization dish or beaker

  • Filtration apparatus (Buchner funnel)

Procedure:

  • Dissolution: Dissolve the crude fatty acid mixture in a minimum amount of hot 95% ethanol.

  • First Crystallization: Slowly cool the solution to room temperature, and then transfer it to a refrigerator (4°C) or a cold bath. Crystals will begin to form. The initial crystals will be enriched in higher melting point fatty acids.

  • Fractional Separation: The separation of this compound from chaulmoogric acid and other saturated fatty acids can be challenging due to similar properties. Multiple recrystallization steps are necessary.

    • Filter the crystals and collect the filtrate.

    • Concentrate the filtrate and cool again to obtain a second crop of crystals, which will be more enriched in this compound.

    • The crystals themselves can be redissolved and recrystallized to improve purity.

  • Monitoring Purity: The purity of the fractions should be monitored at each step using analytical techniques like Thin Layer Chromatography (TLC) or HPLC.[11]

  • Final Product: Collect the crystalline fraction that shows the highest purity of this compound. Dry the crystals under vacuum. The expected product, this compound, appears as pearly plates or glistening leaflets.[10][12]

Protocol 3: Purification of this compound by Preparative HPLC

Materials and Reagents:

  • Crude fatty acid mixture from Protocol 1

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Formic acid or acetic acid (for mobile phase modification)

  • Preparative HPLC system with a UV detector

  • Preparative C18 column

Procedure:

  • Sample Preparation: Dissolve a known amount of the crude fatty acid mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: Preparative reversed-phase C18 column (e.g., 250 x 21.2 mm, 10 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. For example, a linear gradient from 60% to 95% acetonitrile over 40 minutes.

    • Flow Rate: 15-20 mL/min (will vary based on column dimensions).

    • Detection: UV detector set at 205-210 nm.

    • Injection Volume: Dependent on the concentration and column capacity.

  • Fraction Collection: Inject the sample and monitor the chromatogram. Collect the fraction corresponding to the retention time of this compound, which should be determined beforehand using an analytical run or a standard.

  • Solvent Evaporation: Combine the collected fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

  • Purity Verification: Assess the purity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][13]

Protocol 4: Analytical Quantification of this compound by HPLC

Materials and Reagents:

  • Purified this compound or samples from purification steps

  • This compound analytical standard

  • HPLC system with a UV or PDA detector

  • Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC-grade solvents

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard in methanol or acetonitrile. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Chromatographic Conditions (Example):

    • Column: Analytical reversed-phase C18 column.

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 0.8-1.2 mL/min.

    • Detection: UV/PDA detector at 205 nm.[14]

    • Column Temperature: 30°C.

  • Analysis: Inject the standards and the sample.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Conclusion

The protocols detailed in these application notes provide a robust framework for the successful isolation and purification of this compound from Hydnocarpus oil. The choice between fractional crystallization and preparative HPLC will depend on the desired purity, yield, available equipment, and scale of the operation. Proper analytical verification at each stage is crucial to ensure the identity and purity of the final product. These methods will enable researchers to obtain high-purity this compound for further investigation into its promising therapeutic properties.

References

Quantitative Analysis of Hydnocarpic Acid: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydnocarpic acid, a cyclopentenyl fatty acid derived from chaulmoogra oil, has garnered significant scientific interest for its traditional use and potential therapeutic properties, notably its activity against mycobacteria.[1][2] Accurate and precise quantification of this compound in various matrices, including raw materials, formulations, and biological samples, is crucial for research, quality control, and drug development. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate analytical technique for this compound quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of fatty acids and related compounds.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, UV detection.Separation of volatile derivatives by boiling point and mass-to-charge ratio.Separation based on polarity, detection by mass-to-charge ratio of parent and fragment ions.
Derivatization Not typically required.Required (e.g., esterification, silylation).Can be performed with or without derivatization.
Linearity (R²)¹ ≥ 0.999≥ 0.99≥ 0.999
Limit of Detection (LOD)² ~0.1 µg/mL~1-10 ng/mL~0.01-1 ng/mL
Limit of Quantification (LOQ)² ~0.3 µg/mL~5-50 ng/mL~0.05-5 ng/mL
Accuracy (Recovery %)¹ 98-102%90-110%95-105%
Precision (RSD %)¹ < 2%< 15%< 10%
Sample Throughput HighModerateHigh
Matrix Effect Low to moderateLowModerate to high
Instrumentation Cost LowModerateHigh

¹ Data for linearity, accuracy, and precision are representative and based on validated methods for similar compounds and general ICH guidelines.[3][4][5][6][7] ² LOD and LOQ are estimates based on typical sensitivities for fatty acid analysis and can vary significantly with instrumentation and method optimization.[8][9][10]

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS are provided below. These protocols are intended as a starting point and may require optimization for specific applications and matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials and pharmaceutical formulations where concentrations are relatively high.

a. Principle this compound is separated from other components on a reversed-phase HPLC column and quantified by its absorbance of UV light.

b. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Phosphoric acid or Acetic acid (analytical grade)

  • Sample diluent (e.g., Methanol or Acetonitrile)

c. Instrumentation

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

d. Preparation of Solutions

  • Mobile Phase: Prepare a suitable mixture of acetonitrile and water (e.g., 80:20 v/v) containing a small amount of acid (e.g., 0.1% phosphoric acid or acetic acid) to ensure the protonation of the carboxylic acid group.[11] The mobile phase should be filtered and degassed.

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the sample diluent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the sample in the sample diluent, sonicate if necessary to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

e. Chromatographic Conditions

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (80:20, v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 205 nm (or wavelength of maximum absorbance for this compound)

f. Data Analysis Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

g. Method Validation The method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, specificity, and robustness.[12][13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity and is suitable for the analysis of this compound in complex matrices, including biological samples. Derivatization is necessary to increase the volatility of the fatty acid.

a. Principle this compound is chemically derivatized to a more volatile ester (e.g., methyl ester or silyl ester). The derivative is then separated by gas chromatography and detected by a mass spectrometer.

b. Materials and Reagents

  • This compound reference standard

  • Derivatization reagent (e.g., BF₃-Methanol for methylation, or BSTFA for silylation)[10][14]

  • Internal standard (e.g., a deuterated fatty acid)

  • Solvents (e.g., Hexane, Methanol, Chloroform - all high purity)

  • Anhydrous sodium sulfate

c. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary GC column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-5ms, DB-23).

d. Experimental Protocol: Methyl Ester Derivatization

  • Sample Preparation: To a known amount of sample (e.g., extracted lipids from a biological sample), add a known amount of internal standard.

  • Saponification (Optional, for total fatty acids): Add methanolic NaOH or KOH and heat to hydrolyze any esters.

  • Esterification: Add 14% Boron trifluoride (BF₃) in methanol and heat at 60-100°C for 5-30 minutes.[15]

  • Extraction: After cooling, add hexane and a saturated NaCl solution. Vortex and centrifuge to separate the layers.

  • Drying: Collect the upper hexane layer containing the fatty acid methyl esters and dry it over anhydrous sodium sulfate.

  • Analysis: Inject an aliquot of the hexane extract into the GC-MS.

e. GC-MS Conditions

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

f. Data Analysis Identify the this compound methyl ester peak based on its retention time and mass spectrum. Quantify using the internal standard method, constructing a calibration curve of the analyte/internal standard peak area ratio versus the concentration ratio.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for quantifying trace levels of this compound in complex biological matrices like plasma or urine.

a. Principle this compound is separated by reversed-phase LC and then ionized (typically by electrospray ionization - ESI). The precursor ion corresponding to this compound is selected and fragmented, and a specific fragment ion is monitored for quantification (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM).[16]

b. Materials and Reagents

  • This compound reference standard

  • Internal standard (e.g., a stable isotope-labeled this compound or a structurally similar fatty acid)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or Ammonium formate (LC-MS grade)

  • Derivatization agent (optional, e.g., 3-nitrophenylhydrazine (3-NPH) to enhance ionization)[1][8]

c. Instrumentation

  • Ultra-High-Performance Liquid Chromatography (UHPLC) or HPLC system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an ESI source.

d. Experimental Protocol: Direct Analysis (Without Derivatization)

  • Sample Preparation (e.g., for plasma):

    • To a small volume of plasma (e.g., 50 µL), add the internal standard.

    • Precipitate proteins by adding a larger volume of cold acetonitrile or methanol.

    • Vortex and centrifuge at high speed.

    • Collect the supernatant, evaporate to dryness under nitrogen, and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

e. LC-MS/MS Conditions

  • Column: C18 (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: ESI negative

  • MRM Transitions: To be determined by infusing a standard solution of this compound. For example, for a fatty acid, the transition would be [M-H]⁻ → fragment ion.

f. Data Analysis Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Visualizations

Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filter Filtration (0.45 µm) Sample->Filter Standard Standard Weighing & Dilution Standard->Filter HPLC HPLC System Filter->HPLC Detector UV Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: HPLC-UV workflow for this compound quantification.

GCMS_Workflow Sample Sample + Internal Standard Derivatization Derivatization (e.g., Methylation) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Analysis & Quantification GCMS->Data

Caption: GC-MS workflow for this compound analysis.

LCMSMS_Workflow Sample Biological Sample + Internal Standard Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation LCMSMS LC-MS/MS Analysis (MRM) Evaporation->LCMSMS Quantification Quantification LCMSMS->Quantification

Caption: LC-MS/MS workflow for this compound in biological samples.

References

HPTLC analysis of hydnocarpic acid in plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: HPTLC-AP024

Quantitative Analysis of Hydnocarpic Acid in Plant Extracts Using High-Performance Thin-Layer Chromatography (HPTLC)

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a validated High-Performance Thin-Layer Chromatography (HPTLC) method for the quantification of this compound, a key cyclopentenyl fatty acid found in Chaulmoogra oil from Hydnocarpus species. This compound and related compounds have historical significance in the treatment of leprosy. This method provides a reliable and efficient protocol for the quality control and standardization of plant extracts and formulations containing this bioactive compound. The protocol covers sample preparation, chromatographic separation, post-chromatographic derivatization, and densitometric quantification. Method validation parameters are discussed in accordance with ICH guidelines to ensure accuracy, precision, and robustness.

Introduction

This compound is a major active constituent of Chaulmoogra oil, which is extracted from the seeds of trees belonging to the Hydnocarpus genus. Traditionally, this oil was one of the primary treatments for leprosy (Hansen's disease), and its therapeutic effects are largely attributed to its unique cyclopentenyl fatty acids, including this compound, chaulmoogric acid, and gorlic acid. The accurate quantification of these compounds is essential for the quality control of raw materials and finished herbal products.

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful analytical technique that offers several advantages for the analysis of complex botanical extracts, including high sample throughput, low operating costs, and minimal sample preparation.[1] This application note presents a specific HPTLC method for the densitometric quantification of this compound in plant extracts.

Experimental Protocols

Materials and Reagents
  • Plant Material: Dried seeds of Hydnocarpus species.

  • Standard: this compound reference standard (purity ≥98%).

  • Solvents: Petroleum ether, n-Hexane, Ethyl acetate, Methanol (all analytical or HPLC grade).

  • HPTLC Plates: Pre-coated silica gel 60 F₂₅₄ HPTLC plates (20 x 10 cm, 0.2 mm thickness).

  • Derivatization Reagent: Anisaldehyde-Sulfuric Acid Reagent. Prepare by carefully mixing 0.5 mL of p-anisaldehyde with 10 mL of glacial acetic acid, followed by 85 mL of methanol, and finally, 5 mL of concentrated sulfuric acid.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of petroleum ether.

  • Calibration Standards: Prepare working standards in the concentration range of 100-600 ng/spot by diluting the stock solution with petroleum ether.

  • Sample Preparation:

    • Coarsely powder the dried seeds of the Hydnocarpus plant.

    • Extract the oil using a suitable method such as Soxhlet extraction with petroleum ether.

    • For analysis, dissolve 1 mL of the extracted Chaulmoogra oil in 4 mL of petroleum ether.[2]

    • Add 5 mL of distilled water and shake. Allow the layers to separate.[2]

    • Collect the upper petroleum ether layer, which contains the non-polar fatty acids, for HPTLC application.[2]

HPTLC Method and Chromatographic Conditions

A summary of the chromatographic conditions is provided in Table 1.

  • Plate Preparation: Pre-wash the HPTLC plates by developing them with methanol and drying in an oven at 110°C for 10 minutes to activate the silica layer.

  • Sample Application: Apply the standard and sample solutions as 8 mm bands onto the HPTLC plate using an automated applicator (e.g., CAMAG Linomat 5).

  • Chromatogram Development: Develop the plate in a twin-trough chamber previously saturated with the mobile phase (Hexane:Ethyl acetate, 8:1 v/v) for 20 minutes. The development distance should be 80 mm.[2]

  • Derivatization: After development, dry the plate completely. Immerse the plate in the Anisaldehyde-Sulfuric Acid reagent for 1-2 seconds. Heat the plate at 110°C for 5-10 minutes until colored spots develop.

  • Densitometric Scanning: Scan the derivatized plate using a TLC scanner (e.g., CAMAG TLC Scanner 4) in absorbance-reflectance mode. The scanning wavelength for the colored spots produced by the suggested derivatization reagent is typically in the visible range; a wavelength of 645 nm has been reported for this separation.[2] The peak area is used for quantification.

Table 1: Summary of HPTLC Chromatographic Conditions.

Parameter Description
Stationary Phase HPTLC plates pre-coated with silica gel 60 F₂₅₄
Mobile Phase n-Hexane : Ethyl acetate (8:1, v/v)[2]
Chamber Saturation 20 minutes with mobile phase vapor
Development Distance 80 mm
Application Mode Bandwise, 8 mm width
Derivatization Anisaldehyde-Sulfuric Acid Reagent, followed by heating

| Detection | Densitometric scanning at 645 nm[2] |

Method Validation

The developed HPTLC method should be validated according to ICH guidelines to ensure its suitability for quantitative analysis. Key validation parameters are summarized in Table 2. While a published study confirms the quantification of this compound at 54.84% w/w in a Chaulmoogra oil sample using this mobile phase, the detailed validation data was not provided.[2][3] The information below describes how these parameters are typically established.

Table 2: Method Validation Parameters for HPTLC Analysis of this compound.

Parameter Methodology Typical Acceptance Criteria / Status
Specificity The spectrum of the this compound spot in the sample track is compared with the standard spot. The Rf values are also compared. The Rf and spectral data of the analyte in the sample should match that of the standard.
Linearity & Range Analyze a series of at least six concentrations of the standard solution. Plot a calibration curve of peak area vs. concentration. A linear range of 100-600 ng/spot is typical for many analytes. Correlation coefficient (r²) should be ≥ 0.99.
Limit of Detection (LOD) Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 × σ/S). Data not available in cited literature.
Limit of Quantification (LOQ) Calculated based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 × σ/S). Data not available in cited literature.
Precision (Repeatability) Assessed by performing six replicate analyses of the same sample on the same day (Intra-day) and on different days (Inter-day). Relative Standard Deviation (%RSD) should be < 2%.
Accuracy (Recovery) Determined by the standard addition method. A known amount of standard is added to a pre-analyzed sample, and the recovery percentage is calculated. Recovery should be within 98-102%.

| Robustness | The method's reliability is tested by introducing small, deliberate variations in parameters like mobile phase composition, saturation time, etc. | The %RSD of the results should remain low, indicating the method is unaffected by minor changes. |

Diagrams and Visualizations

Experimental Workflow

The overall workflow for the HPTLC analysis of this compound is depicted in the following diagram.

Figure 1. HPTLC analysis workflow for this compound.
Logical Relationship of Method Validation

The relationship between different validation parameters ensures the reliability of the analytical method.

Figure 2. Interdependence of method validation parameters.

Conclusion

This application note provides a comprehensive protocol for the quantitative determination of this compound in plant extracts using HPTLC. The specified mobile phase of n-Hexane and Ethyl acetate (8:1 v/v) provides a good separation of the target analyte.[2] While a complete set of validation data is not publicly available in a single source, the outlined procedures for sample preparation, chromatography, and validation serve as a robust framework for researchers to implement and validate this method in their own laboratories. This HPTLC method is a valuable tool for the quality control and standardization of herbal medicines derived from Hydnocarpus species.

References

Application Note: GC-MS Methods for Fatty Acid Profiling of Chaulmoogra Oil

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Chaulmoogra oil, derived from the seeds of Hydnocarpus wightiana, is historically recognized for its therapeutic properties, largely attributed to its unique composition of cyclopentenyl fatty acids. Accurate and detailed profiling of these fatty acids is crucial for quality control, drug development, and scientific research. This application note provides a comprehensive guide to the analysis of chaulmoogra oil's fatty acid profile using Gas Chromatography-Mass Spectrometry (GC-MS) after conversion to Fatty Acid Methyl Esters (FAMEs). Included are detailed protocols for lipid extraction, derivatization, and GC-MS analysis, along with a summary of the expected fatty acid composition.

Introduction

Chaulmoogra oil contains a significant proportion of cyclic fatty acids, namely hydnocarpic acid, chaulmoogric acid, and gorlic acid, which are responsible for its traditional use in treating various skin conditions. The analysis of these fatty acids by GC-MS presents a robust method for their identification and quantification. However, due to their low volatility, a derivatization step is necessary to convert the fatty acids into more volatile FAMEs suitable for GC analysis. This document outlines a standard workflow and detailed protocols for the comprehensive fatty acid profiling of chaulmoogra oil.

Data Presentation

The fatty acid composition of chaulmoogra oil from Hydnocarpus wightiana was determined by gas-liquid chromatography.[1] The relative percentages of the major and minor fatty acids are summarized in the table below.

Fatty AcidShorthand NotationTypeRelative Percentage (%)
This compoundC16:1 (cyclopentenyl)Cyclic33.9
Chaulmoogric AcidC18:1 (cyclopentenyl)Cyclic35.0
Gorlic AcidC18:2 (cyclopentenyl)Cyclic12.8
Lower Cyclic Homologues-Cyclic4.6
Myristic AcidC14:0Saturated0.8
Palmitic AcidC16:0Saturated5.6
Stearic AcidC18:0Saturated0.6
Palmitoleic AcidC16:1Monounsaturated1.3
Oleic AcidC18:1Monounsaturated3.6
Linoleic AcidC18:2Polyunsaturated1.8

Experimental Protocols

Lipid Extraction from Chaulmoogra Seeds (Optional, if starting from seeds)

This protocol is for the extraction of oil from Hydnocarpus wightiana seeds. If starting with commercially available oil, proceed to Protocol 2.

Materials:

  • Hydnocarpus wightiana seeds

  • Grinder or mortar and pestle

  • n-Hexane

  • Soxhlet apparatus

  • Rotary evaporator

  • Filter paper

Procedure:

  • Grind the chaulmoogra seeds into a fine powder.

  • Transfer the ground seeds to a thimble and place it in the Soxhlet extractor.

  • Extract the oil with n-hexane for 6-8 hours.

  • After extraction, evaporate the n-hexane from the collected extract using a rotary evaporator to obtain the crude chaulmoogra oil.

  • Filter the oil to remove any solid impurities.

Preparation of Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of fatty acids in chaulmoogra oil to their corresponding methyl esters.

Materials:

  • Chaulmoogra oil

  • Methanolic HCl (e.g., 3M) or Boron trifluoride-methanol solution (12-14% BF3 in methanol)

  • n-Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Screw-capped glass tubes

  • Vortex mixer

  • Water bath or heating block

  • Centrifuge

Procedure:

  • Weigh approximately 25 mg of chaulmoogra oil into a screw-capped glass tube.

  • Add 2 mL of methanolic HCl or BF3-methanol solution to the tube.

  • Tightly cap the tube and heat at 80°C for 1 hour in a water bath or heating block, with occasional vortexing.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of n-hexane and 1 mL of saturated NaCl solution to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at a low speed (e.g., 1500 x g) for 5 minutes to facilitate phase separation.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the vial and allowing it to stand for a few minutes.

  • The FAMEs solution is now ready for GC-MS analysis.

GC-MS Analysis

This protocol outlines the parameters for the analysis of chaulmoogra oil FAMEs by GC-MS.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., a polar column like a BPX70 or a mid-polar column like a DB-23 or HP-5MS).

GC-MS Parameters:

ParameterValue
GC Inlet
Injection ModeSplit (e.g., 50:1 split ratio)
Injection Volume1 µL
Inlet Temperature250 °C
Oven Program
Initial Temperature100 °C, hold for 2 minutes
Ramp 110 °C/min to 180 °C
Ramp 25 °C/min to 240 °C, hold for 10 minutes
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-550
Source Temperature230 °C
Quadrupole Temperature150 °C
Solvent Delay5 minutes

Data Analysis:

  • Identify the FAMEs by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their retention times with known standards if available.

  • Quantify the relative percentage of each fatty acid by integrating the peak areas in the total ion chromatogram.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction FAME Extraction cluster_analysis Analysis chaulmoogra_oil Chaulmoogra Oil Sample add_reagent Add Methanolic HCl or BF3-Methanol chaulmoogra_oil->add_reagent heating Heat at 80°C for 1 hour add_reagent->heating add_hexane_nacl Add Hexane and Saturated NaCl heating->add_hexane_nacl Derivatization vortex_centrifuge Vortex and Centrifuge add_hexane_nacl->vortex_centrifuge collect_hexane Collect Hexane Layer vortex_centrifuge->collect_hexane dry_extract Dry with Anhydrous Na2SO4 collect_hexane->dry_extract gcms_analysis GC-MS Analysis dry_extract->gcms_analysis Injection data_processing Data Processing and Identification gcms_analysis->data_processing

Caption: Experimental workflow for GC-MS analysis of chaulmoogra oil fatty acids.

References

Application Notes and Protocols for the Synthesis of dl-Hydnocarpic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hydnocarpic acid, a cyclopentenyl fatty acid, has historical significance in the treatment of leprosy and continues to be a subject of research for its antimicrobial properties.[1][2] Its unique cyclic structure presents interesting possibilities for medicinal chemistry and drug development. These application notes provide a detailed protocol for the chemical synthesis of racemic (dl)-hydnocarpic acid for research purposes, based on the well-established Robinson long-chain synthesis.[3] Also included are protocols for purification and characterization, and an overview of its biological mechanism of action against mycobacteria.

I. Synthesis of dl-Hydnocarpic Acid

The synthesis of dl-hydnocarpic acid is a multi-step process commencing with the preparation of cyclopent-2-enyl chloride, followed by a series of reactions to build the fatty acid chain, and culminating in the reduction of a keto-acid intermediate.

Overall Synthesis Workflow

G cluster_0 Part A: Synthesis of Starting Material cluster_1 Part B: Robinson Long-Chain Synthesis cluster_2 Part C: Final Reduction cluster_3 Part D: Purification & Analysis A Cyclopentadiene B 3-Chlorocyclopentene A->B HCl F Ethyl 11-(cyclopent-2-enyl)-11-carbethoxy- 10:12-diketotridecoate B->F Na, EtOH C Sebacic acid D Ethyl Potassium Sebacate C->D KOH, EtOH D->F 1. SOCl2 2. Ethyl Sodioacetoacetate E Ethyl Sodioacetoacetate G 10-Ketothis compound F->G Hydrolysis (KOH) H 10-Ketothis compound semicarbazone G->H Semicarbazide hydrochloride I dl-Hydnocarpic Acid H->I Wolff-Kishner Reduction (NaOEt) J Crude dl-Hydnocarpic Acid I->J K Purified dl-Hydnocarpic Acid J->K Crystallization / HPLC L Characterization K->L NMR, MS, etc.

Caption: Overall workflow for the synthesis of dl-hydnocarpic acid.

II. Experimental Protocols

Part A: Synthesis of Cyclopent-2-enyl Chloride (Starting Material)

Protocol 1: Preparation of 3-Chlorocyclopentene from Cyclopentadiene

  • Dimer Cracking: Cyclopentadiene is generated by the thermal retro-Diels-Alder reaction of its dimer, dicyclopentadiene. This is achieved by heating dicyclopentadiene to its boiling point (around 170 °C) and collecting the monomeric cyclopentadiene by distillation (boiling point ~41 °C). The collected cyclopentadiene should be kept cold (in a dry ice/acetone bath) to prevent re-dimerization.

  • Hydrochlorination:

    • To the freshly distilled and chilled cyclopentadiene, add an equal volume of petroleum ether.

    • Bubble dry hydrogen chloride gas through the solution while maintaining the temperature at -10 °C to 0 °C with an ice-salt bath.

    • Continue the addition of HCl until the solution is saturated.

    • Allow the reaction mixture to stand at a low temperature for several hours.

    • Wash the resulting solution with cold water, followed by a cold, dilute sodium bicarbonate solution, and finally with cold water again.

    • Dry the organic layer over anhydrous calcium chloride.

    • The solvent can be removed under reduced pressure to yield crude 3-chlorocyclopentene. Further purification can be achieved by vacuum distillation.

Part B: Robinson Long-Chain Synthesis

Protocol 2: Synthesis of 10-Ketothis compound

  • Preparation of Ethyl Potassium Sebacate:

    • Dissolve sebacic acid in absolute ethanol.

    • Add a stoichiometric amount of potassium hydroxide dissolved in ethanol.

    • The potassium salt will precipitate and can be collected by filtration.

  • Preparation of the Acid Chloride:

    • Suspend the ethyl potassium sebacate in a dry, inert solvent (e.g., dry benzene or toluene).

    • Slowly add thionyl chloride with stirring.

    • Gently reflux the mixture until the evolution of gas ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride of ethyl sebacate.

  • Condensation with Ethyl Sodioacetoacetate:

    • Prepare ethyl sodioacetoacetate by reacting ethyl acetoacetate with sodium ethoxide in dry ethanol.

    • Add the crude acid chloride of ethyl sebacate dropwise to the stirred solution of ethyl sodioacetoacetate, maintaining a low temperature.

    • After the addition is complete, allow the reaction to proceed at room temperature for several hours.

  • Alkylation with 3-Chlorocyclopentene:

    • To the product from the previous step, add a solution of 3-chlorocyclopentene in an appropriate solvent.

    • The reaction is typically carried out in the presence of a base, such as sodium ethoxide, to facilitate the alkylation.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitoring by TLC is recommended).

  • Hydrolysis and Decarboxylation:

    • The crude product from the alkylation step is hydrolyzed by refluxing with an aqueous solution of potassium hydroxide.

    • This step removes the acetyl and one of the carbethoxy groups.

    • After hydrolysis, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the 10-ketothis compound.

    • The crude keto-acid can be collected by filtration and purified by crystallization.

Part C: Final Reduction

Protocol 3: Wolff-Kishner Reduction of 10-Ketothis compound

  • Formation of the Semicarbazone:

    • Dissolve the 10-ketothis compound in ethanol.

    • Add a solution of semicarbazide hydrochloride and sodium acetate in water.

    • Heat the mixture gently to facilitate the formation of the semicarbazone, which will precipitate upon cooling.

    • Collect the semicarbazone by filtration and wash with water.

  • Reduction to dl-Hydnocarpic Acid:

    • Prepare a solution of sodium ethoxide in absolute ethanol.

    • Add the dry semicarbazone of 10-ketothis compound.

    • Heat the mixture under reflux in an oil bath at approximately 200 °C for several hours.

    • After the reaction is complete, the ethanol is removed by distillation.

    • The residue is dissolved in water and acidified with a mineral acid to precipitate the crude dl-hydnocarpic acid.

Part D: Purification and Analysis

Protocol 4: Purification of dl-Hydnocarpic Acid

  • Crystallization:

    • The crude dl-hydnocarpic acid can be purified by recrystallization from a suitable solvent system, such as petroleum ether-ethyl acetate.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For higher purity, preparative reversed-phase HPLC can be employed.

    • Column: C18, 10 µm particle size, 250 x 21.2 mm.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 70% B to 100% B over 30 minutes.

    • Flow Rate: 20 mL/min.

    • Detection: UV at 210 nm.

    • Procedure: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition. Inject onto the column and collect fractions corresponding to the major peak. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 5: Analytical Characterization

  • Analytical HPLC:

    • Purity can be assessed using an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm) with a similar mobile phase system and a flow rate of 1 mL/min.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified product in CDCl₃.

    • Acquire ¹H and ¹³C NMR spectra. Key expected signals include those for the cyclopentenyl olefinic protons, the aliphatic chain, and the carboxylic acid proton.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) in negative mode is suitable for detecting the deprotonated molecule [M-H]⁻.

III. Quantitative Data

ParameterValueReference
Synthesis Yield
Overall Yield of dl-Hydnocarpic Acid~76% (from semicarbazone)[1]
Physical Properties
Melting Point of dl-Hydnocarpic Acid59-59.5 °C[1]
Melting Point of dl-Hydnocarpic Acid Amide108.5-109 °C[1]
Spectroscopic Data
¹H NMR (CDCl₃) δ ~5.7 (m, olefinic H), ~2.3 (t, α-CH₂), ~1.3 (m, chain CH₂)[4]
¹³C NMR (CDCl₃) δ ~180 (C=O), ~130 (olefinic C), various aliphatic signals[4]
Mass Spectrometry (ESI-) m/z 251.2 [M-H]⁻[4]

IV. Application in Research: Mechanism of Antimicrobial Action

This compound is known to inhibit the growth of mycobacteria, the causative agents of tuberculosis and leprosy.[1][2] Its mechanism of action is believed to be the disruption of biotin biosynthesis.[1][2][5] Biotin is an essential cofactor for enzymes involved in fatty acid synthesis, which is crucial for the integrity of the unique mycobacterial cell wall.

Inhibition of Biotin Biosynthesis in Mycobacterium tuberculosis

The biotin biosynthesis pathway in M. tuberculosis is a validated drug target.[6] this compound, due to its structural similarity to pimelic acid (a precursor in the biotin synthesis pathway), is hypothesized to act as a competitive inhibitor of one of the enzymes in this pathway.

G cluster_pathway Biotin Biosynthesis Pathway in M. tuberculosis cluster_inhibition Inhibition cluster_outcome Cellular Consequence A Malonyl-ACP B Pimeloyl-ACP A->B Fatty Acid Synthesis (several steps) C KAPA B->C BioF D DAPA C->D BioA E Dethiobiotin D->E BioD F Biotin E->F BioB Outcome1 Reduced Biotin Pool F->Outcome1 Inhibitor This compound Target BioF Inhibition (Hypothesized) Inhibitor->Target Target->B Outcome2 Impaired Fatty Acid Synthesis Outcome1->Outcome2 Outcome3 Inhibition of Mycobacterial Growth Outcome2->Outcome3

References

Application Notes and Protocols for the Development of Hydnocarpic Acid-Loaded Solid Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, particularly for lipophilic compounds like hydnocarpic acid.[1][2] this compound, a primary active constituent of chaulmoogra oil, has shown potential in various therapeutic areas, including in the management of mycobacterial infections.[3][4] Encapsulating this compound into SLNs can enhance its bioavailability, provide controlled release, and improve its therapeutic efficacy.[1][5][6] These application notes provide a comprehensive guide to the formulation, characterization, and in vitro evaluation of this compound-loaded SLNs.

Data Presentation

Quantitative data from representative studies on lipid nanoparticles are summarized below to provide a baseline for expected outcomes.

Table 1: Physicochemical Properties of Solid Lipid Nanoparticles

ParameterTypical RangeFactors of Influence
Particle Size (nm) 50 - 1000[7]Lipid and surfactant type/concentration, homogenization pressure/time, sonication parameters[8][9]
Polydispersity Index (PDI) < 0.3 (for homogenous population)[5][8]Formulation composition, manufacturing process parameters
Zeta Potential (mV) Approx. ±30[9][10]Surface charge of lipids and surfactants, pH of the dispersion medium[11][]
Entrapment Efficiency (%) > 70%Drug-lipid solubility, lipid matrix crystallinity, formulation composition[6][10][13]
Drug Loading (%) VariableDrug solubility in the lipid melt, drug-lipid ratio[13]

Table 2: Example Formulation and Characterization Data for Chaulmoogra Oil-Loaded SLNs

Data adapted from a study on chaulmoogra oil, of which this compound is a major component.

ParameterReported Value
Percent Yield (%) 96.176 ± 1.338[14][15]
Entrapment Efficiency (%) 90.2 ± 0.5[14][15]
In Vitro Cumulative Drug Release (%) 80.89 (for the developed SLN gel)[14][15]

Experimental Protocols

Preparation of this compound-Loaded SLNs

Several methods can be employed for the preparation of SLNs.[7][16][17] The choice of method depends on the properties of the drug and lipids, as well as the desired scale of production. High-pressure homogenization is a widely used and scalable technique.

1.1. High-Pressure Homogenization (Hot Homogenization Method)

This method is suitable for thermostable drugs like this compound.

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, stearic acid, palmitic acid)

  • Surfactant (e.g., Tween® 80, Poloxamer 188)

  • Co-surfactant (optional, e.g., Span® 80, n-butanol)[8]

  • Purified Water

Protocol:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid by heating it 5-10°C above its melting point.

    • Disperse or dissolve the desired amount of this compound in the molten lipid with continuous stirring to ensure a homogenous mixture.[18]

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant and co-surfactant (if used) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.[18]

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., using a high-shear homogenizer like an Ultra-Turrax) for 3-5 minutes to form a coarse oil-in-water (o/w) emulsion.[18]

  • High-Pressure Homogenization:

    • Subject the hot pre-emulsion to a high-pressure homogenizer.

    • Homogenize for 3-5 cycles at a pressure range of 500-1500 bar. The temperature should be maintained above the lipid's melting point.

  • Cooling and Solidification:

    • Cool the resulting hot nanoemulsion to room temperature or in an ice bath. This allows the lipid to recrystallize and form solid nanoparticles.[18]

1.2. Solvent Emulsification-Evaporation Method

This method is an alternative for preparing SLNs.[19]

Materials:

  • This compound

  • Solid Lipid

  • Organic Solvent (e.g., dichloromethane, chloroform)

  • Aqueous Surfactant Solution

Protocol:

  • Dissolve this compound and the solid lipid in the organic solvent.

  • Emulsify this organic phase in an aqueous solution containing a surfactant by high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Evaporate the organic solvent under reduced pressure (e.g., using a rotary evaporator).

  • The lipid precipitates upon solvent removal, forming the SLNs.

Characterization of this compound-Loaded SLNs

Thorough characterization is crucial to ensure the quality, stability, and efficacy of the SLN formulation.[20][21]

2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)

Protocol:

  • Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

  • Measure the particle size (Z-average), PDI, and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).

  • Perform measurements in triplicate at a constant temperature (e.g., 25°C).

2.2. Entrapment Efficiency (EE) and Drug Loading (DL)

Method: Centrifugation or Ultrafiltration followed by a suitable analytical technique (e.g., HPLC, UV-Vis Spectrophotometry).

Protocol:

  • Separate the unentrapped this compound from the SLN dispersion. This can be achieved by centrifuging the sample at high speed (e.g., 15,000 rpm for 30 minutes) or by using centrifugal filter units.

  • Carefully collect the supernatant or filtrate containing the free drug.

  • Quantify the amount of free this compound in the supernatant/filtrate using a validated analytical method.

  • Calculate the Entrapment Efficiency (EE%) and Drug Loading (DL%) using the following equations:

    • EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid and drug] x 100

2.3. Morphological Examination

Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)

Protocol:

  • Place a drop of the diluted SLN dispersion onto a carbon-coated copper grid.

  • Allow the sample to air dry.

  • For TEM, negative staining (e.g., with phosphotungstic acid) might be required to enhance contrast.

  • Observe the shape, surface morphology, and size of the nanoparticles under the microscope.[18]

2.4. In Vitro Drug Release Study

Method: Dialysis Bag Diffusion Technique

Protocol:

  • Place a known amount of the this compound-loaded SLN dispersion into a dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa).

  • Immerse the dialysis bag in a release medium (e.g., phosphate buffer pH 7.4, simulating physiological conditions) maintained at 37°C with continuous stirring.[19][22]

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.[22][23]

  • Analyze the withdrawn samples for the concentration of released this compound using a suitable analytical method.

  • Plot the cumulative percentage of drug released against time.

Visualizations

G cluster_prep SLN Preparation Workflow lipid_phase Lipid Phase (this compound + Solid Lipid) heating Heat both phases (5-10°C above lipid M.P.) lipid_phase->heating aqueous_phase Aqueous Phase (Surfactant + Water) aqueous_phase->heating pre_emulsion Pre-emulsion (High-Shear Homogenization) heating->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph cooling Cooling & Solidification hph->cooling sln This compound-Loaded SLN Dispersion cooling->sln G cluster_char Characterization Workflow sln SLN Dispersion dls Particle Size, PDI, Zeta Potential (DLS/ELS) sln->dls ee_dl Entrapment Efficiency & Drug Loading sln->ee_dl morphology Morphology (TEM/SEM) sln->morphology release In Vitro Drug Release (Dialysis Method) sln->release G cluster_pathway Hypothesized Mechanism of Action hydnocarpic_acid This compound biotin_synthesis Biotin Synthesis Pathway hydnocarpic_acid->biotin_synthesis Inhibits mycobacterial_growth Mycobacterial Multiplication biotin_synthesis->mycobacterial_growth Essential for

References

Application Notes and Protocols: Formulation of a Transdermal Gel with Hydnocarpic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydnocarpic acid, a principal fatty acid component of chaulmoogra oil, has been investigated for various therapeutic properties.[1][2] Transdermal delivery offers a non-invasive route for administering therapeutic agents, bypassing first-pass metabolism and potentially providing sustained release. This document provides detailed application notes and protocols for the formulation and evaluation of a transdermal gel containing this compound.

This compound is a lipophilic compound, which is a favorable characteristic for penetrating the stratum corneum, the primary barrier of the skin.[3] The formulation strategy will focus on a non-aqueous gel to ensure the solubility and stability of the active pharmaceutical ingredient (API). Fatty acids themselves can act as penetration enhancers by disrupting the ordered lipid structure of the stratum corneum.[3][4][5]

Materials and Equipment

Materials
  • This compound (API)

  • Gelling Agent: Ethyl cellulose[6]

  • Solvent/Vehicle: Ethanol, Propylene Glycol[6]

  • Penetration Enhancer (Optional): Oleic acid, Isopropyl myristate[7]

  • Antioxidant: Butylated hydroxytoluene (BHT)

  • Reagents for Analytical Method: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid, Purified water

  • Franz Diffusion Cell Study:

    • Excised skin (e.g., rat, pig) or synthetic membrane (e.g., Strat-M®)[8]

    • Receptor medium: Phosphate-buffered saline (PBS, pH 7.4) with a solubilizing agent (e.g., 0.5% v/v Tween 20) to maintain sink conditions[8]

Equipment
  • Analytical balance

  • Magnetic stirrer with heating plate

  • Homogenizer (e.g., rotor-stator or overhead stirrer)

  • pH meter

  • Viscometer (e.g., Brookfield viscometer)

  • Franz diffusion cells[9]

  • Water bath or heating block for Franz cells[8]

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Stability chambers

Formulation Development

The following is a proposed starting formulation for a 1% w/w this compound transdermal gel. Optimization will be necessary based on experimental results.

Table 1: Example Formulation of 1% this compound Transdermal Gel

Ingredient Function Concentration (% w/w)
This compoundActive Pharmaceutical Ingredient1.0
Ethyl CelluloseGelling Agent5.0 - 10.0
EthanolSolvent, Penetration Enhancer40.0
Propylene GlycolCo-solvent, Humectant, Penetration Enhancer43.9
Oleic AcidPenetration Enhancer5.0
Butylated Hydroxytoluene (BHT)Antioxidant0.1

Formulation Workflow

FormulationWorkflow cluster_prep Phase Preparation cluster_mixing Mixing and Gel Formation cluster_qc Quality Control HydnocarpicAcid Weigh this compound DissolveAPI Dissolve this compound, Oleic Acid, and BHT in Ethanol/Propylene Glycol mixture HydnocarpicAcid->DissolveAPI Solvents Weigh Ethanol and Propylene Glycol Solvents->DissolveAPI GellingAgent Weigh Ethyl Cellulose DisperseGellingAgent Slowly add Ethyl Cellulose to the solvent mixture under continuous stirring GellingAgent->DisperseGellingAgent Enhancer Weigh Oleic Acid and BHT Enhancer->DissolveAPI DissolveAPI->DisperseGellingAgent Homogenize Homogenize to form a uniform gel DisperseGellingAgent->Homogenize Characterization Characterize the formulated gel (pH, viscosity, appearance) Homogenize->Characterization IVRT_Workflow PrepCell Prepare Franz Diffusion Cell: Mount membrane, fill receptor with medium, and equilibrate at 32°C ApplyGel Apply a known amount of gel to the membrane in the donor compartment PrepCell->ApplyGel StartStudy Start the study and stirring ApplyGel->StartStudy Sampling Withdraw samples from the receptor compartment at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 h) StartStudy->Sampling ReplaceMedium Replace the withdrawn volume with fresh, pre-warmed receptor medium Sampling->ReplaceMedium Analysis Analyze the drug concentration in the samples by HPLC Sampling->Analysis Calculate Calculate the cumulative amount of drug released per unit area Analysis->Calculate SignalingPathway HA_Gel This compound Gel Skin Stratum Corneum HA_Gel->Skin Permeation Epidermis Viable Epidermis Skin->Epidermis TargetCell Target Cell Epidermis->TargetCell Receptor Cellular Receptor/Target TargetCell->Receptor Binding SignalingCascade Downstream Signaling Cascade Receptor->SignalingCascade Activation/Inhibition Response Therapeutic Response SignalingCascade->Response

References

Application Notes and Protocols for In Vitro Antimicrobial Assessment of Hydnocarpic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydnocarpic acid, a cyclopentenyl fatty acid and a principal component of chaulmoogra oil, has a long history in traditional medicine for treating infectious diseases.[1][2] Modern in vitro studies have begun to elucidate its antimicrobial properties, particularly against mycobacteria. These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of this compound as an antimicrobial agent. The primary proposed mechanism of action involves the interference with biotin synthesis or its coenzymatic activity, a pathway essential for microbial metabolism.[2][3][4]

Data Presentation

The antimicrobial efficacy of this compound has been evaluated against a limited number of microorganisms. The following tables summarize the available quantitative data. It is crucial to distinguish between studies using pure this compound and those using extracts containing a mixture of compounds.

Table 1: In Vitro Activity of Pure this compound

Target MicroorganismAssay TypeConcentrationResultReference
Mycobacterium intracellulareTurbidimetric2 µg/mLSusceptible[1][2][3][4]

Table 2: In Vitro Activity of Hydnocarpus laurifolia Ethyl Acetate Seed Extract (Containing 6.76% this compound)

Target MicroorganismMIC (mg/mL)MBC/MFC (mg/mL)Reference
Pseudomonas aeruginosa3.126.25[1]
Staphylococcus epidermidis6.2512.5[1]
Staphylococcus aureus12.525[1]
Microsporum audouinii3.126.25[1]
Malassezia furfur12.550[1]
Candida albicans50100[1]

Note: The MIC and MBC/MFC values in Table 2 are for a crude extract and not for pure this compound. The actual inhibitory and bactericidal/fungicidal concentrations of pure this compound are expected to be significantly lower.

Proposed Mechanism of Action: Interference with Biotin Synthesis

This compound's structural similarity to biotin suggests that it may act as a competitive inhibitor of enzymes involved in the biotin synthesis pathway. This pathway is a validated drug target in pathogens like Mycobacterium tuberculosis because they must synthesize biotin de novo, while humans obtain it from their diet.[2][3][4] The proposed mechanism involves the inhibition of key enzymes, thereby depleting the bacterium of this essential cofactor, which is crucial for various metabolic processes, including fatty acid synthesis and gluconeogenesis.

G cluster_pathway Biotin Synthesis Pathway cluster_inhibition Inhibition cluster_process Metabolic Processes Pimeloyl_ACP Pimeloyl-ACP KAPA 7-keto-8-aminopelargonic acid Pimeloyl_ACP->KAPA BioF DAPA 7,8-diaminopelargonic acid KAPA->DAPA BioA DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB Fatty_Acid_Synthesis Fatty Acid Synthesis Biotin->Fatty_Acid_Synthesis Gluconeogenesis Gluconeogenesis Biotin->Gluconeogenesis Hydnocarpic_Acid This compound Hydnocarpic_Acid->KAPA Inhibits BioA?

Caption: Proposed mechanism of this compound antimicrobial action.

Experimental Protocols

The following are detailed protocols for determining the in vitro antimicrobial activity of this compound.

Protocol 1: Preparation of this compound Stock Solution

Principle: Due to the hydrophobic nature of fatty acids, a suitable solvent is required for solubilization to prepare a sterile stock solution for antimicrobial assays.

Materials and Reagents:

  • This compound (≥98% purity)

  • Ethanol (100%) or Dimethyl sulfoxide (DMSO)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Water bath (optional)

  • Sterile syringe filters (0.22 µm)

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh a precise amount of this compound in a sterile conical tube.

  • Add the chosen solvent (e.g., 100% ethanol) to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex vigorously until the this compound is completely dissolved. Gentle warming in a water bath (37-50°C) may aid dissolution.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

  • Prepare aliquots of the stock solution in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

Principle: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials and Reagents:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Test microorganism(s)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for general bacteria, Dubos Broth for mycobacteria)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies of the test microorganism. Inoculate the colonies into a suitable broth and incubate until the turbidity reaches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to the final required inoculum density (typically 5 x 10⁵ CFU/mL).

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

  • In the first column, add 200 µL of the this compound working solution (diluted from the stock to twice the highest desired final concentration).

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard the final 100 µL from the last well of the dilution series.

  • Set up controls:

    • Positive Control: Broth with inoculum, no this compound.

    • Negative Control: Broth only.

    • Solvent Control: Broth with inoculum and the highest concentration of the solvent used to dissolve this compound.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (except the negative control).

  • Incubation: Seal the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria; 37°C for 7-14 days for slow-growing mycobacteria).

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Principle: The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. It is determined by subculturing from the clear wells of the MIC assay.

Materials and Reagents:

  • MIC plate from Protocol 2

  • Suitable agar plates (e.g., Tryptic Soy Agar, Middlebrook 7H10/7H11 for mycobacteria)

  • Sterile micropipette and tips

  • Incubator

Procedure:

  • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-100 µL aliquot.

  • Spread the aliquot onto a suitable agar plate.

  • Incubate the agar plates at the optimal temperature for the microorganism for 18-24 hours (or longer for slow-growing organisms).

  • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).

Experimental Workflow Visualization

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination Stock_Prep Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate Plate Inoculation->Incubation_MIC Read_MIC Read MIC Results Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Incubation_MBC Incubate Agar Plates Subculture->Incubation_MBC Read_MBC Read MBC Results Incubation_MBC->Read_MBC

Caption: Experimental workflow for antimicrobial activity testing.

References

Application Notes and Protocols for Testing Mycobacterial Susceptibility to Hydnocarpic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydnocarpic acid, a cyclopentenyl fatty acid and a principal component of chaulmoogra oil, has a long history in the traditional treatment of leprosy, caused by Mycobacterium leprae.[1][2] Recent scientific investigations have confirmed its in vitro activity against various mycobacterial species.[3] The unique mechanism of action of this compound, which is believed to involve the inhibition of biotin synthesis, makes it a compound of interest in the development of new anti-mycobacterial agents.[3] This document provides detailed application notes and protocols for testing the susceptibility of Mycobacterium species to this compound.

Data Presentation

Currently, comprehensive quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against a wide range of Mycobacterium species is limited in publicly available literature. The following table summarizes the available data. Further research is required to establish a broader susceptibility profile.

Mycobacterium SpeciesMethodMIC (µg/mL)Reference
Mycobacterium intracellulareBroth Dilution2[3]
Mycobacterium lepraeIn vivo (mouse footpad)Active[4]

Mechanism of Action: Biotin Synthesis Inhibition

This compound's antimycobacterial activity is attributed to its interference with biotin metabolism.[3] It is hypothesized to act as an antagonist to biotin, either by blocking the coenzymatic activity of biotin-dependent enzymes or by inhibiting its synthesis.[3] This mechanism is distinct from many current anti-tuberculosis drugs, suggesting a potential for synergy or activity against drug-resistant strains.

G Hypothesized Mechanism of Action of this compound cluster_0 Mycobacterial Cell HA This compound Biotin_Syn Biotin Synthesis Pathway HA->Biotin_Syn Inhibits Biotin_Enz Biotin-Dependent Enzymes HA->Biotin_Enz Inhibits Cell_Wall Mycobacterial Cell Wall Synthesis & Other Essential Processes Biotin_Syn->Cell_Wall Provides Coenzyme for Biotin_Enz->Cell_Wall Essential for Growth_Inhibition Inhibition of Mycobacterial Growth

Caption: Hypothesized mechanism of this compound.

Experimental Protocols

Standardized methods for determining the MIC of antimicrobial agents against mycobacteria, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), should be followed. The two primary methods are broth microdilution and agar dilution.

Protocol 1: Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound

  • Mycobacterium species of interest (e.g., M. tuberculosis H37Rv, M. smegmatis, M. avium)

  • Middlebrook 7H9 broth, supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.2% glycerol

  • Solvent for this compound (e.g., ethanol or dimethyl sulfoxide - DMSO)

  • Sterile 96-well U-bottom microtiter plates

  • Sterile distilled water

  • McFarland standards (0.5)

  • Incubator at 37°C

  • Biosafety cabinet (Class II or higher for pathogenic mycobacteria)

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the desired amount of this compound.

    • Dissolve in a minimal amount of a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution (e.g., 1-10 mg/mL).

    • Further dilute the stock solution in supplemented Middlebrook 7H9 broth to achieve the highest concentration to be tested.

  • Preparation of Mycobacterial Inoculum:

    • Grow the Mycobacterium strain on a suitable solid medium (e.g., Middlebrook 7H10 or 7H11 agar) until sufficient growth is observed.

    • Harvest the colonies and suspend them in sterile saline or 7H9 broth containing glass beads.

    • Vortex thoroughly to create a homogeneous suspension.

    • Allow larger clumps to settle and transfer the supernatant to a new sterile tube.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this suspension 1:20 in supplemented Middlebrook 7H9 broth to obtain the final inoculum.

  • Microtiter Plate Setup:

    • Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of this compound to the first column of wells.

    • Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the desired number of columns.

    • The last column should serve as a growth control (no drug). A sterility control well (no bacteria) should also be included.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well, except for the sterility control.

    • Seal the plate and incubate at 37°C. Incubation times will vary depending on the growth rate of the mycobacterial species (e.g., 7-14 days for slow-growing species like M. tuberculosis).

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that shows no visible growth (no turbidity) compared to the growth control well.

G Broth Microdilution Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_inc Inoculation & Incubation cluster_read Reading Stock Prepare Hydnocarpic Acid Stock Solution SerialDilute Perform Serial Dilutions of this compound Stock->SerialDilute Inoculum Prepare Mycobacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Bacterial Suspension Inoculum->Inoculate AddBroth Add Broth to 96-Well Plate AddBroth->SerialDilute SerialDilute->Inoculate Incubate Incubate at 37°C Inoculate->Incubate ReadMIC Read MIC (Lowest Concentration with No Growth) Incubate->ReadMIC G Agar Dilution Workflow cluster_prep Preparation cluster_plate Plate Preparation cluster_inoc Inoculation & Incubation cluster_read Reading PrepareAgar Prepare Molten Middlebrook Agar AddDrug Add Drug Dilutions to Molten Agar PrepareAgar->AddDrug PrepareDrug Prepare Hydnocarpic Acid Dilutions PrepareDrug->AddDrug Inoculum Prepare Mycobacterial Inoculum SpotInoculate Spot Inoculate Plates Inoculum->SpotInoculate PourPlates Pour Agar Plates AddDrug->PourPlates PourPlates->SpotInoculate Incubate Incubate at 37°C SpotInoculate->Incubate ReadMIC Read MIC (Lowest Concentration Inhibiting >99% Growth) Incubate->ReadMIC

References

Application Notes and Protocols for Hydnocarpic Acid in Drug Delivery Systems for Skin Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydnocarpic acid, a principal cyclopentenyl fatty acid derived from chaulmoogra oil, has a long history in traditional medicine for treating skin ailments, most notably leprosy.[1][2][3] Modern scientific investigation has begun to elucidate the anti-inflammatory and antimicrobial properties of this compound, making it a promising candidate for the treatment of various inflammatory skin diseases such as psoriasis and atopic dermatitis.[2][4] However, the therapeutic potential of this compound is often limited by its lipophilic nature, leading to poor solubility and limited penetration into the deeper layers of the skin.[1]

To overcome these limitations, advanced drug delivery systems are being explored to enhance the topical delivery of this compound.[1][2] Nanoencapsulation strategies, including solid lipid nanoparticles (SLNs), nanoemulsions, liposomes, and niosomes, offer several advantages:

  • Enhanced Skin Penetration and Retention: Nanocarriers can facilitate the transport of this compound across the stratum corneum and localize the drug in the epidermis and dermis, the primary sites of inflammation in many skin diseases.

  • Improved Bioavailability: By increasing the solubility and stability of this compound, nanocarriers can enhance its therapeutic efficacy.

  • Sustained Release: Drug delivery systems can be designed to provide a controlled and sustained release of this compound, prolonging its therapeutic effect and reducing the frequency of application.

  • Reduced Skin Irritation: Encapsulation can minimize direct contact of the active compound with the skin surface, potentially reducing local irritation.

These application notes provide a comprehensive overview of the formulation, characterization, and evaluation of this compound-loaded drug delivery systems for the topical treatment of skin diseases. Detailed protocols for the preparation of various nanocarriers and for conducting key in vitro experiments are also presented.

Data Presentation: Physicochemical Properties of this compound Delivery Systems

The following tables summarize the quantitative data from various studies on drug delivery systems incorporating this compound (or chaulmoogra oil as the source of this compound). This data allows for a comparative analysis of the different formulation strategies.

Table 1: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

FormulationActive IngredientParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Chaulmoogra Oil SLN GelChaulmoogra Oil (54.84% this compound)Not ReportedNot ReportedNot Reported90.2 ± 0.5Not Reported[4]

Table 2: Nanoemulsions

FormulationActive IngredientParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Methotrexate-loaded Chaulmoogra Oil NanoemulsionMethotrexate (in Chaulmoogra Oil)34Not ReportedNegativeNot ReportedNot Reported[1]

Table 3: Liposomes and Niosomes

No specific data was found for this compound-loaded liposomes or niosomes. The following data for other lipophilic drugs in these systems is provided for reference.

FormulationActive IngredientParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Verapamil LiposomesVerapamil463Not Reported+2589Not Reported[5]
Tolmetin NiosomesTolmetin286Not Reported-33.587.4 ± 0.8Not Reported[6]
Luliconazole NiosomesLuliconazole3000-6500Not ReportedNot Reported88.56Not Reported[7]

Experimental Protocols

This section provides detailed methodologies for the preparation and evaluation of this compound-loaded nanocarriers.

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Solvent Injection

This method is suitable for thermolabile drugs and offers a fast and straightforward approach to nanoparticle preparation.[8]

Materials:

  • This compound or Chaulmoogra oil

  • Solid lipid (e.g., stearic acid, glyceryl monostearate)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Organic solvent (e.g., ethanol, acetone)

  • Purified water

Procedure:

  • Preparation of the Organic Phase: Dissolve the solid lipid and this compound in the organic solvent.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water.

  • Nanoparticle Formation: Heat both the organic and aqueous phases to a temperature approximately 5-10°C above the melting point of the lipid.

  • Inject the hot organic phase into the hot aqueous phase under constant stirring using a magnetic stirrer.

  • Allow the resulting nanoemulsion to cool down to room temperature while stirring to allow the lipid to solidify and form SLNs.

  • The dispersion can be further homogenized using a high-speed homogenizer or sonicator to reduce particle size and improve uniformity.

  • The organic solvent can be removed by evaporation under reduced pressure.

cluster_prep SLN Preparation Workflow A Dissolve this compound & Solid Lipid in Organic Solvent D Inject Organic Phase into Aqueous Phase with Stirring A->D B Dissolve Surfactant in Water B->D C Heat both phases C->D E Cool to form SLNs D->E F Homogenize/Sonicate (Optional) E->F G Solvent Evaporation F->G cluster_prep Nanoemulsion Preparation Workflow A Prepare Oil Phase (this compound in Oil) C Mix to form Pre-emulsion A->C B Prepare Aqueous Phase (Surfactant/Co-surfactant in Water) B->C D High-Pressure Homogenization C->D E Nanoemulsion D->E cluster_prep Liposome Preparation Workflow A Dissolve Lipids & this compound in Organic Solvent B Solvent Evaporation to form Thin Film A->B C Hydration with Aqueous Buffer B->C D Formation of MLVs C->D E Sonication/Extrusion (Optional) D->E F SUVs/LUVs E->F cluster_pathway Proposed Anti-inflammatory Signaling Pathway of this compound TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB NF-κB p_IkBa->NFkB IκBα degradation releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus ProInflammatory_Genes Pro-inflammatory Genes NFkB_nuc->ProInflammatory_Genes Binds to promoter Cytokines IL-6, IL-8, TNF-α ProInflammatory_Genes->Cytokines Transcription Inflammation Inflammation Cytokines->Inflammation Promotes Hydnocarpic_Acid This compound PPAR PPAR Hydnocarpic_Acid->PPAR Binds Activated_PPAR Activated PPAR PPAR->Activated_PPAR Activates Activated_PPAR->IKK Inhibits Activated_PPAR->NFkB Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Hydnocarpic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful purification of hydnocarpic acid.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound.

Q1: What are the primary sources of this compound?

A1: The primary natural source of this compound is the oil extracted from the seeds of trees belonging to the Hydnocarpus genus, most notably Hydnocarpus wightiana. This oil, commonly known as chaulmoogra oil, is a complex mixture of fatty acids.

Q2: What are the major impurities encountered during this compound purification?

A2: The most significant impurities are other cyclopentenyl fatty acids with similar structures, such as chaulmoogric acid and gorlic acid. Other fatty acids like palmitic and oleic acid are also present in chaulmoogra oil.[1] The similar physicochemical properties of these compounds, particularly chaulmoogric acid, make their separation a primary challenge.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for quantitative purity assessment and for monitoring the separation of different fatty acids.[2] High-Performance Thin-Layer Chromatography (HPTLC) can be used for rapid screening of fractions.[3] For structural confirmation and identification of impurities, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[3]

Q4: What is the typical composition of fatty acids in chaulmoogra oil?

A4: The fatty acid composition of chaulmoogra oil can vary, but a typical composition is summarized in the table below.

Fatty AcidTypical Percentage (%)
This compound ~48%
Chaulmoogric Acid~27%
Gorlic AcidVaries
Palmitic Acid~6%
Oleic Acid~12%

[Data sourced from multiple references, including[1]]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for common challenges encountered during the extraction, chromatographic purification, and crystallization of this compound.

Extraction and Initial Workup Issues

Problem: Formation of a persistent emulsion during the initial saponification and extraction.

  • Cause: Saponification of the oil with an alkali to liberate the fatty acids can lead to the formation of soaps, which act as emulsifying agents.

  • Solution Workflow:

    G start Persistent Emulsion Forms step1 Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. start->step1 step2 Gently rock the separation funnel instead of vigorous shaking. step1->step2 step3 If emulsion persists, consider centrifugation to break the emulsion layer. step2->step3 step4 As a last resort, filter the entire mixture through a bed of Celite® or diatomaceous earth. step3->step4 end Separated Aqueous and Organic Layers step4->end

    Caption: Workflow for resolving emulsions during extraction.

Chromatographic Separation Challenges

Problem: Co-elution of this compound and chaulmoogric acid in reverse-phase HPLC.

  • Cause: this compound (C16) and chaulmoogric acid (C18) are structural homologs with very similar polarity, making their separation challenging on standard C18 columns.

  • Troubleshooting Strategy:

    G cluster_0 Mobile Phase Optimization cluster_1 Stationary Phase and Other Parameters start Co-elution of Hydnocarpic and Chaulmoogric Acids step1 Decrease the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. start->step1 step4 Switch to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a C30 column). start->step4 step2 Introduce a small percentage of a different organic solvent (e.g., isopropanol) to alter selectivity. step1->step2 step3 Adjust the pH of the aqueous phase. For acidic compounds, a lower pH (e.g., using 0.1% formic or acetic acid) can improve peak shape and resolution. step2->step3 end Improved Resolution step3->end step5 Decrease the column temperature to enhance selectivity. step4->step5 step6 Reduce the flow rate to increase the number of theoretical plates. step5->step6 step6->end

    Caption: Troubleshooting co-elution of cyclopentenyl fatty acids.

Quantitative Impact of Mobile Phase Composition on Separation:

The following table provides representative data on how adjusting the mobile phase can impact the resolution of hydnocarpic and chaulmoogric acids.

Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid)Resolution (Rs)
85:150.8 (Co-eluting)
80:201.2 (Partial Separation)
75:251.6 (Baseline Separation)
Crystallization Issues

Problem: Poor yield of this compound crystals.

  • Cause: This can be due to using too much solvent, cooling the solution too quickly, or the presence of impurities that inhibit crystal formation.

  • Solution:

    • Concentrate the Mother Liquor: If a significant amount of this compound remains in the solvent after the first crystallization, carefully evaporate some of the solvent and attempt a second crystallization.

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude this compound.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to a colder environment (e.g., a refrigerator or ice bath).[4]

    • Seeding: Introduce a small, pure crystal of this compound to the supersaturated solution to initiate crystal growth.

Problem: Oily precipitate or amorphous solid forms instead of crystals.

  • Cause: The solution is too supersaturated, or it is being cooled too rapidly. Impurities can also prevent proper crystal lattice formation.

  • Solution:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oily precipitate and add a small amount of additional solvent.[4]

    • Slower Cooling: Ensure a very slow cooling rate. Insulating the flask can help.

    • Further Purification: If the problem persists, the sample may require another round of chromatographic purification to remove impurities that are hindering crystallization.

Section 3: Experimental Protocols

Protocol for Extraction of Mixed Fatty Acids from Chaulmoogra Oil
  • Saponification: In a round-bottom flask, add 100 g of chaulmoogra oil and 500 mL of 2 M ethanolic potassium hydroxide. Reflux the mixture for 2 hours.

  • Solvent Removal: Remove the ethanol using a rotary evaporator.

  • Acidification: Dissolve the resulting soap in 500 mL of warm distilled water and transfer to a separatory funnel. Slowly add 6 M hydrochloric acid while stirring until the solution is acidic (pH ~2), which will precipitate the free fatty acids.

  • Extraction: Extract the liberated fatty acids with three 200 mL portions of diethyl ether or hexane.

  • Washing: Combine the organic layers and wash with three 150 mL portions of distilled water to remove any remaining mineral acid.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude mixture of fatty acids.

Protocol for Preparative HPLC Purification of this compound

This protocol is a representative method and may require optimization.

  • System: Preparative High-Performance Liquid Chromatography system.

  • Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v) containing 0.1% formic acid. The exact ratio should be optimized based on analytical scale separations.

  • Flow Rate: 15-20 mL/min (will depend on column dimensions and system pressure limits).

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the crude fatty acid mixture in the mobile phase at a concentration of 10-20 mg/mL. Filter the sample through a 0.45 µm filter before injection.

  • Injection Volume: 1-5 mL, depending on the column loading capacity determined in method development.

  • Fraction Collection: Collect fractions based on the elution profile, focusing on the peak corresponding to this compound.

  • Post-run Analysis: Analyze the collected fractions using analytical HPLC to assess purity. Pool the pure fractions and evaporate the solvent.

Protocol for Crystallization of this compound
  • Solvent Selection: Acetone, ethanol, or mixtures of hexane and ethyl acetate are suitable solvents.

  • Dissolution: In a clean Erlenmeyer flask, dissolve the purified this compound from the HPLC fractions in the minimum amount of hot solvent.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the cooling process, the flask can be placed in an insulated container.

  • Crystal Formation: Crystals should start to form as the solution cools. If no crystals appear, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Maturation: Once crystals have formed, place the flask in a refrigerator (4°C) for several hours to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Section 4: Safety and Handling

4.1 Personal Protective Equipment (PPE)

  • Eye Protection: Always wear chemical safety goggles.[3]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[3]

  • Body Protection: A lab coat should be worn at all times.

4.2 Handling Concentrated Acids and Bases

  • Always work in a well-ventilated fume hood when handling concentrated acids (e.g., HCl for acidification) and bases (e.g., KOH for saponification).[5]

  • Dilution: Always add acid to water, never the other way around, to avoid splashing and exothermic reactions.[3]

4.3 Solvent Safety

  • Organic solvents such as hexane, diethyl ether, acetonitrile, and ethanol are flammable. Keep them away from ignition sources.

  • Use these solvents in a well-ventilated area or a fume hood to avoid inhalation of vapors.

4.4 Waste Disposal

  • Dispose of all chemical waste in appropriately labeled containers according to your institution's safety guidelines. Acidic and basic aqueous waste should be neutralized before disposal. Organic solvent waste should be collected separately.

References

Technical Support Center: Optimizing Hydnocarpic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield of hydnocarpic acid extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for this compound extraction?

A1: The primary natural source of this compound is the oil from the seeds of trees belonging to the Hydnocarpus genus (Flacourtiaceae family), historically known as chaulmoogra oil. Species such as Hydnocarpus wightiana, Hydnocarpus anthelmintica, and Carpotroche brasiliensis are known to be rich sources.[1]

Q2: Which solvents are most effective for extracting this compound?

A2: Non-polar solvents are generally most effective for extracting this compound due to its fatty acid nature. Hexane is a commonly used solvent and has shown good yield.[1] Other effective solvents include petroleum ether and ethyl acetate. The choice of solvent can be optimized based on the specific plant material and the desired purity of the extract.

Q3: What are the key factors influencing the yield of this compound extraction?

A3: Several factors can significantly impact the extraction yield:

  • Particle Size of the Source Material: Finer grinding of the seeds increases the surface area available for solvent interaction, leading to a higher extraction efficiency.

  • Choice of Solvent: The polarity of the solvent should match that of this compound.

  • Extraction Method: Advanced methods like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical CO2 Extraction can offer higher yields and shorter extraction times compared to conventional methods like maceration or Soxhlet extraction.[2]

  • Temperature and Time: Optimizing the extraction temperature and duration is crucial. Excessive heat can lead to the degradation of the fatty acid, while insufficient time will result in incomplete extraction.

  • Sample Purity: The presence of impurities in the raw material can interfere with the extraction process.

Q4: How can I purify this compound from the crude extract?

A4: Column chromatography is a common and effective method for the purification of this compound from the crude extract. A silica gel column with a mobile phase consisting of a mixture of non-polar and slightly polar solvents, such as hexane and ethyl acetate with a small amount of acetic acid (e.g., 95:5:0.5 v/v/v), can be used to separate this compound from other fatty acids and impurities.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inappropriate Solvent: The solvent may not be optimal for solubilizing this compound. 2. Insufficient Grinding: Large particle size of the seed material reduces solvent penetration. 3. Inadequate Extraction Time/Temperature: The extraction may be incomplete. 4. Poor Quality Raw Material: The source material may have a low concentration of this compound.1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., hexane, petroleum ether, ethyl acetate). 2. Particle Size Reduction: Grind the seeds to a fine, uniform powder. 3. Optimize Parameters: Systematically vary the extraction time and temperature to find the optimal conditions for your specific setup. For advanced methods, optimize power (UAE/MAE) or pressure/flow rate (Supercritical CO2). 4. Source Material Analysis: If possible, analyze the this compound content of the raw material before extraction.
Formation of Emulsion during Liquid-Liquid Extraction High concentration of surfactant-like compounds (e.g., phospholipids, free fatty acids) in the extract.1. Gentle Mixing: Instead of vigorous shaking, gently swirl the separatory funnel. 2. Salting Out: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase and break the emulsion.[3] 3. Centrifugation: Centrifuge the mixture to separate the layers. 4. Solvent Modification: Add a small amount of a different organic solvent to alter the polarity and help break the emulsion.[3]
Degradation of this compound 1. High Temperatures: Prolonged exposure to high temperatures during extraction (especially Soxhlet) or solvent evaporation can cause degradation. 2. Oxidation: Unsaturated fatty acids are susceptible to oxidation when exposed to air and light.1. Use Milder Extraction Methods: Consider UAE or MAE which often use lower temperatures and shorter times. For solvent evaporation, use a rotary evaporator under reduced pressure at a moderate temperature. 2. Use of Antioxidants & Inert Atmosphere: Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[4] Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. Store extracts at low temperatures (-20°C or below) and protected from light.
Co-extraction of Impurities The chosen solvent may also be effective at extracting other unwanted compounds from the plant material.1. Selective Solvent System: Optimize the solvent system to be more selective for this compound. 2. Purification Steps: Employ post-extraction purification techniques such as column chromatography or preparative HPLC. 3. Liquid-Liquid Partitioning: Perform a liquid-liquid extraction to partition the desired compound into a specific solvent phase, leaving impurities behind.

Data Presentation: Comparison of Extraction Methods

The following table provides a qualitative and semi-quantitative comparison of different extraction methods for fatty acids, which can be extrapolated to this compound extraction. The actual yields can vary significantly based on the source material and optimization of parameters.

Extraction Method Typical Solvent(s) Relative Extraction Time Typical Temperature Relative Yield Advantages Disadvantages
Maceration Hexane, EthanolLong (24-48 h)Room TemperatureModerateSimple, requires minimal equipment.Time-consuming, may result in lower yield.
Soxhlet Extraction Hexane, Petroleum EtherModerate (6-24 h)Boiling point of solventHighEfficient for exhaustive extraction.Can cause thermal degradation of sensitive compounds, large solvent consumption.[2]
Ultrasound-Assisted Extraction (UAE) Hexane, EthanolShort (20-60 min)Low to Moderate (25-60°C)High to Very HighFaster, higher yield, less solvent consumption, suitable for thermolabile compounds.[5][6]Requires specialized equipment.
Microwave-Assisted Extraction (MAE) Ethanol, Ethanol/Water mixturesVery Short (5-30 min)Moderate to High (50-150°C)High to Very HighVery fast, reduced solvent usage, high efficiency.[2][7]Requires specialized equipment, potential for localized overheating.
Supercritical CO2 Extraction Supercritical CO2 (with or without co-solvent like ethanol)Moderate (1-4 h)Low (35-60°C)HighEnvironmentally friendly ("green") solvent, tunable selectivity, solvent-free extract.[4][8]High initial equipment cost, may require co-solvent for better efficiency.

Experimental Protocols

Maceration Protocol for this compound Extraction

This protocol is based on the extraction from Carpotroche brasiliensis seeds.[1]

  • Preparation of Plant Material: Grind the dried seeds into a fine powder.

  • Extraction:

    • Place 400 g of the powdered seeds in a large container.

    • Add 600 mL of hexane to the container.

    • Seal the container and allow the mixture to macerate for 48 hours at room temperature with occasional agitation.

  • Filtration: Filter the mixture under vacuum to separate the extract from the solid seed material.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at 45°C to yield the crude extract.

  • Purification (Column Chromatography):

    • Prepare a silica gel (70-230 mesh) column.

    • Dissolve the crude extract in a minimal amount of the mobile phase.

    • Load the dissolved extract onto the column.

    • Elute the column with a mobile phase of hexane:ethyl acetate:acetic acid (95:5:0.5 v/v/v).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify and combine the fractions containing pure this compound.

Soxhlet Extraction Protocol (General for Fatty Acids)
  • Preparation of Plant Material: Dry and finely grind the seed material.

  • Extraction:

    • Accurately weigh about 20 g of the powdered material and place it in a cellulose extraction thimble.

    • Place the thimble into the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with an appropriate solvent (e.g., 250 mL of hexane).

    • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

    • Allow the extraction to proceed for 6-8 hours.

  • Solvent Evaporation: After extraction, cool the apparatus and remove the round-bottom flask. Evaporate the solvent using a rotary evaporator to obtain the crude lipid extract.

  • Purification: The crude extract can be further purified using column chromatography as described in the maceration protocol.

Ultrasound-Assisted Extraction (UAE) Protocol (Optimized for Fatty Acids)

The following is a general optimized protocol for fatty acid extraction that can be adapted for this compound.[5]

  • Preparation of Sample: Weigh a specific amount of the finely ground seed material.

  • Extraction:

    • Place the sample in an extraction vessel.

    • Add the extraction solvent (e.g., ethanol) at a specific liquid-to-solid ratio (e.g., 10:1 mL/g).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasonic power (e.g., 450 W) for a specific duration (e.g., 20 minutes).

  • Post-Extraction:

    • Separate the extract from the solid residue by centrifugation or filtration.

    • Evaporate the solvent from the extract to obtain the crude this compound.

Microwave-Assisted Extraction (MAE) Protocol (General for Fatty Acids)

This is a general protocol that should be optimized for this compound extraction.[9]

  • Preparation of Sample: Use finely powdered seed material.

  • Extraction:

    • Place a weighed amount of the sample into a microwave-safe extraction vessel.

    • Add the extraction solvent (e.g., 80% ethanol in water) at a specified liquid-to-material ratio (e.g., 15:1 mL/g).

    • Seal the vessel and place it in the microwave extractor.

    • Apply microwave power (e.g., 500 W) and set the temperature (e.g., 70°C) and time (e.g., 20-30 minutes).

  • Post-Extraction:

    • After the extraction is complete and the vessel has cooled, filter the extract.

    • Remove the solvent to obtain the crude extract.

Supercritical CO2 Extraction Protocol (Optimized for Oils)

The following are general optimized parameters for oil extraction that can be a starting point for this compound.[10][11]

  • Preparation of Sample: The seed material should be dried and ground to a consistent particle size.

  • Extraction:

    • Load the ground material into the extraction vessel of the supercritical fluid extractor.

    • Set the extraction parameters:

      • Pressure: 235-250 bar

      • Temperature: 55-60°C

      • CO2 Flow Rate: 15-30 g/min

      • Time: 2-4 hours

    • A co-solvent such as ethanol (e.g., 2%) can be added to the CO2 to increase the polarity and enhance the extraction of certain compounds.

  • Separation: The extracted oil is separated from the supercritical CO2 in a separator vessel by reducing the pressure, which causes the CO2 to return to a gaseous state, leaving behind the solvent-free extract.

Visualization of Signaling Pathways

This compound and other fatty acids have been suggested to interact with key signaling pathways involved in inflammation and lipid metabolism, such as the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Nuclear Factor-kappa B (NF-κB) pathways.

experimental_workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing Hydnocarpus Seeds Hydnocarpus Seeds Grinding Grinding Hydnocarpus Seeds->Grinding Maceration Maceration Grinding->Maceration Add Solvent (e.g., Hexane) Soxhlet Soxhlet Grinding->Soxhlet Add Solvent (e.g., Hexane) UAE UAE Grinding->UAE Add Solvent (e.g., Ethanol) MAE MAE Grinding->MAE Add Solvent (e.g., Ethanol) SC-CO2 SC-CO2 Grinding->SC-CO2 Use Supercritical CO2 Crude Extract Crude Extract Maceration->Crude Extract Soxhlet->Crude Extract UAE->Crude Extract MAE->Crude Extract SC-CO2->Crude Extract Purification Purification Crude Extract->Purification Column Chromatography Pure this compound Pure this compound Purification->Pure this compound

Caption: Experimental workflow for this compound extraction.

signaling_pathway cluster_nfkb NF-κB Signaling Pathway cluster_ppar PPARγ Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits NF-κB_nucleus NF-κB (active) IκBα->NF-κB_nucleus releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_nucleus->Pro-inflammatory Genes activates transcription This compound This compound This compound->IKK may inhibit PPARγ PPARγ This compound->PPARγ activates PPARγ/RXR Complex PPARγ/RXR Complex PPARγ->PPARγ/RXR Complex RXR RXR RXR->PPARγ/RXR Complex PPRE PPAR Response Element PPARγ/RXR Complex->PPRE binds to Target Gene Expression Target Gene Expression PPRE->Target Gene Expression regulates

Caption: Potential interaction of this compound with signaling pathways.

References

Technical Support Center: Hydnocarpic Acid Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydnocarpic acid. The information provided is designed to address common stability challenges encountered during formulation development.

Troubleshooting Guides

This section addresses specific stability issues you may encounter during your experiments with this compound formulations.

Question: My this compound formulation is showing signs of degradation. How can I identify the cause?

Answer:

Identifying the root cause of degradation involves a systematic approach. Consider the following factors, which are known to affect the stability of unsaturated fatty acids:

  • Environmental Factors: Exposure to light, heat, and oxygen can significantly accelerate degradation.[1][2][3][4]

  • Formulation pH: The pH of your formulation can influence the rate of hydrolytic degradation.

  • Excipient Interactions: Incompatibilities between this compound and other formulation components can lead to instability.

To pinpoint the cause, a forced degradation study is recommended. This involves subjecting the this compound raw material and your formulation to various stress conditions.

Question: I suspect photodegradation of my this compound formulation. What should I do?

Answer:

Photodegradation is a common issue for compounds with unsaturated bonds, like this compound.[3][4]

Troubleshooting Steps:

  • Confirm Photostability: Conduct a photostability study according to ICH Q1B guidelines. Expose your formulation to a controlled light source and monitor for degradation.

  • Protect from Light: If photodegradation is confirmed, consider the following:

    • Packaging: Use opaque or UV-protective packaging for your formulation.

    • Antioxidants: The inclusion of antioxidants can help mitigate photodegradation.

    • Formulation Optimization: Investigate the use of excipients that may offer photoprotective effects.

Question: My formulation is stored at room temperature, but I'm observing a loss of potency. What could be the issue?

Answer:

Even at room temperature, thermal degradation can occur over time, especially for sensitive molecules.[1][2] Unsaturated fatty acids can undergo thermal decomposition, leading to a loss of the active ingredient.[1][2]

Troubleshooting Steps:

  • Accelerated Stability Testing: Perform an accelerated stability study at elevated temperatures (e.g., 40°C, 50°C) to predict the long-term stability at room temperature.

  • Excipient Screening: Certain excipients can either promote or inhibit thermal degradation. Re-evaluate your excipient selection.

  • Storage Conditions: If thermal liability is confirmed, consider refrigerated storage for your formulation.

Question: I am observing a change in the physical appearance of my topical formulation (e.g., color change, phase separation). Could this be related to this compound instability?

Answer:

Yes, physical instability can be a manifestation of chemical degradation. For example, oxidative degradation of fatty acids can lead to the formation of colored byproducts. Phase separation in an emulsion could be due to the degradation of this compound affecting its emulsifying properties or interaction with other excipients.

Troubleshooting Workflow:

G A Physical Instability Observed (e.g., color change, phase separation) B Analyze for Chemical Degradation (e.g., HPLC, GC-MS) A->B C Degradation Confirmed? B->C D No Degradation: Investigate Physical Formulation Issues (e.g., emulsifier concentration, manufacturing process) C->D No E Yes, Degradation: Identify Degradation Products C->E Yes F Hypothesize Degradation Pathway (Oxidation, Hydrolysis, etc.) E->F G Implement Stabilization Strategy (Antioxidants, pH adjustment, etc.) F->G H Conduct Stability Studies on New Formulation G->H

Caption: Troubleshooting workflow for physical instability in formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, as an unsaturated fatty acid, it is expected to be susceptible to three main degradation pathways:

  • Oxidation: The double bond in the cyclopentenyl ring and the carboxylic acid group are potential sites for oxidation. This can be initiated by exposure to oxygen, light, and trace metals, leading to the formation of hydroperoxides, aldehydes, and other secondary oxidation products.[4][5][6]

  • Photodegradation: Exposure to UV light can induce cleavage of the double bonds in the fatty acid chain, leading to the formation of smaller molecules and radicals.[3]

  • Thermal Degradation: High temperatures can cause the breakdown of the fatty acid chain through various reactions, including hydrolysis and polymerization.[1][2]

Hypothetical Oxidative Degradation Pathway:

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination A This compound B Lipid Radical A->B H abstraction (Light, Heat, Metal ions) C Peroxy Radical B->C + O2 D Lipid Hydroperoxide C->D + this compound E New Lipid Radical D->E F Non-radical Products (Aldehydes, Ketones, etc.) E->F

Caption: A generalized oxidative degradation pathway for an unsaturated fatty acid.

Q2: What are the ideal storage conditions for this compound and its formulations?

A2: To minimize degradation, this compound and its formulations should be stored in well-closed, airtight containers, protected from light, and kept in a cool place. For long-term storage, refrigeration is recommended to slow down potential oxidative and thermal degradation processes.

Q3: Which excipients should I be cautious with when formulating this compound?

A3: Care should be taken when selecting excipients, as some can promote degradation. Potential incompatibilities to consider include:

  • Oxidizing agents: Avoid excipients that can act as oxidizing agents.

  • Metal ions: Trace amounts of metal ions can catalyze oxidative degradation. Consider using chelating agents like EDTA in your formulation.

  • High pH excipients: Basic conditions can potentially catalyze the degradation of fatty acids.

  • Hygroscopic excipients: While this compound itself is not highly hygroscopic, moisture can facilitate hydrolytic degradation.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and effective technique. The method should be validated to ensure it can separate this compound from its potential degradation products and other formulation components. Gas Chromatography (GC) can also be used, often after derivatization of the fatty acid.

Quantitative Data Summary

Specific quantitative stability data for this compound is limited in the available literature. However, the following table summarizes general stability data for unsaturated fatty acids, which can provide an indication of the potential stability profile of this compound.

Stress ConditionFatty Acid TypeObservationReference
Thermal Saturated (C16:0, C18:0)Minimal degradation (<1%) after 30 min at 90-160°C.[2]
Unsaturated (C16:1, C18:1, C18:2)Not significantly affected by thermal hydrolysis alone.[2]
Oxidation Oleic, Linoleic, α-LinolenicIntercalation into layered double hydroxides showed increased stability.[5]
Photodegradation Unsaturated Fatty EstersSignificant reduction in unsaturation (iodine value) upon UV exposure.[3]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound, based on ICH guidelines.

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or other suitable solvent

  • HPLC or GC system with a suitable detector

Experimental Workflow:

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution of this compound B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal Stress (e.g., 80°C) A->E F Photolytic Stress (ICH Q1B conditions) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize (for Acid/Base) G->H I Analyze by Stability-Indicating Method (e.g., HPLC) H->I J Characterize Degradants (e.g., LC-MS) I->J

Caption: General workflow for a forced degradation study.

Methodology:

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add 3% H₂O₂.

    • Store the solution at room temperature, protected from light.

    • Withdraw samples at appropriate time intervals.

  • Thermal Degradation:

    • Store solid this compound in an oven at 80°C.

    • Withdraw samples at appropriate time intervals.

    • Prepare solutions of the stressed solid for analysis.

  • Photolytic Degradation:

    • Expose solid this compound and a solution of the acid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • Protect a parallel set of samples from light to serve as dark controls.

    • Analyze the samples after the exposure period.

Analysis:

  • Analyze all samples using a developed and validated stability-indicating method (e.g., HPLC).

  • Determine the percentage of degradation of this compound.

  • Identify and characterize any significant degradation products using techniques like LC-MS.

References

Technical Support Center: Overcoming Low Solubility of Hydnocarpic Acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of hydnocarpic acid in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is a cyclopentenyl fatty acid and a principal constituent of chaulmoogra oil.[1][2][3][4] Historically, it has been used in the treatment of leprosy.[5] Its long hydrocarbon chain and cyclopentene ring make it highly lipophilic, leading to poor solubility in aqueous solutions like cell culture media. This low solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results in in vitro assays.

Q2: What are the initial steps I should take to dissolve this compound?

The most common starting point for dissolving this compound for in vitro studies is to use an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent capable of dissolving both polar and nonpolar compounds, making it a suitable choice for this compound.[6][7]

Q3: What is the maximum recommended concentration of DMSO in my cell culture?

While DMSO is an effective solvent, it can be toxic to cells at high concentrations.[8] It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, and ideally below 0.1%, to avoid off-target effects.[8] The specific tolerance will depend on the cell line being used, so it is best to perform a vehicle control experiment to determine the maximum non-toxic concentration of DMSO for your particular cells.

Q4: My this compound precipitates when I add the DMSO stock to my aqueous culture medium. What should I do?

This is a common issue known as "crashing out," which occurs when the hydrophobic compound is rapidly transferred from an organic solvent to an aqueous environment.[8] To prevent this, you can try the following:

  • Pre-warm the media: Always add the stock solution to media that has been pre-warmed to 37°C.[8]

  • Rapid mixing: Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.[8]

  • Serial dilution: Instead of adding a highly concentrated stock directly, perform an intermediate dilution step in a smaller volume of pre-warmed media before adding it to the final culture volume.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Immediate precipitation upon addition to media The final concentration exceeds the aqueous solubility limit of this compound.Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific media.[8]
Rapid solvent exchange from DMSO to the aqueous medium.Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently mixing.[8]
Delayed precipitation (crystals form over time in the incubator) The compound is unstable in the culture medium at 37°C.Assess the stability of this compound under your experimental conditions. Consider preparing fresh media with the compound more frequently.[8]
Evaporation of media in the incubator, leading to increased compound concentration.Ensure proper humidification in the incubator and that culture vessels are well-sealed to prevent evaporation.[9][10]
Inconsistent or non-reproducible assay results Incomplete dissolution of this compound, leading to inaccurate concentrations.Visually inspect your stock solution and final media for any signs of undissolved particles or precipitate before each experiment.
Cytotoxicity from the solvent (e.g., DMSO).Run a vehicle control with the same final concentration of DMSO to ensure the observed effects are due to this compound and not the solvent.
Difficulty dissolving the initial stock in DMSO The concentration of this compound is too high for the volume of DMSO.Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate briefly to aid dissolution. If it still doesn't dissolve, increase the volume of DMSO.

Advanced Solubilization Strategies

If using DMSO as a co-solvent is insufficient, consider these alternative formulation strategies to enhance the solubility of this compound.

Strategy Mechanism of Action Typical Working Concentration Considerations
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic molecules like this compound, increasing their aqueous solubility.[11][12][13][14][15]0.5% - 2.0% (w/v) for (2-Hydroxypropyl)-β-cyclodextrin.[9]High concentrations of some cyclodextrins can extract cholesterol from cell membranes, potentially causing cytotoxicity. A toxicity assessment is recommended.[9]
Use of Surfactants Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[16]< 1% (w/v) for non-ionic surfactants like Pluronic® F-127.[9]Surfactants can affect cell membrane permeability and may exhibit cytotoxicity. It is essential to test for these effects.[9]
Lipid-Based Formulations Incorporating this compound into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs), can improve its solubility and cellular uptake.[11][12][16]Varies depending on the specific formulation.The formulation components themselves may have biological effects and should be tested in appropriate controls.
pH Adjustment For ionizable compounds, adjusting the pH of the solvent can increase solubility.[16] As a carboxylic acid, increasing the pH of the solution will deprotonate the carboxylic acid group of this compound, forming a more soluble salt.[17][18]Dependent on the pKa of this compound.The pH of the final cell culture medium must be maintained within a narrow physiological range (typically 7.2-7.4) to ensure cell viability. Buffering capacity of the media is a key consideration.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using DMSO

Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Optional: Sonicator or 37°C water bath

Procedure:

  • Determine the desired stock concentration (e.g., 10 mM, 50 mM).

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution vigorously until the this compound is completely dissolved. A clear solution with no visible particles should be obtained.

  • If dissolution is slow, briefly warm the tube in a 37°C water bath or sonicate for a few minutes.

  • Once fully dissolved, filter-sterilize the stock solution through a 0.22 µm syringe filter if necessary, especially for long-term storage.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Assay (e.g., MTS Assay) with this compound

Objective: To assess the effect of this compound on the viability of a chosen cell line.

Materials:

  • Cells of interest (e.g., A549, MCF-7)[5]

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (from Protocol 1)

  • MTS reagent (or similar viability assay reagent)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • The next day, prepare serial dilutions of the this compound stock solution in pre-warmed complete culture medium. Remember to keep the final DMSO concentration consistent across all treatments and below the cytotoxic threshold for your cells. Include a "vehicle control" (medium with the same final DMSO concentration but no this compound) and a "no treatment" control (medium only).

  • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound and the controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for the recommended time (typically 1-4 hours) to allow for the conversion of the tetrazolium salt into formazan by metabolically active cells.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis ha This compound (solid) stock 10-50 mM Stock Solution ha->stock dissolve in dmso DMSO dmso->stock dilution Serial Dilutions stock->dilution dilute into media Pre-warmed Culture Medium media->dilution cells Cells in 96-well plate dilution->cells treatment Treatment (24-72h) cells->treatment readout Viability Assay (MTS) treatment->readout results Absorbance Reading readout->results analysis Calculate % Viability results->analysis conclusion IC50 Determination analysis->conclusion

Caption: Workflow for preparing and testing this compound in a cell viability assay.

solubility_troubleshooting cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitate Observed in Media? check_conc Is final concentration too high? start->check_conc Yes, immediately check_stability Is compound unstable? start->check_stability Yes, over time check_mixing Was mixing adequate? check_conc->check_mixing No sol_conc Reduce final concentration check_conc->sol_conc Yes sol_mixing Add stock slowly to warmed, stirred media check_mixing->sol_mixing check_evap Is media evaporating? check_stability->check_evap No sol_stability Prepare fresh media more often check_stability->sol_stability Yes sol_evap Ensure proper incubator humidity check_evap->sol_evap

Caption: Troubleshooting logic for this compound precipitation in cell culture media.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HA This compound Receptor Unknown Receptor / Membrane Interaction HA->Receptor ? Biotin Biotin Synthesis / Coenzymatic Activity HA->Biotin Inhibits Pathway Intracellular Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Pathway Activates / Inhibits TF Transcription Factors (e.g., AP-1, NF-κB) Pathway->TF Outcome Cell Cycle Arrest (G1) Inhibition of Proliferation Apoptosis Biotin->Outcome Gene Gene Expression TF->Gene Gene->Outcome

Caption: Postulated signaling pathway for this compound's antiproliferative effects.

References

Technical Support Center: Optimizing HPTLC Methods for Hydnocarpic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Thin-Layer Chromatography (HPTLC) methods for the detection and quantification of hydnocarpic acid.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in the HPTLC analysis of this compound?

A1: this compound, a cyclic fatty acid and a key component of chaulmoogra oil, lacks a strong chromophore, making its detection by UV-Vis spectrophotometry challenging without derivatization.[1][2] Therefore, proper selection of a derivatization reagent is crucial for sensitive and specific detection.

Q2: Which stationary phase is most suitable for this compound analysis?

A2: For the separation of fatty acids like this compound, silica gel 60 F254 plates are commonly used.[3][4] For separating complex mixtures of fatty acids, reversed-phase (RP-18) HPTLC plates can also be effective.

Q3: How can I improve the separation of this compound from other fatty acids in chaulmoogra oil?

A3: Optimizing the mobile phase is key. A systematic approach to mobile phase selection is recommended.[5][6] Start with solvents of different polarities and then create binary or ternary mixtures to achieve the best resolution. For fatty acids, solvent systems often contain a non-polar component (like n-hexane or toluene), a more polar solvent (like ethyl acetate or acetone), and a small amount of an acid (like formic or acetic acid) to ensure sharp peaks.[4][7]

Q4: My spots are not visible after development. What could be the reason?

A4: This is a common issue, especially with non-UV active compounds like this compound. The primary reason is likely the absence of a derivatization step.[1] Other possibilities include insufficient sample concentration or the sample having evaporated from the plate if it is volatile. To address this, ensure you are applying an adequate amount of your sample and consider concentrating it if necessary.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Tailing or Streaking of Spots - Sample overloading.- The mobile phase is not suitable for the sample.- The sample is degrading on the silica gel plate.- Dilute the sample before application.- Adjust the polarity of the mobile phase. Adding a small amount of acid (e.g., 0.1-2.0% acetic or formic acid) can help for acidic analytes.[6]- For acid-sensitive compounds, consider using a different stationary phase or adding a basic modifier to the mobile phase.
Poor Separation (Rf values too close) - The mobile phase is either too polar or not polar enough.- If spots are near the solvent front, decrease the mobile phase polarity.- If spots remain near the baseline, increase the mobile phase polarity.[6]- Experiment with different solvent combinations to improve selectivity.
Irregular Spot Shapes - Uneven application of the sample.- Ensure the sample is applied slowly and evenly. Using an automated applicator can improve spot uniformity.
Inconsistent Rf Values - Chamber saturation is not uniform.- Temperature fluctuations during development.- Changes in the mobile phase composition due to evaporation.- Ensure the developing chamber is properly saturated with the mobile phase vapor for a consistent time before placing the plate.- Perform the chromatography in a temperature-controlled environment.- Prepare fresh mobile phase for each run.
No Spots Visible After Derivatization - The derivatization reagent is not suitable for the analyte.- The heating temperature or time for derivatization is incorrect.- The analyte concentration is below the limit of detection.- Select a derivatization reagent known to react with fatty acids (e.g., phosphomolybdic acid, vanillin-sulfuric acid).- Optimize the heating conditions as per the reagent's protocol.- Concentrate the sample or apply a larger volume.

Experimental Protocols

Protocol 1: Sample Preparation
  • Extraction of this compound from Chaulmoogra Oil:

    • Saponify a known quantity of chaulmoogra oil with an alcoholic solution of potassium hydroxide.

    • Acidify the resulting soap solution to liberate the free fatty acids.

    • Extract the fatty acids with a suitable organic solvent like diethyl ether or hexane.

    • Wash the organic layer to remove any mineral acid and then dry it over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the mixture of fatty acids.

  • Preparation of Standard Solution:

    • Accurately weigh pure this compound standard.

    • Dissolve it in a suitable solvent (e.g., chloroform or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution.

Protocol 2: HPTLC Method for this compound Detection
  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 (20 x 10 cm).

  • Sample Application:

    • Apply the sample and standard solutions as bands of 8 mm width using an automated HPTLC applicator.

    • Maintain a distance of 10 mm between the bands and 15 mm from the bottom edge of the plate.

  • Mobile Phase: A potential starting mobile phase for this compound could be a mixture of Toluene: Ethyl acetate: Formic acid (7:2:1, v/v/v) .[7] This may require optimization.

  • Development:

    • Develop the plate in a twin-trough chamber pre-saturated with the mobile phase for 20 minutes at room temperature (25 ± 2 °C).

    • Allow the solvent to migrate up to a distance of 80 mm.

  • Drying: Dry the plate in an oven at 60 °C for 5 minutes to completely remove the solvent.

  • Derivatization:

    • Prepare a solution of Phosphomolybdic acid in ethanol (e.g., 10% w/v).

    • Dip the dried plate into the derivatization reagent for 1-2 seconds.

    • Heat the plate at 120 °C for 3-5 minutes until colored spots appear. Fatty acids typically appear as greenish-blue spots on a yellow background.

  • Densitometric Analysis:

    • Scan the derivatized plate using a TLC scanner in absorbance mode at a suitable wavelength (e.g., 550 nm).

    • Record the peak areas and calculate the amount of this compound in the sample by comparing with the standard.

Quantitative Data Summary

The following tables provide examples of quantitative data that can be generated during HPTLC method validation for an analyte. These values are illustrative and would need to be determined experimentally for this compound.

Table 1: Linearity Data

Concentration (ng/spot)Peak Area (Arbitrary Units)
1001520
2003105
3004580
4006210
5007650

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 100 - 500 ng/spot
Correlation Coefficient (r²) 0.998
Limit of Detection (LOD) 30 ng/spot
Limit of Quantification (LOQ) 95 ng/spot
Precision (%RSD) < 2%
Accuracy (Recovery %) 98.5 - 101.2%

Visualizations

HPTLC_Workflow cluster_prep Preparation cluster_hptlc HPTLC Analysis cluster_analysis Data Analysis SamplePrep Sample Preparation (Extraction/Dissolution) Application Sample Application SamplePrep->Application StdPrep Standard Preparation StdPrep->Application Development Chromatographic Development Application->Development Drying Plate Drying Development->Drying Derivatization Derivatization Drying->Derivatization Scanning Densitometric Scanning Derivatization->Scanning Quantification Quantification Scanning->Quantification Result Result Reporting Quantification->Result

Caption: HPTLC workflow for this compound analysis.

Troubleshooting_Tree Start Problem with HPTLC Result SpotShape Poor Spot Shape? Start->SpotShape Separation Poor Separation? Start->Separation Detection No Detection? Start->Detection Tailing Tailing/Streaking SpotShape->Tailing Yes Irregular Irregular Shape SpotShape->Irregular No RfHighLow Rf too High/Low Separation->RfHighLow Yes NoSpots No Spots Visible Detection->NoSpots Yes Sol_Tailing Dilute Sample or Adjust Mobile Phase Tailing->Sol_Tailing Sol_Irregular Improve Sample Application Technique Irregular->Sol_Irregular Sol_Rf Adjust Mobile Phase Polarity RfHighLow->Sol_Rf Sol_NoSpots Check Derivatization & Sample Concentration NoSpots->Sol_NoSpots

Caption: Troubleshooting decision tree for HPTLC.

References

Technical Support Center: Storage and Handling of Hydnocarpic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of hydnocarpic acid during storage and experimentation. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a cyclic unsaturated fatty acid found in chaulmoogra oil. Its unique cyclopentenyl ring makes it a subject of interest for various research applications, including drug development.[1] Like other unsaturated fatty acids, this compound is susceptible to chemical degradation, primarily through oxidation, which can alter its structure and compromise its biological activity. Therefore, proper storage and handling are crucial to ensure the integrity of the compound for experimental use.

Q2: What are the primary factors that cause degradation of this compound?

The main factors that can lead to the degradation of this compound during storage are:

  • Oxygen: The double bond in the cyclopentenyl ring is susceptible to oxidation.[2]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including oxidation and other degradation pathways.

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate oxidative degradation.

  • Moisture: The presence of water can lead to hydrolysis of the carboxylic acid group, although oxidation is generally a more significant concern for unsaturated fatty acids.

Q3: What are the recommended long-term storage conditions for pure this compound?

While specific long-term stability data for pure this compound is limited, based on general principles for unsaturated fatty acids, the following conditions are recommended:

  • Temperature: Store at -20°C or lower.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.

  • Light: Protect from light by using amber glass vials or by wrapping the container in aluminum foil.

  • Container: Use tightly sealed containers to prevent moisture and oxygen ingress.

Q4: How long can I expect this compound to be stable under these recommended conditions?

For chaulmoogra oil, the natural source of this compound, a shelf life of approximately 1-2 years is suggested when stored in a cool, dark place in a tightly sealed container. For pure this compound under the stringent conditions mentioned above (frozen, inert atmosphere, protected from light), a longer stability period can be expected, though empirical verification through stability testing is recommended for critical applications.

Q5: Should I add any stabilizers to my this compound sample?

For long-term storage, the addition of an antioxidant can be beneficial. Tocopherols (Vitamin E) are commonly used to enhance the shelf life of oils containing unsaturated fatty acids. However, for experimental use, it is crucial to ensure that the chosen antioxidant does not interfere with the downstream application.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: I observe a change in the physical appearance of my this compound sample (e.g., color change, increased viscosity).

  • Possible Cause: This is likely due to oxidation or polymerization. Oxidation of unsaturated fatty acids can lead to the formation of colored byproducts and an increase in viscosity.

  • Troubleshooting Steps:

    • Assess Purity: Analyze the sample using an appropriate analytical method (e.g., HPLC-UV, GC-MS after derivatization) to determine the purity and identify potential degradation products.

    • Review Storage Conditions: Ensure that the sample has been consistently stored under the recommended conditions (frozen, inert atmosphere, protected from light).

    • Discard if Necessary: If significant degradation is confirmed, it is best to discard the sample as it may yield unreliable experimental results.

    • Future Prevention: For new samples, ensure they are properly aliquoted and stored under an inert gas before freezing to minimize repeated freeze-thaw cycles and exposure to air.

Issue 2: My analytical results (e.g., HPLC, GC-MS) show poor peak shape or the appearance of unexpected peaks.

  • Possible Cause: Poor peak shape (tailing) for free fatty acids is common in GC analysis due to their polarity.[3] Unexpected peaks can be due to degradation products, impurities from the solvent, or issues with the analytical method itself.

  • Troubleshooting Steps:

    • Derivatization (for GC): For GC-MS analysis, derivatization of the carboxylic acid group to a less polar ester (e.g., a methyl ester) is highly recommended to improve volatility and peak shape.[3]

    • Column Selection: For HPLC, a C18 column is commonly used for fatty acid separation. For GC, a polar column (e.g., DB-WAX, FFAP) is more suitable for analyzing fatty acid methyl esters (FAMEs) than a nonpolar column like HP-5.[4]

    • Method Validation: Ensure your analytical method is validated for specificity and can separate the intact this compound from potential degradation products. A forced degradation study can help in developing a stability-indicating method.

    • Check for Contamination: Analyze a solvent blank to rule out contamination from solvents or vials.

    • Sample Preparation: Ensure the sample is fully dissolved in the injection solvent. Insoluble particles can cause peak splitting and other chromatographic issues.

Issue 3: I am seeing a decrease in the concentration of my this compound stock solution over time.

  • Possible Cause: This could be due to degradation in the solvent or adsorption to the storage container.

  • Troubleshooting Steps:

    • Solvent Stability: Assess the stability of this compound in your chosen solvent at the storage temperature. Some organic solvents can contain impurities (e.g., peroxides in ethers) that can accelerate degradation.

    • Use Low-Adsorption Vials: Consider using silanized glass vials or low-adsorption plastic containers to minimize the loss of the compound to the container surface.

    • Prepare Fresh Solutions: For critical experiments, it is always best to prepare fresh dilutions from a concentrated, well-stored stock.

    • Quantify Regularly: If a stock solution is to be used over a period, it should be periodically re-quantified to ensure its concentration is accurate.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity solvents (e.g., acetonitrile, methanol) for sample preparation and HPLC

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

2. Methodology:

  • Acid Hydrolysis:

    • Dissolve a known concentration of this compound in a suitable solvent and add 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 M HCl.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add 3% H₂O₂.

    • Incubate at room temperature, protected from light, for a defined period.

    • Withdraw aliquots at various time points for HPLC analysis.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at an elevated temperature (e.g., 70°C).

    • At various time points, take a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the sample by HPLC at various time points.

3. Data Analysis:

  • Monitor the decrease in the peak area of this compound and the formation of new peaks (degradation products) over time.

  • The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being so excessive that secondary degradation occurs.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid) is a common starting point for fatty acid analysis.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Fatty acids have a weak UV chromophore, with absorbance typically in the low UV range (e.g., 205-215 nm).[5] Derivatization with a UV-absorbing agent can enhance sensitivity.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

  • Specificity: The ability of the method to resolve the this compound peak from all potential degradation products (generated during the forced degradation study) and impurities must be demonstrated.

Quantitative Data Summary

The following table provides a general guideline for the conditions to be used in forced degradation studies. The actual conditions may need to be optimized based on the stability of this compound.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temperature24 hours
ThermalSolid State70°C48 hours
PhotolyticICH Q1BAmbientAs per guidelines

Visualizations

degradation_pathway HA This compound Stress Stress Conditions (Oxygen, Heat, Light, Acid/Base) HA->Stress Oxidation Oxidation Products (e.g., hydroperoxides, aldehydes) Stress->Oxidation Hydrolysis Hydrolysis Products Stress->Hydrolysis Polymerization Polymerization Products Stress->Polymerization

Caption: Potential degradation pathways of this compound under stress.

experimental_workflow cluster_storage Storage cluster_experiment Experimentation Storage Store this compound (-20°C, Inert Gas, Dark) Prepare Prepare Fresh Solution Storage->Prepare Analyze_Initial Analyze Initial Purity (HPLC/GC-MS) Prepare->Analyze_Initial Perform_Exp Perform Experiment Analyze_Initial->Perform_Exp Analyze_Final Analyze Post-Experiment (Assess Degradation) Perform_Exp->Analyze_Final

Caption: Recommended workflow for handling this compound.

troubleshooting_logic node_rect node_rect Degradation Degradation Suspected? Check_Storage Review Storage Conditions Degradation->Check_Storage Yes Analytical_Issue Analytical Issues? Degradation->Analytical_Issue No Purity_Analysis Perform Purity Analysis Check_Storage->Purity_Analysis Check_Method Review Analytical Method Analytical_Issue->Check_Method Yes Continue Continue Experiment Analytical_Issue->Continue No Check_Method->Continue Purity_Analysis->Continue Pure Discard Discard Sample Purity_Analysis->Discard Degraded

Caption: Troubleshooting logic for this compound degradation issues.

References

troubleshooting poor resolution in HPLC analysis of fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of fatty acids, with a focus on troubleshooting poor resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution in fatty acid HPLC analysis?

Poor resolution in the HPLC analysis of fatty acids typically stems from one of three issues: suboptimal mobile phase composition, inappropriate column selection or degradation, or issues with the HPLC system itself. Specific factors include incorrect solvent strength, improper pH, column contamination, sample overload, and excessive extra-column volume.[1][2]

Q2: Why is derivatization sometimes necessary for fatty acid analysis by HPLC?

Fatty acids lack a strong chromophore, which makes their detection by UV-Vis detectors challenging at higher wavelengths. Derivatization converts fatty acids into derivatives with high molar absorptivity at longer UV wavelengths, significantly enhancing detection sensitivity.[3][4] Common derivatizing agents include 2,4'-dibromoacetophenone and 9-Anthryldiazomethane (ADAM).[3][5] However, HPLC methods for the analysis of underivatized fatty acids are also available.[6]

Q3: How does temperature affect the separation of fatty acids in HPLC?

Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved separation efficiency.[7][8] It also tends to decrease retention times.[7][9] However, the effect on selectivity can vary depending on the specific fatty acids being analyzed.[7] Therefore, temperature should be optimized as part of method development.

Q4: What type of HPLC column is best suited for fatty acid analysis?

The most commonly used columns for fatty acid analysis are reversed-phase columns, particularly C18 (ODS) columns, which separate fatty acids based on their hydrophobicity.[10][11] C8 columns are less retentive and can be useful for more hydrophobic fatty acids.[10] For separating cis/trans isomers, specialized columns like those with a cholesteryl group or silver-ion (Ag-HPLC) columns can provide better selectivity.[12][13]

Troubleshooting Guides

This section addresses specific issues related to poor resolution in a question-and-answer format.

Issue 1: Peak Tailing

Q: My fatty acid peaks are showing significant tailing. What are the potential causes and how can I fix it?

Peak tailing is a common issue in fatty acid analysis and can be caused by several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions

CauseSolution
Secondary Interactions Fatty acids can interact with active sites on the column, such as residual silanols. Use an end-capped column or add a competitive agent like triethylamine to the mobile phase. Adjusting the mobile phase pH to keep the fatty acid in a non-ionized state can also help.[14][15]
Column Contamination or Degradation Buildup of sample matrix components or degradation of the stationary phase can create active sites that cause tailing. Flush the column with a strong solvent (see Experimental Protocols section). If the problem persists, the column may need to be replaced.[1][14]
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing. Use shorter, narrower internal diameter tubing (e.g., 0.005") to minimize dead volume.[14]
Sample Overload Injecting too much sample can saturate the column, leading to peak distortion. Reduce the injection volume or dilute the sample.[1][14]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed concentration_dependent Is the peak shape concentration-dependent? start->concentration_dependent reduce_sample Reduce sample concentration or injection volume concentration_dependent->reduce_sample Yes column_old Is the column old or contaminated? concentration_dependent->column_old No problem_persists Problem Persists reduce_sample->problem_persists flush_column Flush the column according to protocol column_old->flush_column Yes mobile_phase_ph Is the mobile phase pH appropriate? column_old->mobile_phase_ph No replace_column Replace the column flush_column->replace_column Problem Persists flush_column->mobile_phase_ph replace_column->problem_persists adjust_ph Adjust mobile phase pH to suppress fatty acid ionization mobile_phase_ph->adjust_ph No extra_column_volume Check for excessive extra-column volume mobile_phase_ph->extra_column_volume Yes adjust_ph->extra_column_volume use_narrower_tubing Use shorter/narrower ID tubing extra_column_volume->use_narrower_tubing Yes extra_column_volume->problem_persists No use_narrower_tubing->problem_persists

A decision tree to troubleshoot peak tailing in HPLC.

Issue 2: Peak Fronting

Q: My fatty acid peaks are exhibiting fronting. What could be the cause and how do I resolve it?

Peak fronting, where the leading edge of the peak is less steep than the trailing edge, is another common peak shape problem.

Potential Causes & Solutions

CauseSolution
Sample Overload Similar to peak tailing, injecting too much sample can lead to fronting. Dilute the sample or reduce the injection volume.[14]
Poor Sample Solubility If the fatty acids are not fully dissolved in the injection solvent, it can lead to fronting. Ensure the sample is completely dissolved. If necessary, change the sample solvent to one that is more compatible with the mobile phase and has better solubility for the fatty acids.[14]
Column Collapse A void at the head of the column can cause peak fronting. This usually requires replacing the column. Using a guard column can help protect the analytical column.[14]
Issue 3: Split Peaks

Q: Why are my fatty acid peaks splitting, and how can I prevent this?

Split peaks can be a frustrating problem, often indicating an issue with the column or sample introduction.

Potential Causes & Solutions

CauseSolution
Partially Blocked Column Frit Particulates from the sample or mobile phase can block the inlet frit of the column. Filter all samples and mobile phases before use. The column can be back-flushed to try and dislodge the blockage. If this fails, the frit or the entire column may need to be replaced.[14]
Void in the Column Packing A void or channel in the column packing material can cause the sample to travel through two different paths. This is an irreversible problem, and the column must be replaced.[14]
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak splitting. Dissolve the sample in the mobile phase or a weaker solvent whenever possible.

Experimental Protocols

Protocol 1: General Column Flushing Procedure

This protocol is intended for cleaning a contaminated reversed-phase column. Always consult the manufacturer's instructions for your specific column.

  • Disconnect the Column: Disconnect the column from the detector to prevent contamination.

  • Set a Low Flow Rate: Set the flow rate to approximately half of the typical analytical flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).[14]

  • Aqueous Wash: Flush the column with 20-30 column volumes of HPLC-grade water to remove salts and polar contaminants.[14]

  • Organic Wash: Flush the column with 20-30 column volumes of a strong organic solvent like methanol or acetonitrile to remove non-polar contaminants.[14]

  • Re-equilibration: Reconnect the column in the correct flow direction and equilibrate with the mobile phase until a stable baseline is achieved.[14]

Protocol 2: Derivatization of Fatty Acids with 2,4'-Dibromoacetophenone

This protocol is adapted for enhanced sensitivity and reduced risk of isomerization.

  • Sample Preparation: To a dried residue of the fatty acid sample, add a concentrated solution of 2,4'-dibromoacetophenone in acetone and triethylamine.

  • Reaction: Mix the contents and react for 30 minutes at 40°C. This lower temperature and shorter time, compared to older methods, helps to prevent the degradation and isomerization of unsaturated fatty acids.[3][4]

  • Stopping the Reaction: Stop the derivatization by adding a small amount of acetic acid in acetone.

  • Injection: The resulting solution can then be injected into the HPLC system.

General Experimental Workflow for Fatty Acid Analysis by HPLC

The following diagram illustrates a typical workflow for the analysis of fatty acids using HPLC.

G start Sample Collection extraction Lipid Extraction start->extraction saponification Saponification (to liberate free fatty acids) extraction->saponification derivatization_check Derivatization Required? saponification->derivatization_check derivatization Derivatization derivatization_check->derivatization Yes hplc_analysis HPLC Analysis derivatization_check->hplc_analysis No derivatization->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing end Results data_processing->end

References

Technical Support Center: Enhancing the Bioavailability of Hydnocarpic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of hydnocarpic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enhancing its bioavailability a focus of research?

This compound is a cyclic fatty acid and one of the primary active components found in chaulmoogra oil. Historically, it has been used in the treatment of leprosy. Its lipophilic nature leads to poor aqueous solubility, which in turn results in low and variable oral bioavailability, limiting its therapeutic efficacy. Enhancing its bioavailability is crucial to achieving consistent and effective therapeutic concentrations at lower doses, thereby potentially reducing side effects.

Q2: What are the main challenges in the oral delivery of this compound?

The primary challenges for the oral delivery of this compound stem from its physicochemical properties:

  • Low Aqueous Solubility: Being a lipophilic compound, this compound does not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.

  • First-Pass Metabolism: Like many lipophilic drugs, this compound may be subject to extensive metabolism in the liver before it reaches systemic circulation, further reducing its bioavailability.

  • GI Tract Instability: The acidic environment of the stomach and the presence of digestive enzymes can potentially degrade the compound.

Q3: What are the most promising formulation strategies to enhance the bioavailability of this compound?

Several advanced formulation strategies can be employed to overcome the challenges of delivering this compound:

  • Lipid-Based Formulations: These include Self-Emulsifying Drug Delivery Systems (SEDDS), which are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the GI tract. This increases the surface area for absorption.

  • Nanoparticle Systems: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) encapsulate the drug in a solid lipid core. This approach can protect the drug from degradation, provide controlled release, and improve absorption. An extensive literature survey reveals that direct peroral administration of SLNs improves the bioavailability of various drugs by 2- to 25-fold.[1]

  • Solid Dispersions: In this technique, this compound is dispersed in a hydrophilic carrier at the molecular level. This enhances the dissolution rate and, consequently, absorption.

Troubleshooting Guides

Formulation: Solid Lipid Nanoparticles (SLNs)
Issue/Question Possible Cause(s) Troubleshooting Steps
Low drug entrapment efficiency (<70%). 1. Poor solubility of this compound in the lipid matrix. 2. Drug partitioning into the external aqueous phase during formulation. 3. Drug expulsion during lipid crystallization.1. Screen various solid lipids to find one with high solubilizing capacity for this compound. 2. Optimize the homogenization speed and time to ensure fine dispersion. 3. For hydrophilic drugs, a double emulsion method (w/o/w) can be used to prevent partitioning. For lipophilic drugs like this compound, ensure the chosen lipid is a good solvent. 4. Consider using a mixture of lipids to create a less perfect crystal lattice (the principle behind NLCs), which can accommodate more drug.
Particle size is too large (>500 nm) or polydispersity index (PDI) is high (>0.3). 1. Inefficient homogenization or sonication. 2. Aggregation of nanoparticles due to insufficient surfactant concentration. 3. Inappropriate choice of surfactant.1. Increase the homogenization pressure or sonication time/amplitude. 2. Increase the concentration of the surfactant or use a combination of surfactants to provide better steric or electrostatic stabilization. 3. Ensure the surfactant has an appropriate Hydrophilic-Lipophilic Balance (HLB) value for the chosen lipid and aqueous phase.
Instability of the SLN dispersion upon storage (e.g., particle aggregation, drug leakage). 1. Polymorphic transitions of the lipid matrix over time, leading to drug expulsion. 2. Insufficient surface stabilization.1. Store the SLN dispersion at a suitable temperature (often refrigerated) to minimize lipid recrystallization. 2. Incorporate a combination of surfactants or a polymeric stabilizer. 3. Lyophilize (freeze-dry) the SLN dispersion with a cryoprotectant to improve long-term stability.
Formulation: Self-Emulsifying Drug Delivery Systems (SEDDS)
Issue/Question Possible Cause(s) Troubleshooting Steps
The formulation does not self-emulsify rapidly (< 1-2 minutes) or forms a coarse, unstable emulsion. 1. Inappropriate ratio of oil, surfactant, and co-surfactant. 2. Poor miscibility of the components. 3. Incorrect HLB value of the surfactant system.1. Systematically vary the ratios of the components and construct a pseudo-ternary phase diagram to identify the optimal self-emulsifying region. 2. Ensure all components are mutually miscible. Screen different oils, surfactants, and co-solvents for solubility and compatibility. 3. Use a surfactant or a blend of surfactants with a relatively high HLB value (>12) to facilitate the formation of a fine oil-in-water emulsion.
Drug precipitation upon dilution in the aqueous medium. 1. The amount of drug is higher than the solubilization capacity of the formulation upon dispersion. 2. The drug is not sufficiently soluble in the dispersed oil droplets.1. Reduce the drug loading in the formulation. 2. Increase the proportion of oil or co-solvent that has a high solubilizing capacity for this compound. 3. Incorporate a polymeric precipitation inhibitor into the formulation.
Variability in in vivo performance. 1. Interaction of the formulation with food in the GI tract. 2. Sensitivity of the emulsion to the pH and ionic strength of the GI fluids.1. Conduct food-effect studies to understand the impact of fed vs. fasted states on bioavailability. 2. Test the emulsification performance and droplet size stability of the SEDDS in simulated gastric and intestinal fluids (SGF and SIF). 3. Adjust the surfactant and co-surfactant composition to create a more robust formulation.

Data Presentation: Potential Bioavailability Enhancement

Formulation Drug Cmax (ng/mL) AUC (0-t) (ng·h/mL) Relative Bioavailability (Fold Increase vs. Suspension) Reference
Aqueous SuspensionFenofibrate2,150 ± 45023,400 ± 5,6001.0Generic Data
Solid Lipid Nanoparticles (SLN)Fenofibrate5,800 ± 98072,500 ± 11,200~3.1Illustrative
Self-Emulsifying Drug Delivery System (SEDDS)Fenofibrate7,900 ± 1,20098,600 ± 15,400~4.2Illustrative

Note: The data in this table is illustrative for fenofibrate and serves to demonstrate the potential for bioavailability enhancement of lipophilic drugs like this compound using advanced formulation techniques.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

Objective: To prepare a stable aqueous dispersion of this compound-loaded SLNs with a particle size < 200 nm.

Materials:

  • This compound

  • Solid Lipid: Glyceryl monostearate (GMS) or a similar high-melting-point lipid

  • Surfactant: Polysorbate 80 (Tween® 80)

  • Co-surfactant (optional): Soy lecithin

  • Purified water

Methodology:

  • Preparation of the Lipid Phase: Weigh the required amounts of GMS and this compound. Heat the GMS to approximately 5-10°C above its melting point. Once melted, add the this compound and stir until a clear, uniform lipid phase is obtained.

  • Preparation of the Aqueous Phase: In a separate beaker, dissolve the Polysorbate 80 (and soy lecithin, if used) in purified water. Heat this aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase dropwise while stirring at high speed (e.g., 8,000-10,000 rpm) using a high-shear homogenizer for 5-10 minutes. This will form a coarse oil-in-water pre-emulsion.

  • High-Pressure Homogenization (HPH): Immediately transfer the hot pre-emulsion to a high-pressure homogenizer. Homogenize the mixture for 3-5 cycles at a pressure of 500-1500 bar. The temperature should be maintained above the lipid's melting point throughout this process.

  • Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently. The rapid cooling will cause the lipid droplets to solidify, forming the SLNs with the drug entrapped inside.

  • Characterization: Analyze the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Objective: To develop a liquid SEDDS formulation that spontaneously forms a micro- or nanoemulsion upon dilution in an aqueous medium.

Materials:

  • This compound

  • Oil: Medium-chain triglycerides (e.g., Capryol™ 90) or long-chain triglycerides (e.g., sesame oil)

  • Surfactant: A non-ionic surfactant with HLB > 12 (e.g., Kolliphor® EL, Tween® 20)

  • Co-solvent/Co-surfactant: A short-chain alcohol or glycol (e.g., Transcutol®, PEG 400)

Methodology:

  • Solubility Screening: Determine the solubility of this compound in a variety of oils, surfactants, and co-solvents to identify the excipients with the highest solubilization capacity.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Select the most suitable oil, surfactant, and co-solvent based on the solubility studies.

    • Prepare a series of mixtures with varying ratios of these three components. For example, fix the surfactant-to-co-solvent ratio (e.g., 1:1, 2:1) and vary the oil concentration from 10% to 90%.

    • For each mixture, add a known amount of this compound and vortex until a clear solution is formed.

    • Titrate a small volume (e.g., 1 mL) of each formulation with purified water and observe the emulsification process.

    • Identify the region in the phase diagram where clear or bluish-white, stable micro- or nanoemulsions are formed.

  • Selection and Optimization of the Formulation: Choose a formulation from the optimal region of the phase diagram. This formulation should have high drug loading and good self-emulsification properties.

  • Characterization: Evaluate the optimized SEDDS formulation for its emulsification time, droplet size upon dilution, and stability in simulated gastric and intestinal fluids.

Mandatory Visualizations

Experimental_Workflow_SLN cluster_phase_prep Phase Preparation cluster_emulsification Emulsification & Homogenization cluster_formation Nanoparticle Formation & Analysis Lipid Melt Solid Lipid + Add this compound PreEmulsion High-Shear Homogenization Lipid->PreEmulsion Combine (Hot) Aqueous Dissolve Surfactant in Water Aqueous->PreEmulsion HPH High-Pressure Homogenization PreEmulsion->HPH Process Pre-emulsion Cooling Cooling & Solidification HPH->Cooling Hot Nanoemulsion SLN Final SLN Dispersion Cooling->SLN Analysis Characterization (Size, PDI, EE) SLN->Analysis

Caption: Workflow for Solid Lipid Nanoparticle (SLN) Preparation.

Logical_Relationship_SEDDS cluster_inputs Formulation Components cluster_process Development Process cluster_output Outcome Drug This compound Mix Isotropic Mixture Drug->Mix Oil Oil Phase Oil->Mix Surfactant Surfactant (High HLB) Surfactant->Mix Cosolvent Co-solvent Cosolvent->Mix Dilution Dilution in GI Tract Mix->Dilution Oral Administration Emulsion Fine o/w Emulsion Dilution->Emulsion Spontaneous Emulsification Absorption Enhanced Absorption Emulsion->Absorption Increased Surface Area Bioavailability Improved Bioavailability Absorption->Bioavailability

Caption: Logical Flow of SEDDS for Enhanced Bioavailability.

References

Technical Support Center: Addressing Skin Irritation from Topical Hydnocarpic Acid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address skin irritation issues that may arise during experiments with topical hydnocarpic acid formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in topical formulations?

This compound is a cyclic fatty acid and a primary active component of chaulmoogra oil, which is extracted from the seeds of the Hydnocarpus wightiana tree.[1] Historically, chaulmoogra oil has been used in traditional medicine to treat various skin conditions, including eczema and psoriasis.[1] In modern research, its antimicrobial and anti-inflammatory properties are being investigated for various dermatological applications.

Q2: Is skin irritation a known side effect of topical this compound?

While research on purified this compound is ongoing, its source, chaulmoogra oil, is known to cause skin irritation in some individuals.[1][2][3] Therefore, it is crucial to consider the potential for irritation when developing and testing topical formulations containing this compound.

Q3: What are the potential mechanisms behind this compound-induced skin irritation?

The precise mechanisms are not fully elucidated for this compound itself. However, skin irritation from topical agents generally involves the disruption of the skin barrier, leading to an inflammatory cascade. This can involve the activation of signaling pathways such as the JAK-STAT and IL-17 pathways, resulting in the release of pro-inflammatory cytokines and chemokines.

Q4: How can I proactively minimize skin irritation in my this compound formulation?

Optimizing the formulation is key to minimizing irritation. Consider the following strategies:

  • Vehicle Selection: The vehicle, or base, of the formulation plays a critical role.[4][5] Ointments are highly moisturizing and have a low risk of sensitization due to fewer ingredients.[6] However, patient preference for less greasy formulations is also a factor.[6]

  • pH Adjustment: The formulation's pH should be close to the skin's natural pH (around 5.5) to avoid disrupting the skin's acid mantle.

  • Inclusion of Soothing Excipients: Incorporate ingredients known to support the skin barrier and reduce irritation, such as humectants (e.g., glycerin, hyaluronic acid), emollients (e.g., ceramides, fatty acids), and soothing agents (e.g., panthenol, bisabolol).

  • Concentration Optimization: Use the minimum effective concentration of this compound to reduce the potential for irritation.[7]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Unexpectedly High Levels of Skin Irritation in Pre-clinical Models

  • Possible Cause: The concentration of this compound may be too high.

  • Solution: Conduct a dose-response study to determine the optimal concentration that balances efficacy with minimal irritation.

  • Possible Cause: The formulation vehicle may be contributing to the irritation.[5] Certain excipients, like propylene glycol, can enhance penetration but also cause irritation.[5]

  • Solution: Re-evaluate the excipients in your formulation. Consider alternative penetration enhancers or add barrier-repairing and soothing ingredients.

  • Possible Cause: The physical properties of the formulation, such as pH or crystal formation, may be causing irritation.

  • Solution: Ensure the pH of your formulation is compatible with the skin. Analyze the formulation for any precipitation or crystallization of the active pharmaceutical ingredient (API), as sharp crystals can physically irritate the skin.[8]

Issue 2: Phase Separation or Crystallization of this compound in the Formulation

  • Possible Cause: Poor solubility of this compound in the chosen vehicle.

  • Solution:

    • Conduct solubility studies of this compound in various excipients.

    • Consider using co-solvents or solubility-enhancing techniques like creating solid dispersions.[9]

    • Optimize the manufacturing process, particularly the heating and cooling rates, to prevent precipitation.[10]

  • Possible Cause: Instability of the formulation over time.

  • Solution: Perform long-term stability studies under different storage conditions to identify and address any physical or chemical instabilities.[11]

Issue 3: Inconsistent Results in Skin Irritation Assays

  • Possible Cause: Variability in the experimental protocol.

  • Solution: Standardize all experimental procedures, including the amount of formulation applied, the duration of exposure, and the methods for assessing irritation.

  • Possible Cause: Inter-individual differences in skin sensitivity of the test subjects or models.

  • Solution: Use a sufficient number of replicates and appropriate statistical analysis to account for biological variability.

Data Presentation

Table 1: In Vitro Skin Irritation Potential of this compound Formulations (Example Data)

Formulation IDThis compound Conc. (%)Vehicle TypeMean Tissue Viability (%) ± SD (OECD TG 439)Classification (UN GHS)
HA-0011.0Ointment85.2 ± 5.1Not Classified
HA-0021.0Cream68.7 ± 7.3Not Classified
HA-0031.0Gel45.3 ± 6.8Category 2 (Irritant)
HA-0040.5Gel72.1 ± 4.9Not Classified
Vehicle Control0Gel98.5 ± 2.3Not Classified
Positive Control5% SDS-15.6 ± 3.4Category 2 (Irritant)

Table 2: In Vivo Assessment of Skin Irritation Markers (Example Data)

Formulation IDThis compound Conc. (%)Mean Erythema Score (0-4) ± SDMean Edema Score (0-4) ± SDMean Transepidermal Water Loss (g/m²/h) ± SD
HA-0011.00.5 ± 0.20.2 ± 0.18.5 ± 1.2
HA-0031.02.8 ± 0.51.5 ± 0.425.3 ± 3.7
HA-0040.51.2 ± 0.30.8 ± 0.215.1 ± 2.5
Vehicle Control00.1 ± 0.10.1 ± 0.17.2 ± 0.9

Experimental Protocols

1. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Following OECD TG 439)

  • Objective: To assess the skin irritation potential of a topical formulation by measuring its cytotoxic effect on a reconstructed human epidermis model.[12][13][14][15]

  • Methodology:

    • Tissue Culture: Use commercially available RhE models (e.g., EpiDerm™, EpiSkin™).

    • Formulation Application: Apply a defined amount (e.g., 25 µL or 25 mg) of the test formulation, positive control (e.g., 5% sodium dodecyl sulfate), and negative control (e.g., phosphate-buffered saline) to the surface of the RhE tissue.

    • Incubation: Incubate the tissues for a specified period (e.g., 60 minutes) at 37°C and 5% CO2.

    • Washing: Thoroughly rinse the test substance from the tissue surface.

    • Post-Incubation: Transfer the tissues to fresh medium and incubate for a further period (e.g., 42 hours).

    • Viability Assessment (MTT Assay): Incubate the tissues with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. The viable cells will reduce the yellow MTT to a blue formazan salt.

    • Extraction and Quantification: Extract the formazan salt and measure its absorbance using a spectrophotometer.

    • Data Analysis: Calculate the percentage of tissue viability relative to the negative control. A viability of ≤ 50% classifies the substance as an irritant (UN GHS Category 2).[14]

2. Measurement of Transepidermal Water Loss (TEWL)

  • Objective: To evaluate the effect of a topical formulation on the skin barrier function by measuring the rate of water evaporation from the skin surface.[16][17][18][19][20]

  • Methodology:

    • Acclimatization: Allow the subjects to acclimatize to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20-30 minutes.

    • Baseline Measurement: Measure the baseline TEWL of the untreated test area on the skin (e.g., volar forearm) using a Tewameter.

    • Formulation Application: Apply a standardized amount of the test formulation to the designated skin area.

    • Post-Application Measurements: Measure TEWL at specific time points after application (e.g., 1, 2, 4, and 24 hours).

    • Data Analysis: Compare the TEWL values at different time points to the baseline and to a vehicle control. An increase in TEWL indicates a disruption of the skin barrier function.

3. Quantitative Assessment of Erythema

  • Objective: To objectively measure the redness of the skin as an indicator of inflammation.[21][22][23][24][25]

  • Methodology:

    • Image Acquisition: Capture high-resolution, standardized digital photographs of the test area before and at various time points after formulation application.

    • Colorimetric Measurement: Use a chromameter or a spectrophotometer to measure the color of the skin. The a* value, which represents the red-green color spectrum, is a common metric for erythema.

    • Image Analysis: Utilize image analysis software to quantify the extent and intensity of the erythema from the digital photographs.

    • Data Analysis: Compare the changes in erythema scores or a* values over time relative to baseline and control areas.

4. Inflammatory Cytokine Expression Assay

  • Objective: To measure the release of pro-inflammatory cytokines from skin cells or tissues in response to the topical formulation.[8][26][27][28][29]

  • Methodology:

    • Sample Collection:

      • In Vitro: Collect the culture medium from the RhE models after exposure to the test formulation.

      • Ex Vivo: Obtain skin biopsies or use tape stripping to collect cytokines from the stratum corneum of treated skin.

    • Cytokine Quantification: Use a multiplex immunoassay (e.g., Luminex-based bead array) or enzyme-linked immunosorbent assay (ELISA) to measure the concentrations of key inflammatory cytokines such as IL-1α, IL-1β, IL-6, and TNF-α.

    • Data Analysis: Compare the cytokine levels in the samples treated with the this compound formulation to those from the vehicle control and untreated samples.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo/Ex Vivo Testing Formulation_Optimization Formulation Optimization (Vehicle, pH, Excipients) Physicochemical_Characterization Physicochemical Characterization (Stability, Viscosity, pH) Formulation_Optimization->Physicochemical_Characterization RhE_Irritation_Assay RhE Irritation Assay (OECD TG 439) Physicochemical_Characterization->RhE_Irritation_Assay Cytokine_Analysis Cytokine Analysis (ELISA/Multiplex) RhE_Irritation_Assay->Cytokine_Analysis TEWL_Measurement TEWL Measurement Cytokine_Analysis->TEWL_Measurement Erythema_Assessment Erythema Assessment TEWL_Measurement->Erythema_Assessment Final_Assessment Final_Assessment Erythema_Assessment->Final_Assessment Data Analysis & Final Assessment

Caption: Experimental workflow for developing and testing topical this compound formulations.

signaling_pathway cluster_stimulus External Stimulus cluster_keratinocyte Keratinocyte cluster_response Clinical Response Hydnocarpic_Acid This compound Formulation Skin_Barrier_Disruption Skin Barrier Disruption Hydnocarpic_Acid->Skin_Barrier_Disruption Receptor_Activation Receptor Activation (e.g., TLRs) Skin_Barrier_Disruption->Receptor_Activation JAK_STAT_Pathway JAK-STAT Pathway Receptor_Activation->JAK_STAT_Pathway MAPK_Pathway MAPK Pathway Receptor_Activation->MAPK_Pathway NF_kB_Pathway NF-κB Pathway Receptor_Activation->NF_kB_Pathway Proinflammatory_Mediators Pro-inflammatory Cytokines & Chemokines (IL-1α, IL-6, TNF-α, IL-8) JAK_STAT_Pathway->Proinflammatory_Mediators MAPK_Pathway->Proinflammatory_Mediators NF_kB_Pathway->Proinflammatory_Mediators Inflammation Inflammation Proinflammatory_Mediators->Inflammation Erythema Erythema (Redness) Inflammation->Erythema Edema Edema (Swelling) Inflammation->Edema

Caption: Putative signaling pathway for topical formulation-induced skin irritation.

References

Technical Support Center: Enhancing Hydnocarpic Acid Entrapment in Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the entrapment efficiency of hydnocarpic acid in various nanoparticle formulations.

Troubleshooting Guides

Low entrapment efficiency is a common challenge when encapsulating this compound. The following tables summarize key formulation and process parameters that can be optimized to enhance encapsulation in both polymeric and lipid-based nanoparticles.

Polymeric Nanoparticles (e.g., PLGA)

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are a widely used biodegradable and biocompatible delivery system for hydrophobic drugs like this compound. The emulsification-solvent evaporation method is a common preparation technique.

Table 1: Troubleshooting Low Entrapment Efficiency of this compound in PLGA Nanoparticles

IssuePotential CauseRecommended SolutionExpected Outcome
Low Entrapment Efficiency (<50%) Inappropriate Drug-to-Polymer Ratio: Too little polymer to effectively encapsulate the drug.Increase the polymer concentration. Start with a drug-to-polymer ratio of 1:5 and increase to 1:10 or 1:20.[1][2]Higher polymer concentration provides more matrix material to entrap the drug, increasing encapsulation efficiency.[1]
Poor Solubility of this compound in the Organic Solvent: The drug precipitates before nanoparticle formation.Select a solvent in which both this compound and the polymer are highly soluble. Dichloromethane (DCM) or a mixture of acetone and DCM can be effective.[3][4]Enhanced solubility ensures homogenous distribution of the drug within the polymer matrix before nanoparticle formation.
Rapid Drug Partitioning to the External Aqueous Phase: The hydrophobic drug migrates out of the organic phase during emulsification.Use a surfactant in the aqueous phase to stabilize the emulsion droplets. Poly(vinyl alcohol) (PVA) at a concentration of 1-5% (w/v) is a common choice.The surfactant reduces interfacial tension, preventing drug leakage and improving nanoparticle stability.
Poor Particle Characteristics (Large Size, High PDI) Inefficient Emulsification: Large and non-uniform emulsion droplets are formed.Optimize the homogenization or sonication process. Increase the energy input (higher speed or longer time) during emulsification.Smaller and more uniform emulsion droplets will lead to smaller and more monodisperse nanoparticles.
Polymer Aggregation: Nanoparticles clump together after formation.Ensure adequate surfactant concentration and consider using a cryoprotectant (e.g., trehalose, mannitol) during lyophilization if applicable.Prevents aggregation and maintains the desired particle size distribution.

Experimental Workflow for PLGA Nanoparticle Formulation

cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_form Nanoparticle Formation cluster_purify Purification & Collection a Dissolve this compound and PLGA in Organic Solvent (e.g., Dichloromethane) c Add Organic Phase to Aqueous Phase a->c Organic Phase b Prepare Aqueous Phase with Surfactant (e.g., PVA) b->c Aqueous Phase d Homogenize or Sonicate to form O/W Emulsion c->d e Solvent Evaporation (e.g., Magnetic Stirring) d->e f Nanoparticle Hardening e->f g Centrifugation/ Ultracentrifugation f->g h Wash with Deionized Water g->h i Lyophilization (Optional) h->i

PLGA nanoparticle preparation by emulsification-solvent evaporation.

Lipid-Based Nanoparticles (e.g., SLNs, NLCs)

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are promising alternatives for encapsulating lipophilic molecules like this compound. The hot homogenization technique is frequently employed for their preparation.

Table 2: Troubleshooting Low Entrapment Efficiency of this compound in Lipid Nanoparticles

IssuePotential CauseRecommended SolutionExpected Outcome
Low Entrapment Efficiency (<70%) Poor Solubility of this compound in the Solid Lipid: The drug has low affinity for the lipid matrix.Select a lipid matrix in which this compound has high solubility. A mixture of lipids (as in NLCs) can create imperfections in the crystal lattice, providing more space for the drug.[5][6]Improved drug solubility within the lipid core leads to higher entrapment.[7]
Drug Expulsion During Lipid Crystallization: As the lipid cools and solidifies, the drug is pushed out of the crystal lattice.Use a blend of solid and liquid lipids (NLCs) to create a less ordered lipid matrix. Also, rapid cooling (e.g., using an ice bath) can help to "trap" the drug within the rapidly forming nanoparticles.[6]A less crystalline structure accommodates more drug molecules, reducing expulsion.
Inappropriate Surfactant Concentration: Insufficient surfactant to stabilize the lipid nanoparticles.Optimize the surfactant concentration. Typically, a concentration of 0.5-5% (w/w) is used. A combination of surfactants may also be beneficial.[5][6]Adequate surfactant coverage prevents particle aggregation and enhances stability, indirectly supporting higher entrapment.
Particle Instability (Aggregation, Drug Leakage) Lipid Polymorphism: The lipid matrix may transition to a more stable, but less drug-accommodating, crystalline form over time.Incorporate a liquid lipid (oil) to form NLCs. The oil disrupts the crystalline structure of the solid lipid, inhibiting polymorphic transitions.Enhanced long-term stability with reduced drug leakage during storage.
High Temperature During Preparation: Prolonged exposure to high temperatures can degrade the drug or lipid.Keep the homogenization temperature just 5-10°C above the melting point of the solid lipid and minimize the processing time.[6]Preserves the integrity of both the drug and the lipid matrix.

Experimental Workflow for Lipid Nanoparticle Formulation

cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_form Nanoparticle Formation a Melt Solid Lipid(s) and Dissolve this compound (Lipid Phase) c Disperse Lipid Phase in Aqueous Phase a->c Lipid Phase b Heat Aqueous Phase with Surfactant to the Same Temperature b->c Aqueous Phase d High-Shear Homogenization to form a Coarse Emulsion c->d e High-Pressure Homogenization or Sonication to form a Nanoemulsion d->e f Cool the Nanoemulsion (e.g., in an Ice Bath) e->f g Lipid Recrystallization and Nanoparticle Formation f->g

Lipid nanoparticle preparation by hot homogenization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting drug-to-polymer ratio for encapsulating this compound in PLGA nanoparticles?

A good starting point is a drug-to-polymer ratio of 1:10 (w/w).[1] You can then optimize this by testing ratios from 1:5 to 1:20. A higher polymer concentration generally leads to higher entrapment efficiency, but it may also affect the drug loading capacity and release profile.[1]

Q2: Which analytical method is suitable for quantifying the amount of this compound entrapped in nanoparticles?

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying this compound.[8][9] You will need to develop a validated method, which includes preparing a calibration curve with known concentrations of this compound. The nanoparticles need to be separated from the unencapsulated drug before analysis. This can be achieved by ultracentrifugation or centrifugal filtration.[8]

Q3: How can I improve the stability of my this compound-loaded lipid nanoparticles during storage?

To improve stability, consider formulating Nanostructured Lipid Carriers (NLCs) by including a liquid lipid (oil) in your formulation. This disrupts the crystal structure of the solid lipid, reducing the likelihood of drug expulsion over time.[5] Additionally, ensure you have an optimal surfactant concentration to provide a good steric barrier against aggregation. Storing the nanoparticles at a low temperature (e.g., 4°C) can also enhance stability.

Q4: My nanoparticles are too large. How can I reduce their size?

For PLGA nanoparticles prepared by emulsification-solvent evaporation, increasing the energy input during the emulsification step (e.g., higher homogenization speed or longer sonication time) can produce smaller emulsion droplets and consequently smaller nanoparticles. For lipid nanoparticles, increasing the pressure during high-pressure homogenization or the power of the sonicator will lead to a reduction in particle size. The choice and concentration of the surfactant also play a crucial role in controlling particle size.

Q5: What is the difference between drug loading and entrapment efficiency?

  • Entrapment Efficiency (EE) refers to the percentage of the initial amount of drug used in the formulation that is successfully encapsulated within the nanoparticles.

  • Drug Loading (DL) refers to the percentage of the drug's weight relative to the total weight of the nanoparticle.

It is important to measure both parameters to fully characterize your nanoparticle formulation.

Relationship between Formulation Parameters and Entrapment Efficiency

cluster_params Formulation Parameters A Drug:Polymer/Lipid Ratio EE Entrapment Efficiency A->EE Directly Proportional (to a certain extent) B Solvent/Lipid Selection B->EE Affects Drug Solubility and Compatibility C Surfactant Concentration C->EE Optimized Concentration Improves Stability D Homogenization/Sonication Energy D->EE Affects Particle Size and Surface Area

Key parameters influencing entrapment efficiency.

Experimental Protocols

Protocol 1: Encapsulation of this compound in PLGA Nanoparticles using Emulsification-Solvent Evaporation

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized Water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM. For example, dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.

  • Emulsification: Add the organic phase to 10 mL of the aqueous phase while sonicating on an ice bath. Sonicate for 2 minutes at 40% amplitude.

  • Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a beaker and stir magnetically at room temperature for at least 4 hours to allow for the complete evaporation of the DCM.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step twice to remove unencapsulated drug and excess surfactant.

  • Lyophilization (Optional): Resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose) and freeze-dry for long-term storage.

Protocol 2: Determination of Entrapment Efficiency

Procedure:

  • After the first centrifugation step in the nanoparticle preparation protocol, carefully collect the supernatant.

  • Analyze the concentration of this compound in the supernatant using a validated HPLC-UV method.

  • Calculate the Entrapment Efficiency (EE) using the following formula:

    EE (%) = [(Total amount of this compound used - Amount of this compound in the supernatant) / Total amount of this compound used] x 100

Disclaimer: These protocols provide a general guideline. Optimization of specific parameters will be necessary for your particular experimental setup and desired nanoparticle characteristics.

References

Validation & Comparative

A Comparative Analysis of Hydnocarpic and Chaulmoogric Acid's Antimycobacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of hydnocarpic acid and chaulmoogric acid, two principal components of chaulmoogra oil historically used in the treatment of leprosy. The following sections detail their antimycobacterial efficacy, mechanisms of action, and the experimental protocols utilized in key studies.

Quantitative Data Summary

The following table summarizes the available quantitative and qualitative data on the antimycobacterial activity of this compound and chaulmoogric acid.

CompoundTest TypeOrganismConcentration/DosageResultReference
This compound In VitroMycobacterium intracellulare2 µg/mLSusceptible[1][2][3]
In Vitro16 Mycobacterium species (38 of 47 strains)30 µg/mLInhibited multiplication[4][5]
In Vivo (Mouse Footpad Model)Mycobacterium lepraeIntraperitoneal, once per weekNot effective[6][7][8]
Chaulmoogric Acid In VitroVarious Mycobacterium speciesNot specifiedSlightly less active than this compound[4][5]
In Vivo (Mouse Footpad Model)Mycobacterium lepraeIntraperitoneal, 5 times per weekInhibited multiplication[6]
Dihydrochaulmoogric Acid In VitroVarious Mycobacterium speciesNot specifiedInactive[1][2][4][5]

Mechanism of Action

The primary proposed mechanism of action for this compound against mycobacteria involves the disruption of biotin synthesis or its utilization as a coenzyme.[1][2][3] This is based on the structural analogy between this compound and biotin. The cyclopentenyl ring structure present in both hydnocarpic and chaulmoogric acids is crucial for their antimycobacterial activity, as evidenced by the inactivity of dihydrochaulmoogric acid, a saturated analog.[1][2][4][5]

dot

Biotin_Synthesis_Inhibition cluster_Mycobacterium Mycobacterium Cell cluster_Inhibitors Inhibitory Action Malonyl-CoA Malonyl-CoA Pimeloyl-ACP Pimeloyl-ACP Malonyl-CoA->Pimeloyl-ACP Biotin Synthesis Pathway Biotin Biotin Pimeloyl-ACP->Biotin Biotin_Synthesis_Pathway_Target Biotin Synthesis Enzyme(s) Fatty_Acid_Biosynthesis Fatty Acid & Mycolic Acid Biosynthesis Biotin->Fatty_Acid_Biosynthesis Coenzyme for Carboxylases Hydnocarpic_Acid This compound Hydnocarpic_Acid->Biotin_Synthesis_Pathway_Target Inhibits Chaulmoogric_Acid Chaulmoogric Acid Chaulmoogric_Acid->Biotin_Synthesis_Pathway_Target Inhibits (presumed)

Caption: Proposed inhibition of the mycobacterial biotin synthesis pathway by hydnocarpic and chaulmoogric acids.

Experimental Protocols

In Vitro Antimycobacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is a generalized representation for determining the Minimum Inhibitory Concentration (MIC) of fatty acids against Mycobacterium species.

  • Preparation of Fatty Acid Stock Solutions: this compound and chaulmoogric acid are dissolved in an appropriate solvent, such as ethanol, to create a high-concentration stock solution.

  • Bacterial Inoculum Preparation: Mycobacterium strains are cultured on a suitable medium (e.g., Löwenstein-Jensen medium). A suspension of the bacteria is prepared in a broth medium (e.g., Dubos broth) and its turbidity is adjusted to a McFarland standard to achieve a standardized cell density.

  • Serial Dilution: The fatty acid stock solutions are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted fatty acids.

  • Incubation: The plates are incubated at the optimal temperature for the specific Mycobacterium species (e.g., 37°C for most species, 32°C for M. marinum) for a period ranging from several days to weeks, depending on the growth rate of the organism.

  • MIC Determination: The MIC is defined as the lowest concentration of the fatty acid that completely inhibits visible growth of the mycobacteria.

dot```dot digraph "MIC_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prepare_Fatty_Acid_Stock" [label="Prepare Fatty Acid Stock Solution", fillcolor="#FFFFFF", fontcolor="#202124"]; "Prepare_Inoculum" [label="Prepare Standardized Mycobacterial Inoculum", fillcolor="#FFFFFF", fontcolor="#202124"]; "Serial_Dilution" [label="Perform Serial Dilutions in Microtiter Plate", fillcolor="#FFFFFF", fontcolor="#202124"]; "Inoculate_Plate" [label="Inoculate Plate with Bacterial Suspension", fillcolor="#FFFFFF", fontcolor="#202124"]; "Incubate_Plate" [label="Incubate Plate", fillcolor="#FFFFFF", fontcolor="#202124"]; "Read_Results" [label="Read MIC (Lowest Concentration with No Growth)", fillcolor="#FBBC05", fontcolor="#202124"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Fatty_Acid_Stock"; "Start" -> "Prepare_Inoculum"; "Prepare_Fatty_Acid_Stock" -> "Serial_Dilution"; "Prepare_Inoculum" -> "Inoculate_Plate"; "Serial_Dilution" -> "Inoculate_Plate"; "Inoculate_Plate" -> "Incubate_Plate"; "Incubate_Plate" -> "Read_Results"; "Read_Results" -> "End"; }

Caption: Workflow of the mouse footpad model for in vivo antimycobacterial activity testing.

References

A Comparative Analysis of the Antimycobacterial Efficacy of Hydnocarpic Acid and Dihydrochaulmoogric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals on the comparative antimycobacterial efficacy of hydnocarpic acid and its saturated analogue, dihydrochaulmoogric acid.

This guide provides an objective comparison of the performance of this compound and dihydrochaulmoogric acid, supported by experimental data. It delves into their mechanisms of action, presents quantitative efficacy data, and details the experimental protocols used in key studies.

Executive Summary

This compound, a primary constituent of chaulmoogra oil, has demonstrated significant antimicrobial activity against various mycobacterial species, including those responsible for leprosy and tuberculosis. In stark contrast, its saturated counterpart, dihydrochaulmoogric acid, exhibits markedly reduced or no significant antimycobacterial efficacy. This difference in activity underscores the critical role of the cyclopentenyl ring's double bond in the biological function of this compound. The proposed mechanism of action for this compound involves the inhibition of biotin synthesis or its utilization, a pathway essential for mycobacterial survival.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the quantitative data on the antimycobacterial activity of this compound versus dihydrochaulmoogric acid.

CompoundTest OrganismConcentrationOutcomeReference
This compound Mycobacterium intracellulare2 µg/mLSusceptible[1][2]
This compound 38 of 47 strains of 16 mycobacterial species30 µg/mLMultiplication inhibited in vitro
Dihydrochaulmoogric Acid Various mycobacterial speciesNot specifiedInactive[1][2]
CompoundTest ModelDosing RegimenOutcomeReference
This compound Mouse footpad infection with Mycobacterium lepraeIntraperitoneally, once per weekNot effective at this dosing[3][4]
Chaulmoogric Acid (closely related) Mouse footpad infection with Mycobacterium lepraeIntraperitoneally, 5 times per weekInhibition of multiplication[3][4]
Dihydrochaulmoogric Acid Mouse footpad infection with Mycobacterium lepraeNot specifiedActive[3][4]

Note: While one study showed some activity for dihydrochaulmoogric acid in a mouse model, the consensus from in vitro studies is that it is largely inactive. The in vivo activity may be attributable to specific experimental conditions or metabolic processes.

Mechanism of Action: Inhibition of Biotin Synthesis

The antimicrobial activity of this compound is attributed to its structural similarity to biotin, a vital coenzyme for mycobacteria. It is proposed that this compound acts as an antagonist, interfering with biotin synthesis or the function of biotin-dependent enzymes. This disruption of essential metabolic pathways ultimately inhibits bacterial growth and multiplication.[1][2]

Hydnocarpic_Acid_Mechanism cluster_mycobacterium Mycobacterium Cell Biotin_Precursors Biotin Precursors Biotin_Synthesis_Pathway Biotin Synthesis Pathway Biotin_Precursors->Biotin_Synthesis_Pathway Biotin Biotin (Coenzyme) Biotin_Synthesis_Pathway->Biotin Metabolic_Processes Essential Metabolic Processes (e.g., Fatty Acid Synthesis) Biotin->Metabolic_Processes Acts as a coenzyme for Bacterial_Growth Bacterial Growth and Multiplication Metabolic_Processes->Bacterial_Growth Leads to Hydnocarpic_Acid This compound Hydnocarpic_Acid->Inhibition Inhibition->Biotin_Synthesis_Pathway Inhibits Dihydrochaulmoogric_Acid Dihydrochaulmoogric Acid (Inactive)

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

In Vitro Antimycobacterial Susceptibility Testing

A common method to assess the antimycobacterial activity of compounds like this compound is through broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).

1. Preparation of Fatty Acid Stock Solutions:

  • Due to the hydrophobic nature of hydnocarpic and dihydrochaulmoogric acids, they are first dissolved in a suitable solvent like ethanol or dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • The stock solution is then sterilized by filtration through a 0.22 µm filter.

2. Inoculum Preparation:

  • A pure culture of the mycobacterial strain is grown in an appropriate liquid medium (e.g., Dubos Broth) to a desired optical density, corresponding to a known bacterial concentration.

3. MIC Assay:

  • The fatty acid stock solution is serially diluted in a 96-well microtiter plate containing the growth medium.

  • The prepared mycobacterial inoculum is added to each well.

  • The plate is incubated at the optimal temperature for the specific mycobacterial species for a defined period.

  • The MIC is determined as the lowest concentration of the fatty acid that visibly inhibits bacterial growth (i.e., no turbidity).

MIC_Assay_Workflow Start Start Prepare_Stock Prepare Fatty Acid Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Mycobacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at Optimal Temperature Inoculate_Plate->Incubate Read_Results Visually Assess for Bacterial Growth Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for MIC determination.

In Vivo Efficacy Testing: Mouse Footpad Model

The mouse footpad model is a standard method for evaluating the efficacy of anti-leprosy drugs.

1. Inoculation:

  • A standardized number of viable Mycobacterium leprae are injected into the hind footpads of mice.

2. Treatment:

  • After a suitable period to allow for bacterial multiplication, treatment with the test compounds (e.g., this compound, dihydrochaulmoogric acid) is initiated.

  • The compounds are administered through a specific route (e.g., intraperitoneally or subcutaneously) at a defined dosing schedule.

3. Evaluation:

  • At the end of the treatment period, the mice are sacrificed, and the footpads are harvested.

  • The number of acid-fast bacilli (AFB) in the footpad tissue is enumerated to determine the extent of bacterial multiplication.

  • A significant reduction in the number of AFB in the treated group compared to an untreated control group indicates drug efficacy.

Conclusion

References

Unveiling the Antimicrobial Potential of Hydnocarpic Acid: A Comparative Analysis with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available scientific literature provides insights into the antimicrobial spectrum of hydnocarpic acid, a key component of chaulmoogra oil, and its potential compared to conventional antibiotics. This guide synthesizes experimental data to offer researchers, scientists, and drug development professionals a clear perspective on its efficacy, particularly against mycobacteria.

This compound, a cyclopentenyl fatty acid, has a long history in traditional medicine for treating leprosy, a disease caused by Mycobacterium leprae. Modern scientific investigations have confirmed its potent activity against various Mycobacterium species. In contrast, its efficacy against a broader range of common Gram-positive and Gram-negative bacteria appears to be limited based on current research.

Quantitative Antimicrobial Spectrum Comparison

To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various mycobacteria, alongside the MICs of commonly used antibiotics against a selection of clinically relevant bacteria. It is important to note the current lack of extensive data on the activity of pure this compound against non-mycobacterial species.

MicroorganismAntimicrobial AgentMinimum Inhibitory Concentration (MIC) (µg/mL)
Mycobacteria
Mycobacterium intracellulareThis compound2[1]
Various Mycobacterium spp. (38 of 47 strains)This compound30
Mycobacterium tuberculosisIsoniazid0.025 - 2
Rifampicin≥8 (resistant strains)
Ethambutol≤8
Gram-Positive Bacteria
Staphylococcus aureusVancomycin0.5 - 2 (susceptible)[2][3][4][5][6]
4 - 8 (intermediate)[2][4][5][6]
>8 (resistant)[2][4][5][6]
Gram-Negative Bacteria
Escherichia coliCiprofloxacin≤1 (susceptible)[7][8]
2 (intermediate)[7]
≥4 (resistant)[7]
Pseudomonas aeruginosaCeftazidime≤8 (susceptible)[9][10][11]
≥32 (resistant)[9][12]

Mechanism of Action: A Unique Approach

This compound exhibits a distinct mechanism of action compared to many conventional antibiotics. Research suggests that it interferes with the synthesis or function of biotin, an essential vitamin for microbial growth.[1] This unique pathway presents a potential advantage in overcoming resistance mechanisms that have developed against other antibiotic classes.

Experimental Protocols

The determination of antimicrobial susceptibility is crucial for understanding the efficacy of a compound. The following section details the typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for performing this assay to ensure reproducibility and accuracy.

A visual representation of the experimental workflow is provided below:

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_agent Prepare Serial Dilutions of Antimicrobial Agent start->prep_agent prep_inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension and Antimicrobial Dilutions prep_agent->inoculate prep_inoculum->inoculate incubate Incubate at Optimal Temperature and Duration (e.g., 37°C for 16-20h) inoculate->incubate observe Visually or Spectrophotometrically Assess Bacterial Growth incubate->observe determine_mic Determine MIC: Lowest Concentration with No Visible Growth observe->determine_mic end End determine_mic->end

Experimental workflow for MIC determination.

Signaling Pathway of this compound's Proposed Mechanism

The proposed mechanism of action for this compound involves the disruption of biotin-dependent pathways within mycobacteria. This is theorized to occur due to the structural similarity between this compound and biotin, leading to competitive inhibition.

signaling_pathway hydnocarpic_acid This compound biotin_synthesis Biotin Synthesis Pathway hydnocarpic_acid->biotin_synthesis Inhibits biotin_dependent_enzymes Biotin-Dependent Carboxylases hydnocarpic_acid->biotin_dependent_enzymes Competitively Inhibits biotin Biotin biotin_synthesis->biotin biotin->biotin_dependent_enzymes Activates fatty_acid_synthesis Fatty Acid Synthesis biotin_dependent_enzymes->fatty_acid_synthesis Catalyzes cell_wall_synthesis Mycolic Acid & Cell Wall Synthesis fatty_acid_synthesis->cell_wall_synthesis bacterial_growth Mycobacterial Growth cell_wall_synthesis->bacterial_growth

Proposed mechanism of this compound.

Conclusion

This compound demonstrates significant and specific activity against Mycobacterium species, supporting its historical use in the treatment of leprosy. Its unique mechanism of action targeting biotin metabolism presents an interesting avenue for the development of new anti-mycobacterial agents. However, the current body of research on its efficacy against a wider range of common bacterial pathogens is insufficient to position it as a broad-spectrum antimicrobial agent comparable to modern antibiotics. Further in-depth studies are warranted to fully elucidate the antimicrobial spectrum and potential clinical applications of pure this compound against a diverse array of microorganisms.

References

Validating the Antibacterial Activity of Hydnocarpic Acid Against Mycobacterium leprae: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antibacterial activity of hydnocarpic acid against Mycobacterium leprae, the causative agent of leprosy. This document synthesizes available experimental data, comparing the efficacy of this compound with standard anti-leprosy drugs, dapsone and rifampicin.

Executive Summary

Comparative Analysis of Antibacterial Activity

While a direct comparison of the Minimum Inhibitory Concentration (MIC) of this compound against M. leprae with standard drugs is challenging due to the lack of specific in vitro data for this compound, we can summarize the available findings for context.

Table 1: In Vitro Antibacterial Activity against Mycobacteria

CompoundTest OrganismMICReference
This compoundMycobacterium intracellulare2 µg/mL[2][3]
DapsoneMycobacterium leprae0.028 µg/mL[4]
RifampicinMycobacterium leprae0.11 µg/mL[4]

Table 2: In Vivo Antibacterial Activity against M. leprae (Mouse Footpad Model)

CompoundTest OrganismMIC (based on serum level)Reference
This compoundMycobacterium lepraeNot effective at a once-weekly dosage equivalent to half that of crude chaulmoogra fatty acids.[5][5]
DapsoneMycobacterium leprae0.003 µg/mL[4]
RifampicinMycobacterium leprae0.3 µg/mL[4]

It is important to note that the crude sodium salts of the fatty acids from chaulmoogra oil, which include this compound, did inhibit the multiplication of M. leprae in the mouse footpad model when administered more frequently (intraperitoneally and subcutaneously three times per week).[5] Chaulmoogric acid, another component of the oil, also showed activity.[5] Palmitic acid, a common saturated fatty acid, was not active.[5]

Proposed Mechanism of Action

This compound's antibacterial activity is believed to stem from its unique cyclic structure.[2] The proposed mechanism of action involves the inhibition of biotin synthesis in mycobacteria.[2][3] Biotin is an essential cofactor for several carboxylase enzymes involved in fatty acid synthesis and other metabolic pathways. The structural analogy between this compound and biotin may allow it to interfere with biotin's synthesis or its coenzymatic function.[2][3] This inhibitory effect is dependent on the cyclopentenyl ring structure, as saturated derivatives like dihydrochaulmoogric acid show reduced or no activity.[2]

G cluster_M_leprae Mycobacterium leprae cluster_Inhibition Inhibition by this compound Biotin_Synth Biotin Synthesis Pathway Biotin Biotin Biotin_Synth->Biotin Produces Cofactor Essential Co-factor Biotin->Cofactor Acts as Metabolism Cellular Metabolism & Fatty Acid Synthesis Cofactor->Metabolism Enables Growth Bacterial Growth Metabolism->Growth Supports HA This compound HA->Biotin_Synth Inhibits

Proposed mechanism of this compound's action on M. leprae.

Experimental Protocols

The validation of antibacterial activity against M. leprae relies on specialized and often lengthy experimental procedures due to the bacterium's inability to be cultured in vitro on artificial media.

In Vivo Susceptibility Testing: The Mouse Footpad Model

The mouse footpad model is a cornerstone for evaluating the efficacy of anti-leprosy drugs.[6][7]

Workflow:

  • Inoculum Preparation: A suspension of M. leprae is prepared from infected tissues, typically from armadillos or previous mouse passages.

  • Inoculation: A standardized number of viable bacilli (e.g., 5 x 103) are injected into the hind footpads of mice.[6]

  • Drug Administration: The test compound (e.g., this compound) and control drugs (e.g., dapsone, rifampicin) are administered to different groups of mice. Administration can be through various routes, including intraperitoneal, subcutaneous, or mixed in the diet.[5]

  • Incubation Period: The infection is allowed to progress for several months (typically 6-8 months).[6]

  • Harvest and Enumeration: At the end of the incubation period, the footpad tissues are harvested, and the number of acid-fast bacilli (AFB) is counted.

  • Data Analysis: The multiplication of M. leprae in the treated groups is compared to that in the untreated control group to determine the extent of inhibition.

G start Start inoculum Prepare M. leprae Inoculum start->inoculum inoculate Inoculate Mouse Footpads inoculum->inoculate divide Divide Mice into Treatment & Control Groups inoculate->divide treat Administer Test Compounds & Control Drugs divide->treat Treatment Groups incubate Incubate for 6-8 Months divide->incubate Control Group treat->incubate harvest Harvest Footpad Tissue incubate->harvest count Count Acid-Fast Bacilli harvest->count analyze Compare Bacilli Counts (Treated vs. Control) count->analyze end End analyze->end

Workflow of the mouse footpad model for M. leprae drug susceptibility.

In Vitro Susceptibility Testing

While M. leprae cannot be cultured axenically, several in vitro methods have been developed to assess its viability and drug susceptibility, often relying on metabolic indicators.

Example: Radiorespirometry Assay

This method measures the metabolic activity of M. leprae by quantifying the oxidation of a radiolabeled substrate, such as 14C-palmitic acid.

Workflow:

  • Preparation of Bacilli: M. leprae are harvested from infected tissues and purified.

  • Incubation with Drugs: The bacilli are incubated in a suitable medium with varying concentrations of the test compounds.

  • Addition of Radiolabeled Substrate: 14C-palmitic acid is added to the cultures.

  • Measurement of 14CO2: The amount of 14CO2 released through metabolic activity is measured over time using a scintillation counter.

  • Determination of Inhibition: A reduction in 14CO2 production in the presence of a drug indicates inhibition of metabolic activity.

Conclusion

The available evidence suggests that this compound possesses antibacterial activity against M. leprae. However, a direct quantitative comparison with frontline anti-leprosy drugs like dapsone and rifampicin is hampered by the lack of specific MIC data for this compound against M. leprae. The in vivo studies, while not providing a precise MIC, indicate that the efficacy of this compound is dependent on the frequency of administration. Its unique mechanism of action, targeting biotin synthesis, presents an interesting avenue for further research, potentially as part of a combination therapy. Future studies employing modern in vitro viability assays could provide the much-needed quantitative data to fully assess the therapeutic potential of this compound in the treatment of leprosy.

References

comparative analysis of fatty acids in different Hydnocarpus species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Hydnocarpus, particularly the seed oil known as chaulmoogra oil, has a long history in traditional medicine for treating various skin diseases, most notably leprosy.[1][2] The therapeutic potential of this oil is largely attributed to its unique composition of cyclopentenyl fatty acids (CPFAs), including hydnocarpic acid, chaulmoogric acid, and gorlic acid.[2][3][4] These CPFAs are known to exhibit specific toxicity against Mycobacterium leprae, the causative agent of leprosy.[4] This guide provides a comparative analysis of the fatty acid profiles of different Hydnocarpus species, supported by experimental data and detailed methodologies to aid researchers in their exploration of these potent natural compounds.

Data Presentation: Fatty Acid Composition

The following table summarizes the quantitative analysis of major fatty acids found in the seed oils of various Hydnocarpus species. The data has been compiled from multiple studies employing Gas Chromatography-Mass Spectrometry (GC-MS) for fatty acid profiling.

Fatty AcidHydnocarpus wightianaHydnocarpus laurifolia (H. pentandrus)Hydnocarpus kurziiHydnocarpus anthelmintica
Cyclopentenyl Fatty Acids
This compound~22.9%[5]6.76%[6]23.0%[5]Present[7]
Chaulmoogric Acid~35.0%[5]80.59%[6]19.6%[5]Present[7]
Gorlic Acid~12.8%[5]-25.1%[5]-
Other Fatty Acids
Palmitic AcidPresent-PresentPresent
Oleic AcidPresent-PresentPresent
Myristic AcidPresent---
Stearic AcidPresent---
Palmitoleic AcidPresent---
Linoleic AcidPresent---
Linolenic AcidPresent---
Lignoceric Acid-2.21%[6]--

Note: A significant portion of the fatty acid fraction in H. wightiana is composed of cyclopentenyl fatty acids, constituting about 80% of the total.[1][3] Data for some fatty acids in certain species were not available in the reviewed literature.

Experimental Protocols

The quantitative data presented in this guide is primarily derived from studies employing Gas Chromatography-Mass Spectrometry (GC-MS). Below is a synthesized protocol for the extraction and analysis of fatty acids from Hydnocarpus seeds.

1. Oil Extraction

  • Objective: To extract the fixed oil from the seeds of Hydnocarpus species.

  • Methodology:

    • Seed Preparation: Fresh, ripe seeds are collected and dried. The seeds are then milled into a fine powder to increase the surface area for extraction.

    • Soxhlet Extraction: 10-20 g of the powdered seed material is placed in a thimble and extracted with a solvent such as n-hexane or petroleum ether for 6-8 hours in a Soxhlet apparatus.[8]

    • Solvent Evaporation: The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield the crude chaulmoogra oil.[9]

    • Cold Pressing (Alternative): As an alternative to solvent extraction, the oil can be obtained by cold expression from the seeds.[4]

2. Fatty Acid Methyl Ester (FAME) Preparation

  • Objective: To convert the fatty acids in the triglyceride form into their corresponding methyl esters, which are more volatile and suitable for GC-MS analysis.

  • Methodology:

    • Transesterification: A small amount of the extracted oil (e.g., 20 mg) is mixed with a solution of 10% (w/w) methanolic boron trifluoride (BF3).[8]

    • Reaction: The mixture is heated in a water bath at 60°C for approximately 10 minutes to allow for the completion of the esterification reaction.[8]

    • Extraction of FAMEs: After cooling, the FAMEs are extracted by adding a non-polar solvent like hexane and a saturated sodium chloride solution. The mixture is vortexed and then centrifuged to separate the layers. The upper organic layer containing the FAMEs is collected.[10]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Objective: To separate, identify, and quantify the individual fatty acid methyl esters.

  • Methodology:

    • Injection: A small volume (e.g., 1 µL) of the FAME-containing hexane layer is injected into the GC-MS system.

    • Chromatographic Separation: The FAMEs are separated on a capillary column (e.g., a DB-23 or equivalent) based on their boiling points and polarity. The oven temperature is programmed to increase gradually to facilitate separation.

    • Mass Spectrometry Detection: As the separated FAMEs elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound.

    • Identification and Quantification: The individual FAMEs are identified by comparing their retention times and mass spectra with those of known standards and by searching mass spectral libraries (e.g., NIST). The relative percentage of each fatty acid is determined by integrating the peak areas in the chromatogram.[11][12]

Mandatory Visualization

The following diagram illustrates the general workflow for the comparative analysis of fatty acids in Hydnocarpus species.

experimental_workflow cluster_output Output seed_collection Hydnocarpus Seeds (e.g., H. wightiana, H. laurifolia) milling Milling to Fine Powder seed_collection->milling soxhlet Soxhlet Extraction (n-hexane) milling->soxhlet evaporation Solvent Evaporation soxhlet->evaporation crude_oil Crude Hydnocarpus Oil evaporation->crude_oil fame_prep FAME Preparation (Transesterification) crude_oil->fame_prep gcms GC-MS Analysis fame_prep->gcms data_analysis Data Analysis (Identification & Quantification) gcms->data_analysis fatty_acid_profile Fatty Acid Profile (%, Relative Abundance) data_analysis->fatty_acid_profile

Caption: Experimental workflow for fatty acid analysis.

References

Hydnocarpic Acid: A Comparative Analysis of its Activity Against Mycobacteria

Author: BenchChem Technical Support Team. Date: December 2025

A Guideline for Researchers on the Potential of a Historic Natural Product in an Era of Drug Resistance

For Immediate Release

This guide provides a comparative analysis of hydnocarpic acid, a key component of chaulmoogra oil, and its documented activity against Mycobacterium species. This document is intended for researchers, scientists, and drug development professionals interested in novel and repurposed compounds to combat mycobacterial infections, including drug-resistant tuberculosis. While historical use suggests potential, this guide objectively presents the available experimental data, highlights significant data gaps, and provides detailed experimental protocols for future research.

Introduction: The Challenge of Drug-Resistant Mycobacteria

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) poses a significant global health threat, rendering many first- and second-line antibiotic treatments ineffective. This has spurred a search for new therapeutic agents with novel mechanisms of action. Historically, chaulmoogra oil, and its active constituent this compound, was used for the treatment of leprosy, another mycobacterial disease. This guide revisits the potential of this compound in the context of modern drug discovery and the pressing need for new anti-mycobacterial agents.

Comparative Efficacy: this compound vs. Other Antimycobacterial Agents

Direct comparative data on the efficacy of this compound against drug-resistant strains of M. tuberculosis is notably absent in the currently available scientific literature. The majority of research was conducted prior to the widespread emergence of MDR-TB. However, data on its activity against drug-susceptible mycobacterial species provides a baseline for its potential.

Table 1: In Vitro Activity of this compound and Other Fatty Acids Against Mycobacterium Species

CompoundMycobacterium SpeciesConcentration/MICObservations
This compound M. intracellulare2 µg/mLInhibition of multiplication.[1][2]
16 mycobacterial species (47 strains)30 µg/mLInhibited 38 of 47 strains.
Chaulmoogric Acid Various mycobacterial speciesSlightly less active than this compound.
Dihydrochaulmoogric Acid Various mycobacterial speciesInactive.Saturation of the cyclopentenyl ring reduces activity.[1]
Straight-chain fatty acids Various mycobacterial speciesInactive.Demonstrates specificity of the cyclopentenyl structure.[1]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium. The lack of specific MIC values for this compound against MDR and XDR-TB strains in the reviewed literature is a critical knowledge gap that warrants further investigation.

Mechanism of Action: Interference with Biotin Synthesis

This compound's proposed mechanism of action is distinct from many current anti-tubercular drugs, making it a potentially interesting candidate for overcoming existing resistance mechanisms. It is believed to act as an antagonist to biotin, an essential coenzyme for fatty acid synthesis in mycobacteria.[1][2] This antagonism may occur through two possible pathways:

  • Inhibition of Biotin Synthesis: this compound may block the enzymatic pathways responsible for the de novo synthesis of biotin in mycobacteria.

  • Competitive Inhibition: Due to its structural similarity to biotin, this compound might compete with biotin for binding to essential enzymes, thereby inhibiting their function.[1]

This unique mechanism targeting a vital metabolic pathway could be advantageous in treating infections caused by strains resistant to drugs that target cell wall synthesis or DNA replication.

Experimental Protocols

For researchers aiming to validate and expand upon the existing data, the following are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted technique for determining the MIC of a compound against Mycobacterium tuberculosis.

Materials:

  • Culture Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., ethanol or DMSO) to create a stock solution.

  • Bacterial Culture: A mid-log phase culture of the Mycobacterium tuberculosis strain of interest (e.g., H37Rv for drug-susceptible, or clinically isolated MDR/XDR strains).

  • 96-well plates: Sterile, U-bottomed microtiter plates.

  • Controls: A positive control (a known anti-TB drug like isoniazid or rifampicin) and a negative control (no drug).

Procedure:

  • Preparation of Drug Dilutions: Prepare a serial dilution of the this compound stock solution in the 96-well plate using the 7H9 broth.

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate containing the drug dilutions.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days, or until visible growth is observed in the drug-free control well.

  • Reading the Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.

Visualizing Workflows and Mechanisms

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Prepare M. tuberculosis Inoculum (0.5 McFarland) start->culture dilutions Prepare Serial Dilutions of this compound start->dilutions inoculate Inoculate 96-well Plate culture->inoculate dilutions->inoculate incubate Incubate at 37°C (7-14 days) inoculate->incubate read Read Results (Visual Inspection) incubate->read determine_mic Determine MIC read->determine_mic end End determine_mic->end

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of this compound.

Proposed Mechanism of Action of this compound

Mechanism_of_Action cluster_mycobacterium Mycobacterium Cell HA This compound Biotin_Synth Biotin Synthesis Pathway HA->Biotin_Synth Inhibits Biotin Biotin Biotin_Synth->Biotin Inhibition Inhibition of Growth Biotin_Synth->Inhibition Enzymes Biotin-dependent Enzymes Biotin->Enzymes Activates Fatty_Acid_Synth Fatty Acid Synthesis Enzymes->Fatty_Acid_Synth Catalyzes Cell_Growth Cell Growth & Multiplication Fatty_Acid_Synth->Cell_Growth Essential for

Caption: Proposed Mechanism of this compound via Biotin Synthesis Inhibition.

Conclusion and Future Directions

Key areas for future research include:

  • In Vitro Susceptibility Testing: A comprehensive evaluation of the MIC of pure this compound against a panel of clinically relevant MDR and XDR M. tuberculosis strains is urgently needed.

  • Synergy Studies: Investigating the potential synergistic effects of this compound with existing first- and second-line anti-TB drugs could reveal novel combination therapies.

  • In Vivo Efficacy: Preclinical studies in animal models are required to assess the in vivo efficacy, pharmacokinetics, and safety of this compound.

  • Mechanism of Action Elucidation: Further studies to precisely define the molecular targets of this compound within the biotin synthesis pathway will aid in rational drug design and optimization.

By addressing these research gaps, the scientific community can determine the true potential of this historical natural product in the modern fight against tuberculosis.

References

A Comparative Analysis of the Antimicrobial Efficacy of Saturated and Unsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Among the promising candidates are fatty acids, naturally occurring molecules with well-documented antimicrobial properties. This guide provides an objective comparison of the antimicrobial effects of saturated and unsaturated fatty acids, supported by experimental data, detailed methodologies, and mechanistic insights to inform research and development efforts in this critical area.

Quantitative Antimicrobial Activity: A Comparative Overview

The antimicrobial efficacy of fatty acids is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of various saturated and unsaturated fatty acids against a range of pathogenic bacteria, compiled from multiple studies.

Fatty AcidTypeTarget MicroorganismMIC (µg/mL)Reference
Saturated Fatty Acids
Capric Acid (C10:0)SaturatedStaphylococcus aureus>10 mM[1]
Lauric Acid (C12:0)SaturatedStaphylococcus aureus400[2]
Lauric Acid (C12:0)SaturatedStaphylococcus epidermidis0.5 (liposomal)[3]
Lauric Acid (C12:0)SaturatedEnterococcus faecalis2 (liposomal)[3]
Myristic Acid (C14:0)SaturatedStaphylococcus aureus1600[2]
Palmitic Acid (C16:0)SaturatedStaphylococcus aureus>1600[2]
Palmitic Acid (C16:0)SaturatedStaphylococcus epidermidis0.25 (liposomal)[3]
Palmitic Acid (C16:0)SaturatedEnterococcus faecalis0.5 (liposomal)[3]
Unsaturated Fatty Acids
Palmitoleic Acid (C16:1)MonounsaturatedStreptococcus spp.Intermediate activity at 0.31 mM[1]
Oleic Acid (C18:1)MonounsaturatedStaphylococcus aureusNo effect[4]
Linoleic Acid (C18:2)PolyunsaturatedStaphylococcus aureus64 (bacteriostatic)[5]
Linoleic Acid (C18:2)PolyunsaturatedBacillus cereus32 (bacteriostatic)[5]
γ-Linolenic Acid (C18:3)PolyunsaturatedStaphylococcus aureus128 (bacteriostatic)[5]
7(Z),10(Z)-Hexadecadienoic AcidPolyunsaturatedStaphylococcus aureus32 (bactericidal)[5]
7(Z),10(Z)-Hexadecadienoic AcidPolyunsaturatedStaphylococcus epidermidis16 (bacteriostatic)[5]
7(Z),10(Z)-Hexadecadienoic AcidPolyunsaturatedBacillus cereus16 (bactericidal)[5]
Docosahexaenoic Acid (DHA)PolyunsaturatedPorphyromonas gingivalis12.5 µM[3]
Eicosapentaenoic Acid (EPA)PolyunsaturatedPorphyromonas gingivalis12.5 µM[3]
Exocarpic AcidAcetylenicPorphyromonas gingivalis0.86[3]
Exocarpic AcidAcetylenicFusobacterium nucleatum3.40[3]
Exocarpic AcidAcetylenicStreptococcus mutans13.70[3]
7,10-Epoxyoctadeca-7,9-dienoic AcidFuranMRSA strains125-250[3]

Mechanisms of Antimicrobial Action: A Tale of Two Strategies

Saturated and unsaturated fatty acids employ distinct primary mechanisms to exert their antimicrobial effects. While both can lead to bacterial cell death, their initial targets and subsequent cellular consequences differ significantly.

1. Saturated Fatty Acids: Primarily Disruptors of the Cell Membrane

Saturated fatty acids, particularly medium-chain fatty acids like lauric acid, are known to primarily target and disrupt the bacterial cell membrane.[6][7] Their amphipathic nature allows them to insert into the phospholipid bilayer, leading to a cascade of detrimental effects:

  • Increased Membrane Permeability: The integration of fatty acids disrupts the tightly packed lipid structure, increasing the permeability of the membrane. This leads to the leakage of essential intracellular components such as ions, metabolites, and even genetic material.[6]

  • Dissipation of Proton Motive Force: The disruption of the membrane integrity can dissipate the proton motive force, which is crucial for ATP synthesis and active transport, ultimately leading to a loss of cellular energy.[6]

  • Cell Lysis: In higher concentrations, the extensive membrane damage results in the complete lysis and death of the bacterial cell.[6]

cluster_SFA Saturated Fatty Acid Action SFA Saturated Fatty Acid Insertion Insertion into Membrane Bilayer SFA->Insertion Membrane Bacterial Cell Membrane Permeability Increased Membrane Permeability Membrane->Permeability Disruption Insertion->Membrane Leakage Leakage of Cellular Contents Permeability->Leakage PMF Dissipation of Proton Motive Force Permeability->PMF Lysis Cell Lysis Leakage->Lysis PMF->Lysis

Mechanism of Saturated Fatty Acid Antimicrobial Action

2. Unsaturated Fatty Acids: Inhibitors of Key Metabolic Pathways

Unsaturated fatty acids, in addition to having some membrane-disrupting capabilities, exhibit a more targeted mechanism by inhibiting essential intracellular processes, most notably the bacterial fatty acid synthesis (FASII) pathway.[3] This pathway is distinct from the mammalian fatty acid synthesis (FASI) pathway, making it an attractive target for selective antimicrobial agents.

  • Inhibition of Enoyl-Acyl Carrier Protein Reductase (FabI): Several unsaturated fatty acids, including linoleic acid, have been shown to inhibit FabI, a key enzyme in the FASII pathway responsible for the final step in fatty acid elongation.[3]

  • Disruption of Macromolecular Synthesis: By inhibiting fatty acid synthesis, unsaturated fatty acids prevent the formation of new phospholipids, which are essential for membrane biogenesis and cell division. This leads to a halt in DNA, RNA, and protein synthesis.[8][9]

  • Alteration of Gene Expression: Some unsaturated fatty acids can also alter the expression of genes involved in other metabolic pathways, such as glycolysis and fermentation, further compromising the bacterium's ability to produce energy.[6]

cluster_UFA Unsaturated Fatty Acid Action UFA Unsaturated Fatty Acid FabI Inhibition of Enoyl-ACP Reductase (FabI) UFA->FabI FASII Bacterial Fatty Acid Synthesis (FASII) Pathway Phospholipid Decreased Phospholipid Synthesis FASII->Phospholipid Leads to FabI->FASII Blocks Membrane_Syn Impaired Membrane Biogenesis Phospholipid->Membrane_Syn Macromolecule Inhibition of Macromolecular Synthesis (DNA, RNA, Protein) Membrane_Syn->Macromolecule Growth_Arrest Bacterial Growth Arrest Macromolecule->Growth_Arrest cluster_workflow Experimental Workflow for Antimicrobial Susceptibility Testing cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion start Start prep_fa Prepare Fatty Acid Stock Solutions start->prep_fa prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Serial Dilution of Fatty Acids in 96-well plate prep_fa->serial_dilute apply_disks Apply Fatty Acid- impregnated Disks prep_fa->apply_disks inoculate_mic Inoculate wells with Bacterial Suspension prep_inoculum->inoculate_mic inoculate_agar Inoculate Agar Plate with Bacteria prep_inoculum->inoculate_agar serial_dilute->inoculate_mic incubate_mic Incubate 18-24h at 37°C inoculate_mic->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic end End read_mic->end inoculate_agar->apply_disks incubate_disk Incubate 18-24h at 37°C apply_disks->incubate_disk measure_zone Measure Zone of Inhibition incubate_disk->measure_zone measure_zone->end

References

A Comparative Guide to HPLC and GC-MS for the Analysis of Hydnocarpic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of hydnocarpic acid, a key active component in chaulmoogra oil, is critical for quality control, pharmacological studies, and formulation development. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance for this compound analysis, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable technique for specific research needs.

This compound, a cyclopentenyl fatty acid, presents unique analytical challenges. While Gas Chromatography (GC) has traditionally been a standard for fatty acid analysis, High-Performance Liquid Chromatography (HPLC) has emerged as a powerful alternative, particularly for compounds that are thermally sensitive or require analysis without derivatization.[1] A cross-validation of results between GC-MS and HPLC can provide the highest level of confidence in the analytical data, ensuring the integrity and reliability of research findings.[1]

Quantitative Performance Comparison

The choice between HPLC and GC-MS often depends on key performance metrics such as sensitivity, precision, and accuracy. The following table summarizes typical validation parameters for both methods based on the analysis of fatty acids. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and the exact methodology employed.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Considerations
Linearity (r²) > 0.99> 0.99Both techniques exhibit excellent linearity over a defined concentration range.[1][2][3]
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.1 - 0.5 µg/mLGC-MS generally offers higher sensitivity for fatty acids.[2]
Limit of Quantification (LOQ) ~0.05 - 0.5 µg/mL~0.5 - 2.0 µg/mLGC-MS is more suitable for trace analysis of fatty acids.[2]
Precision (%RSD) < 10%< 5%Both methods demonstrate good precision, with HPLC often showing slightly better performance.[2]
Accuracy (Recovery %) 85 - 115%90 - 110%Comparable recovery rates are achievable with optimized extraction procedures.[2]
Isomer Separation Can be challenging for cis/trans isomers.Superior for separation of cis/trans and positional isomers.[2][3]This is a significant advantage of HPLC for detailed fatty acid profiling.[2]
Derivatization Required for volatility (e.g., methylation to FAMEs).Often not required, but can be used to enhance UV detection.Derivatization adds a step to sample preparation for GC-MS.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of this compound requires a derivatization step to convert the non-volatile fatty acid into a volatile derivative, typically a fatty acid methyl ester (FAME).

1. Sample Preparation and Derivatization (Methylation):

  • Lipid Extraction: Extract total lipids from the sample (e.g., chaulmoogra oil) using a suitable solvent system like chloroform:methanol (2:1, v/v).

  • Saponification: The lipid extract is saponified using a methanolic solution of sodium hydroxide (e.g., 0.5 M NaOH) at 100°C for 5-10 minutes to release the free fatty acids.[2]

  • Methylation: The free fatty acids are then esterified to form FAMEs. A common method is to use boron trifluoride-methanol (BF3-methanol) or methanolic HCl by heating the mixture.

  • Extraction of FAMEs: The resulting FAMEs are extracted with a non-polar solvent such as hexane. The hexane layer is collected, dried over anhydrous sodium sulfate, and concentrated for GC-MS analysis.

2. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).[4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Inlet Temperature: Typically 250-280°C.[2]

  • Oven Temperature Program: An initial temperature of 100°C (hold for 2 min), ramped to 240°C at a rate of 3-5°C/min, and held for a final period.[2]

  • MS Detector: Electron Impact (EI) ionization at 70 eV. Data is acquired in full scan mode or Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity.[2]

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC can be used to analyze free this compound, often requiring derivatization only to enhance detection if a UV detector is used.

1. Sample Preparation:

  • Lipid Extraction and Saponification: Perform lipid extraction and saponification as described in the GC-MS protocol to obtain free fatty acids.

  • Sample Dilution: Dissolve the extracted free fatty acids in a suitable solvent, such as the mobile phase, for direct injection.

  • Derivatization for UV Detection (Optional): If a UV detector is used, derivatization with a UV-absorbing agent may be necessary as fatty acids lack a strong chromophore.

2. HPLC Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a suitable detector (e.g., UV or Mass Spectrometer).

  • Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm).[5][6]

  • Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid like formic or phosphoric acid to suppress ionization) is typical. For example, a gradient starting from 70% acetonitrile and increasing to 100%.[6][7]

  • Flow Rate: Typically 1.0 mL/min.[5]

  • Column Temperature: Ambient or slightly elevated (e.g., 30-40°C).[6]

  • Detection: UV detection at a low wavelength (e.g., 205-215 nm) for underivatized fatty acids.[5][7] Mass spectrometric detection provides higher specificity and sensitivity.

  • Injection Volume: 10-20 µL.[4]

Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (e.g., Oil) Extraction Lipid Extraction Sample->Extraction Saponification Saponification Extraction->Saponification Dissolution Dissolution in Mobile Phase Saponification->Dissolution HPLC HPLC Separation (C18 Column) Dissolution->HPLC Detection Detection (UV or MS) HPLC->Detection Quantification Quantification Detection->Quantification Report Report Quantification->Report

Caption: Experimental workflow for HPLC analysis of this compound.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Sample_GC Sample (e.g., Oil) Extraction_GC Lipid Extraction Sample_GC->Extraction_GC Saponification_GC Saponification Extraction_GC->Saponification_GC Derivatization_GC Derivatization (Methylation) Saponification_GC->Derivatization_GC Extraction_FAMEs FAMEs Extraction Derivatization_GC->Extraction_FAMEs GCMS GC-MS Separation & Detection Extraction_FAMEs->GCMS Quantification_GC Quantification GCMS->Quantification_GC Report_GC Report Quantification_GC->Report_GC

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

Both GC-MS and HPLC are robust and reliable methods for the analysis of this compound. The choice between them hinges on the specific research question, the nature of the sample matrix, and the available instrumentation.

  • GC-MS is the method of choice for high-sensitivity and broad-spectrum fatty acid profiling, especially when a well-established derivatization protocol is in place.[1] Its high resolving power and mass spectrometric detection provide excellent specificity and quantification capabilities.[1]

  • HPLC offers the significant advantage of analyzing the free fatty acid directly, avoiding the derivatization step and potential alteration of the sample. It also provides superior separation of isomers, which can be crucial for detailed characterization of complex lipid mixtures.[2][3]

For routine quality control where high throughput and sensitivity are paramount, a validated GC-MS method is often preferred. For research applications focusing on the native state of the fatty acids or requiring detailed isomer separation, HPLC is a highly valuable, and often superior, alternative. Ultimately, for comprehensive and rigorous analysis, employing both techniques for cross-validation will yield the most reliable and defensible results.[1]

References

A Comparative Analysis of Hydnocarpic Acid and Standard Multi-Drug Therapy for Leprosy: An In Vivo Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of hydnocarpic acid, a key component of the historical leprosy treatment chaulmoogra oil, with the current standard multi-drug therapy (MDT) regimen. While direct head-to-head clinical trials are lacking, this document synthesizes available data from murine models to offer an objective overview for research and drug development purposes.

Efficacy Snapshot: this compound vs. Standard Leprosy Drugs

The following table summarizes the in vivo efficacy of this compound and the standard components of MDT for leprosy (dapsone, rifampicin, and clofazimine) based on studies utilizing the mouse footpad model. It is important to note that the data for this compound is derived from older research, and direct comparative studies with modern MDT protocols are not available.

Drug Dosage and Administration (Mouse Model) Observed Efficacy Mechanism of Action Citation
This compound Intraperitoneal or subcutaneous injection, 3 times per week (specific dosage not consistently reported)Inhibition of Mycobacterium leprae multiplication.Antagonist of biotin synthesis or function.[1]
Dapsone Component of MDTBacteriostatic; inhibits folic acid synthesis.[2]Inhibits dihydropteroate synthase.[2]
Rifampicin Component of MDTBactericidal.Inhibits bacterial DNA-dependent RNA polymerase.
Clofazimine Component of MDTBacteriostatic and anti-inflammatory.Binds to mycobacterial DNA.
Multi-Drug Therapy (Dapsone + Clofazimine) Daily treatment in nude miceHighly bactericidal; killed >99.999% of viable M. leprae in 3-6 months.Combination of mechanisms.[3]

Delving into the Data: Experimental Protocols

The mouse footpad model is the gold standard for assessing the in vivo viability and drug susceptibility of M. leprae, which cannot be cultured in vitro.

Mouse Footpad Assay for M. leprae Viability

This experimental workflow is crucial for evaluating the efficacy of anti-leprosy agents.

experimental_workflow Experimental Workflow: Mouse Footpad Assay cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_harvest Harvest and Analysis prep_bacilli Preparation of M. leprae inoculum from infected tissue inoculation Inoculation of a standardized number of bacilli into the hind footpads prep_bacilli->inoculation prep_mice Acclimatization of immunocompromised mice (e.g., nude or BALB/c) prep_mice->inoculation treatment_groups Division into control and treatment groups inoculation->treatment_groups drug_admin Administration of test compounds (e.g., this compound) or standard MDT treatment_groups->drug_admin harvest Harvesting of footpad tissue at specific time points drug_admin->harvest bacilli_count Enumeration of acid-fast bacilli (AFB) harvest->bacilli_count viability Assessment of viability (e.g., sub-inoculation, molecular methods) bacilli_count->viability

Caption: Workflow for assessing in vivo anti-leprosy drug efficacy.

Methodology:

  • Inoculum Preparation: M. leprae bacilli are harvested from an infected animal model, typically the nine-banded armadillo or a previously infected mouse. The tissue is homogenized, and the number of acid-fast bacilli (AFB) is standardized.

  • Animal Model: Immunocompromised mice, such as athymic nude mice or BALB/c mice, are used as they are susceptible to M. leprae infection.

  • Inoculation: A defined number of viable M. leprae (typically 10^3 to 10^4 bacilli) are injected into the hind footpads of the mice.

  • Treatment: Following a pre-determined period to allow for bacterial multiplication, the mice are divided into control and treatment groups. The test compound (e.g., this compound) or the standard MDT drugs are administered according to a specific regimen (dose, route, and frequency).

  • Evaluation of Efficacy: At various time points during and after treatment, footpads are harvested. The number of AFB is counted using microscopy. To determine the viability of the bacilli, a sample from the harvested tissue can be sub-inoculated into the footpads of naive mice to observe for multiplication. A reduction in the number of viable bacilli in the treated groups compared to the control group indicates the efficacy of the drug.

Unraveling the Mechanism: this compound's Mode of Action

The antimicrobial activity of this compound against M. leprae is believed to stem from its interference with the bacterium's biotin synthesis pathway. Biotin is an essential cofactor for several carboxylase enzymes involved in fatty acid synthesis, a critical process for the integrity of the mycobacterial cell wall.

signaling_pathway Proposed Mechanism of Action: this compound cluster_pathway M. leprae Biotin Synthesis Pathway Pimeloyl_CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid Pimeloyl_CoA->KAPA bioF DAPA 7,8-diaminopelargonic acid KAPA->DAPA bioA DTB Dethiobiotin DAPA->DTB bioD Biotin Biotin DTB->Biotin bioB Fatty_Acid_Synthesis Fatty Acid Synthesis Biotin->Fatty_Acid_Synthesis Hydnocarpic_Acid This compound Hydnocarpic_Acid->Inhibition Inhibition->DTB Antagonism Cell_Wall Cell Wall Integrity Fatty_Acid_Synthesis->Cell_Wall Bacterial_Growth Bacterial Growth Inhibition

Caption: this compound's interference with biotin synthesis.

This proposed mechanism suggests that this compound acts as an antagonist to biotin, potentially by inhibiting one of the key enzymes in the biotin synthesis pathway, such as dethiobiotin synthetase (bioD) or biotin synthase (bioB). By disrupting the production of this vital cofactor, this compound effectively halts fatty acid synthesis, leading to a compromise in the structural integrity of the mycobacterial cell wall and subsequent inhibition of bacterial growth.

Conclusion

References

The Synergistic Potential of Hydnocarpic Acid and Related Natural Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydnocarpic acid, a primary constituent of chaulmoogra oil, has a long history in traditional medicine for treating infectious diseases like leprosy. Modern research continues to explore its therapeutic potential, not only as a standalone agent but also for its synergistic effects when combined with other natural compounds. This guide provides a comparative analysis of the synergistic bioactivities of compounds derived from Hydnocarpus species, with a special focus on the well-documented synergy between 5'-methoxyhydnocarpin (5'-MHC), a compound structurally related to this compound and also found in chaulmoogra oil, and the natural alkaloid berberine.

Antimicrobial Synergy: Overcoming Multidrug Resistance

A significant challenge in antimicrobial therapy is the emergence of multidrug resistance (MDR) in bacteria. One of the key mechanisms for this resistance is the overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell. Natural compounds that can inhibit these pumps can restore the efficacy of antibiotics that are otherwise rendered ineffective.

Case Study: 5'-Methoxyhydnocarpin (5'-MHC) and Berberine against Staphylococcus aureus

A compelling example of synergy is the interaction between 5'-MHC and berberine against Staphylococcus aureus, a pathogen known for its resistance.[1][2][3][4][5] Berberine, a natural antimicrobial agent, is a substrate for the NorA efflux pump in S. aureus, which limits its effectiveness. 5'-MHC acts as a potent inhibitor of this pump, thereby increasing the intracellular concentration of berberine and potentiating its antimicrobial activity.[1][2][3]

Quantitative Data on Synergistic Antimicrobial Activity

Compound(s)Target OrganismConcentrationObserved EffectReference
BerberineStaphylococcus aureus30 µg/mlSubinhibitory[3]
5'-MHCStaphylococcus aureus>500 µg/mlNo antimicrobial activity alone[1][2]
Berberine + 5'-MHCStaphylococcus aureus30 µg/ml + 1 µg/mlComplete inhibition of growth[3]

Mechanism of Action: Inhibition of the NorA Efflux Pump

The synergistic effect is achieved through the inhibition of the NorA multidrug resistance pump by 5'-MHC. This blockage prevents the efflux of berberine from the bacterial cell, leading to its accumulation and subsequent cell death.[1][3][4]

G cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Berberine_out Berberine Berberine_in Berberine Accumulation (Bactericidal Effect) Berberine_out->Berberine_in Enters cell MHC_out 5'-MHC NorA NorA Efflux Pump MHC_out->NorA Inhibits NorA->Berberine_out Efflux Berberine_in->NorA

Synergistic action of 5'-MHC and Berberine.
Experimental Protocols

Growth Inhibition Assay:

  • S. aureus cultures are grown in a suitable broth medium.

  • The bacteria are then exposed to various concentrations of berberine alone, 5'-MHC alone, and combinations of both.

  • A subinhibitory concentration of berberine (e.g., 30 µg/ml) is used in the combination assays.

  • Bacterial growth is monitored over time by measuring the optical density at 600 nm (OD600).

  • Complete inhibition of growth in the presence of the combination, while no significant inhibition is seen with either compound alone at those concentrations, indicates synergy.

Efflux Pump Inhibition Assay (Ethidium Bromide Efflux):

  • S. aureus cells are loaded with ethidium bromide, a fluorescent substrate of the NorA efflux pump.

  • The cells are then washed and resuspended in a buffer.

  • Efflux is initiated by adding an energy source like glucose or formate.

  • The fluorescence of the supernatant is monitored over time. An increase in fluorescence indicates efflux of ethidium bromide.

  • The assay is repeated in the presence of 5'-MHC. Complete or significant reduction in the rate of fluorescence increase demonstrates inhibition of the efflux pump.

Bioactivity of this compound and Related Compounds

While direct evidence for the synergistic effects of this compound with other natural compounds is not as well-documented as for 5'-MHC, this compound itself, and extracts containing it, have demonstrated significant antimicrobial and anticancer activities.

Antimicrobial Activity of Hydnocarpus Laurifolia Seed Extract

An ethyl acetate extract of Hydnocarpus laurifolia seeds, containing this compound (6.76%) and chaulmoogric acid (80.59%), has shown potent antimicrobial and antibiofilm activity.[6][7]

ActivityTarget Organism/Cell LineIC50 / MeasurementReference
AntimicrobialPseudomonas aeruginosaMIC: 3.12 mg/ml, MBC: 6.25 mg/ml[7]
AntibiofilmPseudomonas aeruginosa99.22% inhibition at MIC[7]
Antioxidant (DPPH)-IC50: 10.64 µg/ml[6][7]
Antioxidant (ABTS)-IC50: 7.81 µg/ml[7]

Anticancer Activity of Hydnocarpus Laurifolia Seed Extract

The same ethyl acetate extract has also been shown to be selectively cytotoxic to cancer cells.[6][7]

Cell LineActivityIC50Selectivity IndexReference
K562 (Human immortalised myelogenous leukemia)Cytotoxic25.41 µg/ml18.99[6][7]
Normal PBMCs (Peripheral Blood Mononuclear Cells)Low cytotoxicity482.54 µg/ml-[6][7]

Experimental Workflow for Bioactivity Screening

G plant Hydnocarpus laurifolia Seeds extract Ethyl Acetate Extraction plant->extract gcms GC-MS Analysis (Identify Compounds) extract->gcms antimicrobial Antimicrobial & Antibiofilm Assays (e.g., MIC, MBC) extract->antimicrobial antioxidant Antioxidant Assays (DPPH, ABTS) extract->antioxidant anticancer Anticancer Assays (MTT on K562 & PBMCs) extract->anticancer

Workflow for bioactivity screening.

Conclusion

The synergistic interaction between 5'-methoxyhydnocarpin and berberine provides a clear, mechanistically supported example of how natural compounds can work together to overcome bacterial drug resistance. This principle of inhibiting efflux pumps is a promising strategy for reviving the utility of existing antibiotics. While this compound is a known bioactive compound with antimicrobial and anticancer properties, further research is needed to fully elucidate its potential synergistic effects with other natural products. The exploration of such combinations could lead to the development of novel and more effective therapeutic strategies for a range of diseases.

References

Safety Operating Guide

Proper Disposal of Hydnocarpic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of hydnocarpic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a constituent of chaulmoogra oil, its disposal should be handled with the care afforded to fatty acid waste, taking into account its specific chemical properties. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.

In case of a spill:

  • Isolate the area: Prevent unauthorized personnel from entering the spill zone.

  • Contain the spill: Use absorbent materials, such as spill pads or sand, to contain the liquid. For solid this compound, carefully sweep or scoop the material, avoiding dust generation.

  • Clean the area: Once the bulk of the material is collected, decontaminate the spill area with a suitable solvent or detergent solution.

  • Dispose of cleanup materials: All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.

Step-by-Step Disposal Protocol

The disposal of this compound should follow a clear and systematic process to ensure safety and compliance with local and federal regulations.

  • Segregation: Isolate this compound waste from all other laboratory waste streams, particularly incompatible materials like strong oxidizing agents.[1][2]

  • Waste Collection:

    • Collect all this compound waste, including contaminated materials, in a dedicated, leak-proof, and clearly labeled container.[1][3] The container should be made of a material compatible with fatty acids.

    • The label should clearly state "Hazardous Waste: this compound" and include the date of accumulation.

  • Storage:

    • Store the waste container in a designated hazardous waste accumulation area.[2]

    • This area should be secure, well-ventilated, and away from sources of heat or ignition.

    • Ensure secondary containment is in place to mitigate any potential leaks.[3]

  • Neutralization (for dilute aqueous solutions only):

    • Under specific and controlled conditions, dilute aqueous solutions of some fatty acids may be neutralized to a pH between 7 and 9 for drain disposal.[3][4] However, due to the lack of specific data for this compound, this method is not recommended without consulting your institution's Environmental Health and Safety (EHS) office and local wastewater regulations. Unauthorized drain disposal can lead to significant environmental harm and legal repercussions.[5]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by a licensed hazardous waste disposal company. Your institution's EHS office will be able to provide guidance on scheduling a pickup.

    • Never dispose of this compound in the regular trash or down the drain without explicit approval from EHS and a thorough understanding of local regulations.[3]

Quantitative Data Summary

ParameterGuidelineSource
pH for Drain Disposal (Dilute Aqueous Solutions) 7 - 9[3]
Maximum Hazardous Waste in Lab Do not store more than 10 gallons[3]
Incompatible Materials Strong oxidizing agents[6]

Disposal Workflow

The logical flow of the this compound disposal process is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence.

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Hydnocarpic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, use, and disposal of Hydnocarpic acid in a laboratory setting. As a dedicated partner in your research, we prioritize your safety by providing this information, which extends beyond standard product data to ensure operational excellence and risk mitigation.

Immediate Safety Information

This compound is a principal component of Chaulmoogra oil.[1] While the oil itself is not classified as hazardous, pure fatty acids can present risks that require careful management.[1] Based on available data for similar compounds, potential hazards may include skin and eye irritation.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.

  • Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If symptoms such as coughing or shortness of breath occur, consult a physician.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and give one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueSource
CAS Number 459-67-6[1][3][4]
Molecular Formula C₁₆H₂₈O₂[1][3]
Molecular Weight 252.39 g/mol [1][3]
Appearance Colorless, glistening leaflets or pearly plates[1]
Melting Point 59-60 °C[1][4][5]
Boiling Point 187-189 °C @ 1 Torr[4]
Solubility Soluble in chloroform; sparingly soluble in usual organic solvents.[1]
pKa 4.78 ± 0.10 (Predicted)[5][6]

Operational Plan: Handling and Storage

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Engineering Controls:

  • Work in a well-ventilated area.[1] For procedures that may generate dust or aerosols, use a certified chemical fume hood.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles.[6] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6][7]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[8][9] Gloves must be inspected before use and disposed of properly after handling the material.[3]

  • Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of exposure, consider a chemical-resistant apron or suit.[1][6]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[10]

3. Handling Procedures:

  • Avoid direct contact with skin and eyes.

  • Avoid inhalation of dust or aerosols.

  • Use dedicated equipment (spatulas, glassware) and decontaminate after use.

  • When not in use, keep containers tightly closed.

4. Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • Ensure containers are clearly labeled with the chemical name and any relevant hazard information.

Disposal Plan

All chemical waste must be managed in accordance with local, state, and federal regulations.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a designated, clearly labeled, and sealed waste container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

2. Disposal Route:

  • Dispose of contents and container to an approved waste disposal plant.[2][3][11]

  • Contact your institution's Environmental Health & Safety (EHS) office for specific guidance on chemical waste disposal procedures.

  • Do not dispose of down the drain.

Workflow for Safe Handling of this compound

Hydnocarpic_Acid_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal A Conduct Risk Assessment B Review Safety Procedures A->B C Don Required PPE (Goggles, Gloves, Lab Coat) B->C D Work in Ventilated Area (Fume Hood) C->D Proceed to Handling E Handle Chemical (Weighing, Transferring) D->E F Keep Container Closed When Not in Use E->F G Decontaminate Work Surfaces & Equipment F->G Experiment Complete H Segregate Waste in Labeled Container G->H I Remove PPE Properly G->I K Arrange for EHS Waste Pickup H->K J Wash Hands Thoroughly I->J

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydnocarpic acid
Reactant of Route 2
Reactant of Route 2
Hydnocarpic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.